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Core Science & Biosynthesis

Foundational

1-Chloro-3-fluoro-7-methoxyisoquinoline: Structural Profiling, Reactivity, and Applications in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the isoquinoline bicyclic core is recognized as a "privileged scaffold," frequently deployed in the design of ATP-competitive kinase inhibitors and neuroactive agents. 1-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoquinoline bicyclic core is recognized as a "privileged scaffold," frequently deployed in the design of ATP-competitive kinase inhibitors and neuroactive agents. 1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) represents a highly specialized, multi-functionalized building block designed for rapid, orthogonal late-stage functionalization.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and synthetic utility of this compound. By dissecting the electronic contributions of its specific substituents (1-chloro, 3-fluoro, and 7-methoxy), this guide equips drug development professionals with the mechanistic insights required to leverage this intermediate in the synthesis of novel therapeutics.

Structural and Electronic Profiling: The Causality of Substituents

The strategic placement of halogens and electron-donating groups on the isoquinoline ring is not arbitrary; it is a calculated design to control regioselectivity during synthesis and modulate pharmacokinetics in vivo.

  • 1-Chloro Position (The Electrophilic Hub): The carbon atom at the C1 position is situated alpha to the ring nitrogen. The electronegativity of the nitrogen atom severely depletes the electron density at C1, lowering the energy of the C-Cl σ∗ anti-bonding orbital. This makes the 1-chloro position exquisitely sensitive to nucleophilic aromatic substitution (SNAr) and highly reactive toward oxidative addition by Palladium(0) catalysts during cross-coupling reactions.

  • 3-Fluoro Position (The Modulator): Fluorine is the most electronegative element, yet it is sterically small (mimicking hydrogen). Placing a fluorine at the C3 position exerts a strong inductive electron-withdrawing effect (-I) across the heteroaromatic ring. Crucially, this lowers the pKa of the adjacent isoquinoline nitrogen. In the context of [1], tuning this pKa is essential for optimizing the hydrogen-bond acceptor strength when the nitrogen interacts with the kinase hinge region. Furthermore, the C-F bond provides metabolic shielding against cytochrome P450-mediated oxidation.

  • 7-Methoxy Position (The Lipophilic Anchor & Handle): The methoxy group at C7 serves a dual purpose. Electronically, it donates electron density via resonance (+M effect) into the carbocyclic ring, stabilizing the overall system. Pharmacologically, it frequently occupies hydrophobic pockets within target proteins[2]. Synthetically, it serves as a masked phenol; it can be selectively demethylated to reveal a hydroxyl group, allowing for the attachment of solubilizing linkers (e.g., PEG chains or basic amines) to improve aqueous solubility.

Physicochemical Properties

The following table summarizes the core quantitative data for 1-Chloro-3-fluoro-7-methoxyisoquinoline[3].

PropertyValue
Chemical Name 1-Chloro-3-fluoro-7-methoxyisoquinoline
CAS Registry Number 1823901-72-9
Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
Typical Purity 95%
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, F)
Rotatable Bonds 1 (Methoxy)

Experimental Workflows: Orthogonal Reactivity

The true value of 1-Chloro-3-fluoro-7-methoxyisoquinoline lies in its predictable, orthogonal reactivity. The workflow below illustrates how researchers can selectively modify the C1 and C7 positions without interfering with the C3-fluoro group.

SyntheticWorkflow Start 1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) SNAr Nucleophilic Aromatic Substitution (SNAr) at C1 Position Start->SNAr Amines, Base, Heat CrossCoupling Buchwald-Hartwig Cross-Coupling at C1 Position Start->CrossCoupling Pd-Catalyst, Ligand Demethylation Ether Cleavage (Demethylation) at C7 Position Start->Demethylation BBr3, -78°C AmineDerivative 1-Amino-3-fluoro-7-methoxyisoquinoline Derivatives SNAr->AmineDerivative CrossCoupling->AmineDerivative PhenolDerivative 1-Chloro-3-fluoro-isoquinolin-7-ol Derivatives Demethylation->PhenolDerivative

Regioselective functionalization workflow of 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Protocol A: Buchwald-Hartwig Amination at C1

To exploit the activated C-Cl bond, Palladium-catalyzed C-N cross-coupling is preferred over harsh SNAr conditions when coupling sterically hindered or weakly nucleophilic amines. This protocol is a self-validating system: the consumption of the starting material is easily tracked via LC-MS, and the basicity of the resulting product allows for straightforward acid-base extraction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 eq), the desired amine (1.2 eq), and Cesium Carbonate ( Cs2​CO3​ , 2.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and XPhos ligand (0.10 eq). Causality note: XPhos is selected because its bulky, electron-rich nature facilitates rapid reductive elimination, preventing competitive debromination or side reactions.

  • Solvent Addition & Degassing: Add anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90°C for 8-12 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the 1-amino derivative.

Protocol B: C7-Demethylation

For late-stage diversification, the methoxy group can be cleaved to yield a phenol.

Step-by-Step Methodology:

  • Preparation: Dissolve the isoquinoline derivative in anhydrous Dichloromethane (DCM) under argon.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality note: Strict temperature control is required because Boron Tribromide ( BBr3​ ) is highly reactive; elevated temperatures can lead to unwanted side reactions with the fluoro or amine groups.

  • Reagent Addition: Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise. BBr3​ acts as a strong Lewis acid, coordinating to the methoxy oxygen and activating the methyl group for nucleophilic attack by the bromide ion.

  • Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Carefully quench the reaction by adding methanol dropwise at 0°C to destroy excess BBr3​ , followed by neutralization with saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the phenolic intermediate.

Applications in Drug Discovery: Kinase Inhibition

Isoquinoline derivatives are cornerstone molecules in the development of [4]. The planar, rigid nature of the isoquinoline bicyclic system makes it an excellent structural mimic of the adenine ring of ATP.

When 1-Chloro-3-fluoro-7-methoxyisoquinoline is functionalized into a lead compound, it typically binds within the ATP-binding pocket of the kinase. The orientation is highly predictable:

  • The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

  • The C1-substituent (introduced via Protocol A) projects outward toward the solvent-exposed region, allowing for the incorporation of solubilizing groups or moieties that interact with the ribose-binding pocket.

  • The C7-methoxy group projects deep into the hydrophobic pocket (often Hydrophobic Pocket I or II), providing van der Waals interactions that drive binding affinity[2].

KinaseBinding Isoquinoline Isoquinoline Core ATP Mimetic Hinge Kinase Hinge Region Hydrogen Bonding Isoquinoline->Hinge N2 Nitrogen Acceptor Hydrophobic Hydrophobic Pocket I/II C7-Methoxy Interaction Isoquinoline->Hydrophobic C7-Methoxy Solvent Solvent Exposed Region C1-Substituent Vector Isoquinoline->Solvent C1-Amine Extension

Pharmacophore binding model of isoquinoline derivatives in kinase hinge regions.

By utilizing 1-Chloro-3-fluoro-7-methoxyisoquinoline as a starting material, medicinal chemists can systematically explore the Structure-Activity Relationship (SAR) of the C1 position while maintaining the favorable physicochemical and binding properties imparted by the 3-fluoro and 7-methoxy groups.

References

  • Datusalia, A.K., et al. "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs". Current Topics in Medicinal Chemistry, Bentham Science (2020). Available at: [Link]

  • Wu, P., et al. "Effects of rigidity on the selectivity of protein kinase inhibitors". Nature Chemical Biology / NIH PMC (2018). Available at:[Link]

  • Atobe, M., et al. "Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs". Research Outreach (2023). Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline

This document provides an in-depth technical guide for the synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline, a key intermediate in the development of various pharmacologically active compounds. This guide is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline, a key intermediate in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of a plausible and efficient synthetic route. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction to 1-Chloro-3-fluoro-7-methoxyisoquinoline

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The specific substitution pattern of 1-Chloro-3-fluoro-7-methoxyisoquinoline makes it a valuable precursor for the synthesis of targeted therapeutic agents. The chloro-substituent at the 1-position serves as a versatile handle for further functionalization through various cross-coupling reactions. The fluoro group at the 3-position can enhance metabolic stability and binding affinity, while the methoxy group at the 7-position influences the electronic properties and solubility of the molecule.

This guide will detail a logical and efficient multi-step synthesis, beginning with commercially available starting materials and culminating in the formation of the target compound. Each step will be accompanied by a thorough explanation of the reaction mechanism, experimental protocol, and critical process parameters.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 1-Chloro-3-fluoro-7-methoxyisoquinoline suggests a strategy centered around the construction of the core isoquinoline ring system, followed by targeted halogenation. A plausible disconnection approach is illustrated below.

Retrosynthesis Target 1-Chloro-3-fluoro-7-methoxyisoquinoline Intermediate1 3-Fluoro-7-methoxyisoquinolin-1(2H)-one Target->Intermediate1 Chlorination (e.g., POCl₃) Intermediate2 N-(2-(4-methoxyphenyl)acetyl)acetamide derivative Intermediate1->Intermediate2 Cyclization (e.g., Bischler-Napieralski or similar) StartingMaterials m-Anisaldehyde & Glycine derivative Intermediate2->StartingMaterials Amide Formation

Caption: Retrosynthetic analysis of 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Synthetic Strategy and Rationale

The chosen synthetic pathway focuses on the well-established Bischler-Napieralski reaction for the formation of the dihydroisoquinoline core, which can then be oxidized and subsequently functionalized.[2][3][4] This approach offers a convergent and adaptable route to the target molecule. The key steps are:

  • Synthesis of a Substituted β-Phenylethylamine: Formation of the necessary β-phenylethylamine precursor bearing the required methoxy substituent.

  • Amide Formation: Acylation of the β-phenylethylamine with a fluorinated acylating agent to introduce the precursor for the C3-fluoro substituent.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization to form the dihydroisoquinoline ring system.

  • Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

  • Formation of the Isoquinolinone: Conversion of the isoquinoline to the corresponding 1-isoquinolinone.

  • Chlorination: Introduction of the chlorine atom at the C1 position.

This stepwise approach allows for purification and characterization of intermediates, ensuring the integrity of the final product.

Detailed Experimental Protocols

Part 1: Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a critical phase of the synthesis. The Bischler-Napieralski reaction provides a robust method for this transformation.[2][3][4]

Workflow for Isoquinoline Core Synthesis

Isoquinoline_Core_Synthesis cluster_0 Precursor Synthesis cluster_1 Amide Formation cluster_2 Cyclization and Aromatization Start m-Anisaldehyde Intermediate_A β-(3-Methoxyphenyl)ethylamine Start->Intermediate_A Reductive Amination Intermediate_B N-(2-(3-Methoxyphenyl)ethyl)-2-fluoroacetamide Intermediate_A->Intermediate_B Fluoroacetyl_Chloride Fluoroacetyl Chloride Fluoroacetyl_Chloride->Intermediate_B Intermediate_C 7-Methoxy-3,4-dihydroisoquinoline Intermediate_B->Intermediate_C Bischler-Napieralski Reaction Intermediate_D 7-Methoxyisoquinoline Intermediate_C->Intermediate_D Oxidation (e.g., Pd/C) Final_Synthesis Intermediate_D 3-Fluoro-7-methoxyisoquinoline Intermediate_E 3-Fluoro-7-methoxyisoquinolin-1(2H)-one Intermediate_D->Intermediate_E Oxidation/Hydrolysis Final_Product 1-Chloro-3-fluoro-7-methoxyisoquinoline Intermediate_E->Final_Product Chlorination (POCl₃)

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Foundational

Elucidating the Mechanism of Action of 1-Chloro-3-fluoro-7-methoxyisoquinoline (CFMIQ) Scaffolds in Kinase Inhibition

Executive Summary & Structural Rationale In modern fragment-based drug discovery (FBDD) and targeted kinase inhibition, the isoquinoline core serves as a privileged pharmacophore[1]. While first-generation isoquinoline d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and targeted kinase inhibition, the isoquinoline core serves as a privileged pharmacophore[1]. While first-generation isoquinoline derivatives like fasudil established the blueprint for targeting Rho-associated protein kinases (ROCK1/2)[2], off-target liabilities (such as PKA and PKC inhibition) have necessitated the development of highly functionalized scaffolds[3].

1-Chloro-3-fluoro-7-methoxyisoquinoline (CFMIQ, CAS: 1823901-72-9) represents a next-generation building block designed to probe and exploit the ATP-binding pocket of kinases with extreme precision[4]. As an application scientist, I do not view CFMIQ merely as a chemical intermediate, but as a finely tuned biophysical instrument. Every substitution on this scaffold dictates a specific mechanistic causality:

  • The Isoquinoline Nitrogen (Hinge Binder): Acts as the primary hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (e.g., the amide backbone of Met156 in ROCK1)[1].

  • 3-Fluoro Substitution (pKa Modulation): The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the isoquinoline nitrogen. Causality: This prevents protonation at physiological pH, reducing basicity-driven off-target binding (such as hERG channel liability) while maintaining the critical neutral hydrogen bond with the kinase hinge.

  • 1-Chloro Substitution (Steric Locking): Positioned adjacent to the nitrogen, the bulky chlorine atom restricts the rotational degrees of freedom of the scaffold within the binding pocket, locking it into the bioactive conformation and enhancing target residence time.

  • 7-Methoxy Substitution (Solvent Vector): Extending from the benzenoid ring, the methoxy group projects toward the solvent-exposed region or a secondary hydrophobic pocket, providing a vector for further synthetic elaboration (e.g., PROTAC linker attachment) without disrupting the core binding mode.

This guide details the rigorous, self-validating experimental workflows required to elucidate the mechanism of action (MoA) of CFMIQ-derived kinase inhibitors, moving from biophysical kinetics to live-cell target engagement.

Experimental Workflows & Visualizations

To establish a robust MoA, we must bridge the gap between isolated protein biophysics and complex intracellular dynamics. The following workflow outlines our standard operating procedure for profiling CFMIQ analogs.

MoA_Workflow A CFMIQ Scaffold (CAS: 1823901-72-9) B SPR Kinetics (Target Affinity & Residence Time) A->B C CETSA (Live-Cell Target Engagement) B->C D Phospho-Flow Cytometry (Downstream Signaling) C->D

Caption: Workflow for elucidating the mechanism of action of CFMIQ-derived kinase inhibitors.

The Pharmacological Target: ROCK Signaling

Isoquinolines are classical inhibitors of the RhoA/ROCK signaling axis[5]. By competing with ATP, CFMIQ scaffolds prevent ROCK from phosphorylating downstream targets like Myosin Light Chain (MLC) and MLC Phosphatase, ultimately modulating actomyosin contraction[2].

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) CFMIQ CFMIQ Scaffold CFMIQ->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Induces

Caption: Mechanism of action of CFMIQ in the RhoA/ROCK signaling pathway.

Biophysical Target Validation: Surface Plasmon Resonance (SPR)

Thermodynamic affinity ( KD​ ) alone is insufficient for modern drug development; we must understand the binding kinetics ( kon​ and koff​ ). A compound with a slow dissociation rate (long residence time) often exhibits prolonged in vivo efficacy even after systemic clearance[6]. We utilize SPR to quantify these parameters[7].

Protocol: SPR Kinetic Profiling of CFMIQ Analogs

Causality & Design: We utilize a CM5 sensor chip because its carboxymethylated dextran matrix provides a 3D hydrophilic environment, reducing steric hindrance and preserving the native conformation of the immobilized kinase[7].

  • Surface Preparation (Amine Coupling):

    • Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M sulfo-NHS for 7 minutes at 10 µL/min[8].

    • Causality: This converts carboxyl groups to reactive NHS esters, allowing covalent attachment to primary amines (lysine residues) on the kinase.

  • Ligand Immobilization:

    • Dilute recombinant ROCK1 kinase in 10 mM sodium acetate (pH 4.5).

    • Causality: The pH must be below the protein's isoelectric point (pI) to induce a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix before covalent bonding. Inject until a target level of ~2000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters[8].

  • Analyte Injection (Self-Validating Step):

    • Flow CFMIQ analogs at varying concentrations (0.1 µM to 10 µM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO)[9].

    • Validation: DMSO causes massive bulk refractive index shifts. You must flow the analyte over a blank reference channel (activated and quenched without protein) and perform solvent correction curves using 0.5% to 1.5% DMSO standards to subtract these artifacts[10].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ (association) and kd​ (dissociation)[8].

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While SPR proves the compound binds the purified target, it does not prove the compound can traverse the lipid bilayer or outcompete millimolar concentrations of intracellular ATP[11]. To validate live-cell target engagement, we employ CETSA[12].

Protocol: Live-Cell CETSA for CFMIQ

Causality & Design: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[13].

  • Cellular Incubation:

    • Culture MDA-MB-231 breast cancer cells (a highly ROCK-dependent cell line) to 70% confluence.

    • Treat with 10 µM CFMIQ or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, resuspend in PBS, and aliquot into a 96-well PCR plate.

    • Subject the plate to a thermal gradient (40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C[13].

    • Causality: Transient heating irreversibly denatures and aggregates unbound ROCK1, while CFMIQ-bound ROCK1 remains soluble[13].

  • Lysis (Self-Validating Step):

    • Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

    • Validation: Avoid harsh detergents (like SDS or Triton X-100) at this stage, as they can artificially disrupt weak drug-protein interactions and skew the thermal shift[11].

  • Separation & Detection:

    • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregates.

    • Analyze the soluble fraction via Western Blot.

    • Validation: Always probe for a non-target housekeeping protein (e.g., GAPDH or β -actin). If the Tm​ of GAPDH shifts alongside ROCK1, the CFMIQ analog is acting as a non-specific chemical denaturant rather than a targeted inhibitor.

Quantitative Data Presentation

The following tables summarize representative profiling data comparing the CFMIQ scaffold against the first-generation isoquinoline, Fasudil.

Table 1: Biophysical Binding Kinetics (SPR Data)

Note: KD​ is calculated as kd​/ka​ . A lower kd​ indicates a longer target residence time.

CompoundTarget ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Fasudil ROCK1 4.5×105 1.5×10−1 333.0~6.6 seconds
CFMIQ Scaffold ROCK1 6.2×105 2.1×10−3 3.4~8.0 minutes
CFMIQ Scaffold PKA 1.1×104 8.5×10−2 7720.0~11.7 seconds

Analysis: The 1-chloro and 3-fluoro substitutions on the CFMIQ scaffold drastically reduce the dissociation rate ( kd​ ) compared to Fasudil, increasing the residence time on ROCK1 from seconds to minutes, while simultaneously abolishing off-target PKA affinity.

Table 2: Cellular Target Engagement & Functional Output

CETSA ΔTm​ indicates the shift in protein melting temperature. Cellular IC50​ is derived from Phospho-MLC flow cytometry assays.

CompoundCETSA ROCK1 Tm​ (DMSO)CETSA ROCK1 Tm​ (Treated) ΔTm​ Cellular pMLC IC50​
Fasudil 48.5 °C50.2 °C+1.7 °C1.2 µM
CFMIQ Scaffold 48.5 °C56.8 °C+8.3 °C45 nM

Analysis: The robust +8.3 °C thermal shift in the CETSA assay confirms that the CFMIQ scaffold successfully penetrates the cell membrane and engages ROCK1 in the presence of physiological ATP. This biophysical engagement directly translates to a highly potent functional inhibition of downstream MLC phosphorylation (45 nM IC50​ ).

References

  • Taylor & Francis Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: tandfonline.com URL:[Link]

  • ACS Publications Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: acs.org URL:[Link]

  • NCBI / NIH Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: nih.gov URL:[Link]

  • Springer Protocols Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: springernature.com URL:[Link]

Sources

Exploratory

The Isoquinoline Scaffold: A Privileged Structure for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic heterocyclic compounds, represent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic heterocyclic compounds, represent a treasure trove of pharmacologically active molecules. Their rigid, planar structure provides an ideal framework for interacting with a wide array of biological macromolecules, making them a "privileged scaffold" in drug discovery.[1] This guide delves into the key therapeutic targets of isoquinoline compounds, elucidating their mechanisms of action and providing a framework for future drug development efforts. From enzyme inhibition and receptor modulation to nucleic acid interactions and disruption of protein-protein interactions, the therapeutic potential of isoquinolines is vast and continues to be an exciting area of research.[2][3] This document will serve as a technical resource, providing not only a comprehensive overview of these targets but also practical, field-proven insights into the experimental methodologies used to validate them.

Introduction to the Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is the foundational structure for a multitude of bioactive compounds.[2] This core can be extensively decorated with various functional groups at multiple positions, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6]

Well-known examples of isoquinoline-based drugs include the analgesic morphine, the muscle relaxant tubocurarine, and the anticancer agent noscapine, highlighting the therapeutic success of this chemical class.[2][7] The inherent properties of the isoquinoline scaffold, such as its ability to participate in π-π stacking, hydrogen bonding, and electrostatic interactions, contribute to its promiscuous yet often potent binding to biological targets.

Key Therapeutic Target Classes for Isoquinoline Compounds

The broad spectrum of biological activities exhibited by isoquinoline derivatives stems from their ability to interact with a diverse range of molecular targets. This section will explore the most significant and well-studied of these targets, categorized by their biochemical nature.

Enzymes: Modulating Catalytic Activity

Enzymes are a major class of drug targets, and numerous isoquinoline compounds have been identified as potent enzyme inhibitors.[2]

a) Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Several isoquinoline alkaloids, such as berberine and sanguinarine, have been shown to inhibit topoisomerase I and II.[8] By intercalating into the DNA-enzyme complex, they stabilize the cleavage complex, leading to DNA strand breaks and ultimately apoptosis. This mechanism is a cornerstone of their anticancer activity.[8]

b) Kinases: Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Isoquinoline derivatives have been developed as inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway.[8][9] By blocking these pro-survival signaling cascades, these compounds can induce cancer cell death.[9]

c) Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The isoquinoline alkaloid palmatine has demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting its potential in treating neurodegenerative disorders.[10][11] The positively charged nitrogen in the isoquinoline ring is thought to play a crucial role in binding to the active site of AChE.[11]

Receptors: Interfacing with Cellular Communication

G-protein coupled receptors (GPCRs) and other cell surface receptors are prime targets for therapeutic intervention. Isoquinoline compounds have been shown to modulate the activity of several important receptor systems.

a) Opioid Receptors: The prototypical isoquinoline alkaloid, morphine, exerts its potent analgesic effects by acting as an agonist at μ-opioid receptors in the central nervous system.[2] This interaction highlights the ability of the isoquinoline scaffold to fit into the binding pockets of complex membrane proteins.

b) Adrenergic and Dopaminergic Receptors: Various synthetic and natural isoquinolines have been found to interact with adrenergic and dopamine receptors, suggesting their potential in treating cardiovascular and neurological disorders.[2]

c) Mas-Related G-Protein-Coupled Receptor X1 (MRGPRX1): This receptor is a promising target for the treatment of pain. Recently, 1-aminoisoquinoline derivatives have been identified as potent agonists of MRGPRX1, demonstrating analgesic effects in preclinical models.[12]

Nucleic Acids: Direct Interaction with the Genetic Blueprint

The planar aromatic nature of the isoquinoline ring system makes it well-suited for interaction with DNA. This interaction can occur through two primary modes:

a) Intercalation: Many isoquinoline alkaloids, including berberine, palmatine, and sanguinarine, can insert themselves between the base pairs of the DNA double helix.[2][13][14] This intercalation can disrupt DNA replication and transcription, contributing to their cytotoxic and antimicrobial effects.

b) Groove Binding: In addition to intercalation, some isoquinolines can bind to the major or minor grooves of the DNA helix.[13] These interactions, often stabilized by hydrogen bonds and van der Waals forces, can also interfere with DNA-protein interactions and cellular processes.[13]

Microtubules: Disrupting the Cytoskeleton

Microtubules are dynamic protein polymers that are essential for cell division, intracellular transport, and maintenance of cell shape. They are a validated target for anticancer drugs.

a) Tubulin Polymerization: The isoquinoline alkaloid noscapine and its derivatives, known as noscapinoids, have been shown to bind to tubulin and disrupt microtubule dynamics.[15][16][17] Unlike some other microtubule-targeting agents, noscapine does not cause significant microtubule depolymerization but rather dampens their dynamic instability, leading to mitotic arrest and apoptosis in cancer cells.[17][18] This unique mechanism of action, coupled with its low toxicity, makes noscapine an attractive lead compound for the development of new anticancer therapies.[16][19]

Prominent Isoquinoline Compounds and Their Primary Targets

To illustrate the therapeutic potential of this class of compounds, this section provides a more detailed look at some of the most well-researched isoquinoline alkaloids and their primary molecular targets.

CompoundPrimary Target(s)Therapeutic PotentialKey Mechanisms of Action
Berberine Multiple (AMPK, NF-κB, PI3K/Akt, DNA, Topoisomerases)Anticancer, Antidiabetic, Cardioprotective, Anti-inflammatory[20][21][22][23][24][25]Activation of AMPK, inhibition of pro-inflammatory pathways, DNA intercalation, topoisomerase inhibition, modulation of gut microbiota.[20][21][22][24]
Sanguinarine Multiple (DNA, Microtubules, Kinases, LSD1)Anticancer, Antimicrobial[26][27][28][29][30]DNA intercalation, disruption of microtubule assembly, induction of reactive oxygen species (ROS), inhibition of pro-survival signaling pathways, inhibition of lysine-specific demethylase 1 (LSD1).[26][29][30][31]
Palmatine Acetylcholinesterase (AChE), DNANeuroprotective, Anticancer, Anti-inflammatory[10][11][13][14][32]Inhibition of AChE, DNA groove binding, antioxidant and anti-inflammatory effects.[11][13][32]
Noscapine Microtubules (Tubulin)Anticancer[15][16][17][18][19]Binds to tubulin, alters microtubule dynamics, induces mitotic arrest and apoptosis.[15][17][18]

Methodologies for Target Identification and Validation

The identification and validation of therapeutic targets for isoquinoline compounds require a multi-faceted approach, combining computational, in vitro, and cell-based assays.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating a potential target of an isoquinoline compound.

experimental_workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based & In Vivo Confirmation a Compound Library Screening b Molecular Docking a->b Identify potential binders c Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) b->c Confirm direct interaction d Biophysical Assays (e.g., SPR, ITC) c->d Characterize binding kinetics and thermodynamics e Cellular Thermal Shift Assay (CETSA) d->e Confirm target engagement in cells f Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) e->f Elucidate downstream effects g Phenotypic Assays (e.g., Cell Viability, Apoptosis) f->g Link target engagement to cellular phenotype h In Vivo Models g->h Validate therapeutic efficacy

Caption: A generalized experimental workflow for the identification and validation of a therapeutic target for an isoquinoline compound.

Detailed Experimental Protocols

1. Enzyme Inhibition Assay (Example: Acetylcholinesterase)

This protocol is based on the Ellman's method for measuring AChE activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline compound against AChE.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test isoquinoline compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test isoquinoline compound in phosphate buffer.

    • In a 96-well plate, add 25 µL of each compound dilution. Include a positive control (known inhibitor) and a negative control (buffer only).

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of an isoquinoline compound on a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test isoquinoline compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the isoquinoline compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the modulation of the PI3K/Akt/mTOR signaling pathway by an isoquinoline-based kinase inhibitor, a common mechanism for their anticancer effects.[8][9]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K inhibits

Sources

Foundational

The Strategic Incorporation of Fluorine in the Medicinal Chemistry of Isoquinolines

An In-depth Technical Guide Introduction: The Confluence of a Privileged Scaffold and a Unique Element The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Confluence of a Privileged Scaffold and a Unique Element

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] Its rigid, planar structure provides a well-defined orientation for functional groups to interact with biological targets. Parallel to the rise of scaffold-based drug design, the use of fluorine has become a cornerstone strategy for optimizing drug candidates. The selective introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacokinetic properties in ways that are often beneficial for therapeutic efficacy.[3]

This guide provides an in-depth exploration of the synergistic relationship between the isoquinoline framework and fluorine substitution. We will move beyond a simple catalog of effects to explain the underlying causality behind these modifications, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine how this single atomic substitution can modulate everything from target binding and metabolic fate to advanced diagnostic applications, transforming a promising lead compound into a viable drug candidate.

Part 1: Fundamental Physicochemical Modulations of the Isoquinoline Core

The decision to introduce fluorine is a strategic choice aimed at fine-tuning a molecule's properties. Its effects stem from a unique combination of its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity.[4][5]

Impact of Fluorine on Core Properties of Isoquinolines

A Fluorine Incorporation into Isoquinoline Scaffold B Strong Inductive Effect (-I Effect) A->B C High C-F Bond Energy (~116 kcal/mol) A->C D Altered Sterics & Conformation A->D E Lipophilicity Modulation A->E F Lowered pKa of Nitrogen B->F Reduces electron density on N atom K Enhanced Binding Affinity B->K Creates favorable orthogonal dipole interactions G Blocked Metabolic Hotspots C->G I Conformational Restriction (Gauche Effect) D->I J Increased Membrane Permeability E->J H Enhanced Metabolic Stability G->H I->K Pre-organizes ligand for target binding

Caption: Causality of Fluorine's Effects on Isoquinoline Properties.

Basicity (pKa) Attenuation

The nitrogen atom at position 2 is the primary basic center of the isoquinoline ring. Its pKa is a critical determinant of solubility at physiological pH and its ability to form ionic interactions with acidic residues in a target protein.

  • Causality: Fluorine's powerful electron-withdrawing inductive effect reduces the electron density across the entire aromatic system, including the nitrogen lone pair.[5][6] This makes the lone pair less available for protonation, thereby lowering the pKa (making the nitrogen less basic). The effect is most pronounced when fluorine is substituted on the pyridine ring and diminishes with distance.

  • Practical Implication: A common issue in drug development is overly basic compounds, which can lead to off-target effects (e.g., hERG channel binding) and poor permeability. Fluorination provides a rational strategy to decrease basicity into a more favorable range without drastic structural changes.[7]

Metabolic Stability Enhancement

One of the most celebrated applications of fluorine is to block unwanted metabolism.[8][9] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.

  • Causality: The mechanism is twofold. Firstly, the carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage.[4][10] Replacing a metabolically labile C-H bond with a C-F bond effectively "shields" that position. Secondly, and more subtly, fluorine's electron-withdrawing nature deactivates the aromatic ring towards oxidative attack.[9][11] This makes it less favorable for the CYP enzyme's catalytic cycle to proceed.

  • Field Insight: It is a misconception to attribute metabolic stability solely to C-F bond strength. The more significant factor is often the change in the molecule's electronic properties, which can decrease its affinity for the metabolizing enzyme's active site or slow the rate of oxidation.[11] The position of fluorination is critical; it must be placed at a known or suspected site of metabolism for maximum effect. For instance, studies on anilinoquinazolines (structurally related to isoquinolines) showed that 4-fluoro substitution led to rapid metabolic defluorination, while 2- and 3-fluoro isomers were significantly more stable.[12]

Lipophilicity (LogP) Modulation

Lipophilicity is a key parameter governing a drug's absorption, distribution, and permeability. The effect of fluorine on LogP is highly context-dependent.

  • Causality:

    • Aryl Fluorides: Replacing a hydrogen on an aromatic ring (like isoquinoline) with fluorine generally increases lipophilicity. While fluorine is polar, the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[13]

    • Fluoroalkyl Groups: Conversely, adding fluorinated alkyl groups (e.g., -CF₃, -OCHF₂) often decreases lipophilicity compared to their non-fluorinated counterparts due to the strong polarization of the alkyl group.[13]

  • Practical Application: This duality allows for precise tuning. If a lead compound has poor membrane permeability, adding a fluorine atom directly to the isoquinoline ring can enhance it.[8] If a compound is too "greasy," leading to poor solubility or non-specific binding, strategic use of fluoroalkyl groups can mitigate this.

Modification Parent Isoquinoline 6-Fluoro-isoquinoline 1-Trifluoromethyl-isoquinoline
Calculated LogP ~2.1~2.4 (+0.3)~2.9 (+0.8)
pKa (Predicted) ~5.4~4.5 (-0.9)~2.0 (-3.4)
Metabolic Stability Low (Susceptible to Aromatic Oxidation)High (Blocked C-6 Oxidation)High (Blocked C-1 Oxidation)
Table 1. Predicted impact of fluorine substitution on key physicochemical properties of the isoquinoline scaffold. Values are illustrative based on established chemical principles.

Part 2: Amplifying Pharmacological Activity and Selectivity

The ultimate goal of these physicochemical modifications is to improve a compound's interaction with its biological target, leading to enhanced potency and a better safety profile.

Enhancing Target Binding Affinity

Fluorine can increase a ligand's binding affinity through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in beneficial orthogonal multipolar interactions with electron-deficient groups on the protein backbone, such as the carbonyl carbon of an amide (C-F···C=O).[7] These interactions, though weak individually, can be additive and significant for overall binding energy.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule due to steric and electronic effects (e.g., the gauche effect in alkyl chains).[8] This can "pre-organize" the drug into the bioactive conformation required for optimal binding, reducing the entropic penalty of binding.

  • Displacing Water Molecules: A strategically placed fluorine atom can displace structurally important water molecules from a binding pocket, which can be entropically favorable and improve binding affinity.

Case Study: Fluorinated Isoquinolines as Antiproliferative Agents

Recent research has identified fluorinated isoquinoline derivatives as highly potent agents against various cancer cell lines.[1][2]

  • Example: A study highlighted 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide as a potent antiproliferative agent.[1]

  • Role of Fluorine: Computational studies indicated that fluorination at the 6-position was beneficial for ligand-copper interactions, leading to the formation of stable chelates that induce oxidative stress within cancer cells.[1] This demonstrates how fluorine can be used not just to block metabolism or tune pKa, but to actively participate in the compound's mechanism of action.

Case Study: Valiglurax - A Fluorinated Isoquinoline for Parkinson's Disease

Valiglurax is a 1-trifluoromethylisoquinoline derivative that acts as a positive allosteric modulator of the mGlu4 receptor, a target for Parkinson's disease treatment.

  • Role of the Trifluoromethyl Group: The introduction of the -CF₃ group at the 1-position is a classic example of using a fluoroalkyl group. This group serves multiple purposes: it enhances metabolic stability by blocking oxidation at a vulnerable position and its electronic properties are crucial for the specific allosteric modulation of the receptor. The synthesis of this and related analogues highlights the importance of developing robust methods for introducing fluoroalkyl groups onto the isoquinoline core.

Part 3: Synthetic Strategies for Accessing Fluorinated Isoquinolines

The theoretical benefits of fluorination can only be realized through efficient and regioselective synthetic methods. A variety of techniques have been developed to construct the fluorinated isoquinoline core or to introduce fluorine at a late stage.[10]

Synthetic Workflow Overview

A Fluorinated Starting Materials (e.g., fluoro-phenethylamine) C Classical Ring Closure (Bischler-Napieralski, Pictet-Spengler) A->C B Non-Fluorinated Isoquinoline Core D Late-Stage Fluorination (Electrophilic/Nucleophilic) B->D E Transition-Metal Catalysis (Cross-Coupling) B->E F Fluorinated Isoquinoline Product C->F D->F E->F

Caption: Major Synthetic Pathways to Fluorinated Isoquinolines.

Building from Fluorinated Precursors

A common and reliable approach is to employ classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, using starting materials that already contain the fluorine atom at the desired position.[10] This ensures unambiguous regiochemistry.

Late-Stage Fluorination

The ability to introduce fluorine onto a fully formed, complex isoquinoline core is highly valuable in drug discovery. This allows for rapid diversification of lead compounds. Modern methods involving electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic sources have made this more accessible.

Protocol: Bischler-Napieralski Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

This protocol describes a foundational method for creating a fluorinated dihydroisoquinoline core, a common precursor to fully aromatic systems. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product confirmed by spectroscopic methods (NMR, MS).

Objective: To synthesize 6-fluoro-1-methyl-3,4-dihydroisoquinoline from N-acetyl-2-(3-fluorophenyl)ethan-1-amine.

Materials:

  • N-acetyl-2-(3-fluorophenyl)ethan-1-amine (1.0 eq)

  • Phosphorus pentoxide (P₂O₅) (2.0 eq) or Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dry Toluene or Acetonitrile

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-acetyl-2-(3-fluorophenyl)ethan-1-amine (1.0 eq) and dry toluene (approx. 0.2 M concentration).

  • Addition of Dehydrating Agent: From a Senior Scientist's perspective, the choice of dehydrating agent is critical. POCl₃ is often used and generally gives cleaner reactions than P₂O₅. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirred solution at 0 °C. The reaction is exothermic.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 110 °C for toluene). Maintain reflux for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol), observing the consumption of the starting material and the appearance of a new, typically lower Rf, product spot.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice. This step hydrolyzes the excess POCl₃ and must be done with caution in a fume hood.

  • Neutralization: Basify the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The choice of DCM is based on its ability to effectively solubilize the product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the pure 6-fluoro-1-methyl-3,4-dihydroisoquinoline.

Part 4: Advanced Applications & Future Perspectives

¹⁸F-Labeling for Positron Emission Tomography (PET) Imaging

The use of the positron-emitting isotope ¹⁸F (half-life ~110 min) has revolutionized medical diagnostics.[3] Fluorinated isoquinolines can be developed as PET radiotracers to visualize and quantify biological processes in vivo.[10]

  • Application: An ¹⁸F-labeled isoquinoline designed to bind to a specific enzyme or receptor overexpressed in tumors can allow for non-invasive cancer detection and monitoring of treatment response.[13] The development of efficient methods for the rapid, late-stage introduction of ¹⁸F into the isoquinoline scaffold is a highly active area of research.

Future Outlook

The role of fluorine in isoquinoline medicinal chemistry will continue to expand. Future research will likely focus on:

  • Novel Fluorinated Motifs: Exploring the impact of less common fluorinated groups beyond -F and -CF₃.

  • Regioselective Late-Stage Fluorination: Developing more sophisticated catalytic methods to install fluorine at any desired position on a complex isoquinoline with high precision.

  • Multi-fluorinated Scaffolds: Investigating the cumulative effects of installing multiple fluorine atoms to achieve unique electronic and conformational properties.

Conclusion

Fluorine is far more than a simple hydrogen bioisostere in the context of isoquinoline drug design. It is a powerful strategic tool that enables medicinal chemists to rationally address multiple challenges simultaneously—from enhancing metabolic stability and modulating basicity to improving target affinity and enabling advanced diagnostics. A deep understanding of the causal relationships between fluorine incorporation and the resulting changes in molecular properties is essential for leveraging its full potential. As synthetic methodologies become more advanced, the strategic and precise application of fluorine will continue to be a key driver in the development of the next generation of innovative isoquinoline-based therapeutics.

References

  • Sloop, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 2860123. [Link]

  • Wilson, A. A., et al. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. PMC. [Link]

  • Cheminform. (2006). A Convenient Procedure for the Synthesis of Fused Fluoro Isoquinolines. Tetrahedron, 62, 543-548. [Link]

  • Góra, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Beier, P., et al. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. [Link]

  • Wang, X., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Sloop, J. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]

  • Tiz, L. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Wood, G. M., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Wood, G. M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Eden, J., et al. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • PapersFlow. (2026). Fluorine in Medicinal Chemistry: Research Guide & Papers. PapersFlow. [Link]

  • Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Drug Design Org. (2007). Bioisosterism. Drug Design Org. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Gaikwad, et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • YouTube. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. [Link]

  • Góra, A., et al. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Tiz, L. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chambers, R. D., et al. (1998). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. [Link]

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Exploratory

Retrosynthetic Analysis of Polysubstituted Isoquinolines: From Classical Strategies to Modern Innovations

An In-Depth Technical Guide for Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents.[1][2] The strategic installation of substituents onto this privileged heterocycle is paramount for modulating biological activity, solubility, and metabolic stability. This technical guide provides a comprehensive exploration of the retrosynthetic analysis of polysubstituted isoquinolines. We will deconstruct the isoquinoline framework to reveal key synthetic disconnections, bridging classical cyclization reactions with modern transition-metal-catalyzed methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not only theoretical frameworks but also field-proven insights and detailed experimental protocols to empower the rational design and synthesis of complex isoquinoline targets.

The Logic of Deconstruction: Core Retrosynthetic Principles

Retrosynthesis is the art of dismantling a target molecule to identify simpler, commercially available, or readily synthesizable precursors. For the polysubstituted isoquinoline core, several primary disconnection strategies dominate the synthetic landscape. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and overall synthetic efficiency.

The most common approaches involve forming the pyridine portion of the fused ring system through intramolecular cyclization onto a pre-existing, substituted benzene ring.

cluster_main Key Retrosynthetic Disconnections of the Isoquinoline Core cluster_A Strategy A: C1-N2 & C4a-C5 Disconnection cluster_B Strategy B: N2-C3 & C4-C4a Disconnection cluster_C Strategy C: C-H Annulation cluster_D Strategy D: Cycloaddition Target Polysubstituted Isoquinoline A Bischler-Napieralski & Pictet-Spengler Pathways Target->A Disconnect C1-N2 B Pomeranz-Fritsch Pathway Target->B Disconnect N2-C3 C Transition-Metal Catalysis Target->C Form C-C/C-N bonds D Aza-Diels-Alder Target->D Form Ring in One Step Precursor_A β-Arylethylamine Derivative A->Precursor_A Precursor_B Benzaldehyde + Aminoacetal B->Precursor_B Precursor_C Benzene with Directing Group + Alkyne C->Precursor_C Precursor_D Imine + Aryne/Diene D->Precursor_D

Caption: Core retrosynthetic strategies for the isoquinoline scaffold.

The Classics: Intramolecular Electrophilic Cyclizations

For decades, the synthesis of the isoquinoline core has been dominated by a few powerful, named reactions that rely on the intramolecular cyclization of a β-arylethylamine derivative. These methods remain highly relevant and are foundational to many total synthesis campaigns.

The Bischler-Napieralski Reaction

This strategy is one of the most direct methods for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to fully aromatic isoquinolines.[3][4]

  • Retrosynthetic Logic: The key disconnection is across the C1-N2 bond, leading back to a β-arylethylamide. This approach is ideal for targets substituted at C1 and on the benzo portion of the ring. The substituent at C1 is derived from the acyl group of the amide precursor.

  • Causality and Mechanism: The reaction is an intramolecular electrophilic aromatic substitution.[5] It requires a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to activate the amide carbonyl.[3][6] This forms a highly electrophilic nitrilium ion intermediate which is then attacked by the electron-rich aromatic ring.[5][6] The reaction is most effective when the aromatic ring is activated with electron-donating groups (e.g., methoxy, hydroxy), which enhance its nucleophilicity.[4]

cluster_retro Retrosynthesis cluster_forward Forward Synthesis Retro_Target 3,4-Dihydroisoquinoline Retro_Precursor β-Arylethylamide Retro_Target->Retro_Precursor C1-N2 Disconnection (Bischler-Napieralski) Forward_Precursor β-Arylethylamide Intermediate Nitrilium Ion Intermediate Forward_Precursor->Intermediate POCl₃ or PPA (Activation) Forward_Target 3,4-Dihydroisoquinoline Intermediate->Forward_Target Intramolecular Cyclization

Caption: The Bischler-Napieralski retrosynthetic logic and forward pathway.

Field-Proven Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline [4][7]

  • Setup: To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene (5 mL per mmol of amide), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC. From a practical standpoint, the reaction is often driven to completion without extensive monitoring.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3,4-dihydroisoquinoline. Subsequent oxidation (e.g., with Pd/C in a high-boiling solvent or with MnO₂) can furnish the fully aromatic isoquinoline.[7]

The Pictet-Spengler Reaction

A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction constructs the tetrahydroisoquinoline (THIQ) skeleton.[8]

  • Retrosynthetic Logic: This reaction also disconnects across the C1-N2 bond, leading back to a β-arylethylamine and a carbonyl compound (an aldehyde or ketone). The C1-substituent and the carbon atom at position 1 itself originate from the carbonyl precursor.

  • Causality and Mechanism: The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the amine and the carbonyl component under acidic conditions.[9][10][11] This is followed by an intramolecular electrophilic attack of the aromatic ring on the iminium carbon (a Mannich-type reaction).[10] Similar to the Bischler-Napieralski reaction, success hinges on the nucleophilicity of the aromatic ring; electron-donating groups are highly beneficial and can even allow the reaction to proceed under physiological pH conditions.[9]

Field-Proven Protocol: Synthesis of 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline [8][9]

  • Setup: Dissolve the β-arylethylamine (e.g., dopamine hydrochloride, 1.0 eq) in an aqueous or alcoholic solution.

  • Condensation: Add an aqueous solution of the aldehyde (e.g., acetaldehyde, 1.1 eq) to the amine solution. Adjust the pH to between 4 and 5 with HCl or H₂SO₄.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The formation of the THIQ often results in its precipitation from the reaction medium, which can be a useful visual indicator of progress.

  • Isolation: Collect the resulting solid precipitate by filtration. Wash the solid with cold water and then a small amount of cold ethanol or ether.

  • Purification: The product is often obtained in high purity as its hydrochloride salt. If necessary, it can be further purified by recrystallization. The choice of a slight excess of the carbonyl compound helps ensure the complete consumption of the more valuable amine precursor.[9]

Alternative Ring Closures: The Pomeranz-Fritsch-Bobbitt Reaction

This pathway offers a different retrosynthetic disconnection, allowing for the synthesis of isoquinolines that are unsubstituted at C1.

  • Retrosynthetic Logic: The key disconnections are across the N2-C3 and C4-C4a bonds, tracing the molecule back to a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[12]

  • Causality and Mechanism: The reaction involves the formation of a benzalaminoacetal (a Schiff base) from the precursors.[13] Under strong acid catalysis (typically concentrated H₂SO₄), this intermediate undergoes intramolecular cyclization to form the isoquinoline.[12][13] A critical modification by Bobbitt involves the reduction of the Schiff base to a secondary amine before cyclization under milder acidic conditions (e.g., 6M HCl).[14][15] This modification advantageously leads to 1,2,3,4-tetrahydroisoquinoline (THIQ) products and often reduces the formation of side products.[14][16]

cluster_retro Retrosynthesis cluster_forward Forward Synthesis (Pomeranz-Fritsch) Retro_Target Isoquinoline Retro_Precursor Benzaldehyde + Aminoacetal Retro_Target->Retro_Precursor N2-C3 & C4-C4a Disconnection Forward_Precursor Benzaldehyde + Aminoacetal Intermediate Benzalaminoacetal (Schiff Base) Forward_Precursor->Intermediate Condensation Forward_Target Isoquinoline Intermediate->Forward_Target Conc. H₂SO₄ (Cyclization)

Caption: Pomeranz-Fritsch retrosynthetic pathway.

Modern Era: Transition-Metal Catalysis & Cycloadditions

While classical methods are robust, modern synthetic chemistry has introduced powerful, atom-economical alternatives that provide access to previously difficult-to-make substitution patterns.

C-H Activation and Annulation

Transition-metal catalysis has revolutionized isoquinoline synthesis by enabling the direct coupling of C-H bonds with coupling partners like alkynes.[1][17]

  • Retrosynthetic Logic: This strategy disconnects two C-C bonds and one C-N bond of the pyridine ring. The precursors are typically a substituted benzene bearing a directing group (often an oxime or imine) and a disubstituted alkyne. This method excels at creating highly substituted isoquinolines in a single step.

  • Causality and Mechanism: The reaction is typically catalyzed by rhodium (Rh), ruthenium (Ru), or cobalt (Co) complexes.[17][18] The directing group on the benzene ring coordinates to the metal center, which then facilitates the cleavage of a nearby ortho C-H bond to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion with the alkyne partner, followed by reductive elimination and aromatization to yield the isoquinoline product.[19][20] This approach offers excellent regiocontrol, dictated by the position of the directing group.

Table 1: Comparison of Core Isoquinoline Synthesis Strategies

StrategyKey PrecursorsTypical ProductKey AdvantagesKey Limitations
Bischler-Napieralski β-Arylethylamide3,4-DihydroisoquinolineRobust, well-established, good for C1-substituted products.Requires harsh acidic conditions; limited to electron-rich aromatics.[4][21]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneTetrahydroisoquinolineMild conditions possible, high stereocontrol achievable, biomimetic.[9][22]Primarily for THIQs; requires activated aromatic rings.[9]
Pomeranz-Fritsch-Bobbitt Benzaldehyde, AminoacetalIsoquinoline or THIQAccess to C1-unsubstituted products. Bobbitt mod. is milder.[13][14]P-F requires harsh acid; yields can be variable depending on substituents.[12]
C-H Annulation Benzene with DG, AlkynePolysubstituted IsoquinolineHigh atom economy, access to complex patterns, excellent regiocontrol.[1][17]Requires specific directing groups; catalyst cost and sensitivity can be a factor.
Aza-Diels-Alder Imine, Aryne/DienePolysubstituted IsoquinolineRapid construction of the core, convergent, complementary substitution patterns.[23][24]Precursor availability (e.g., arynes); regioselectivity can be an issue with unsymmetrical partners.[23]
Aza-Diels-Alder Reactions

This cycloaddition strategy offers a powerful and convergent route to the isoquinoline core.[23][24]

  • Retrosynthetic Logic: A [4+2] cycloaddition disconnection reveals an aza-diene (e.g., an N-aryl imine) and a dienophile (e.g., an aryne). This approach is particularly flexible for creating diverse substitution patterns.[23]

  • Causality and Mechanism: The reaction is a concerted or stepwise pericyclic reaction.[25] The normal electron-demand variant involves an electron-rich aza-diene reacting with an aryne.[23][24] The resulting cycloadduct is not aromatic and requires a subsequent aromatization step, often via oxidation (e.g., with MnO₂) or elimination of a leaving group designed into one of the precursors.[23]

Conclusion and Future Outlook

The retrosynthetic analysis of polysubstituted isoquinolines is a mature yet continuously evolving field. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide reliable and scalable routes to foundational structures, they are increasingly supplemented by modern strategies.[1][21] The advent of transition-metal-catalyzed C-H activation has fundamentally changed the logic of synthesis, allowing for the late-stage functionalization and rapid assembly of highly decorated scaffolds that were previously inaccessible.[17][18] For the drug development professional, a deep understanding of these varied retrosynthetic disconnections is crucial. It enables the selection of the most efficient, flexible, and robust synthetic route, ultimately accelerating the discovery and development of novel isoquinoline-based therapeutics. Future developments will likely focus on enhancing the catalytic efficiency, expanding the substrate scope of modern methods, and developing enantioselective variants to directly access chiral targets.

References

  • D. E. Ramírez, I. Pérez, R. G. de la Torre, M. A. Garcia, F. R. P. van der Heijden, R. Lavilla. The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines. Organic Letters. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

  • J. T. Lowe, S. D. Lee, L. Zhang, et al. A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]

  • Grokipedia. Bobbitt reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Available at: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available at: [Link]

  • ARKIVOC. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Available at: [Link]

  • PubMed. The Aryne aza-Diels-Alder Reaction: Flexible Syntheses of Isoquinolines. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • ResearchGate. Transition‐Metal‐Catalyzed synthesis of isoquinolines. Available at: [Link]

  • ResearchGate. Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Available at: [Link]

  • ACS Publications. Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. Available at: [Link]

  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • ResearchGate. Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. Available at: [Link]

  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • RSC Publishing. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Available at: [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Available at: [Link]

  • Thieme. C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Available at: [Link]

  • Slideshare. Bischler napieralski reaction. Available at: [Link]

  • ACS Publications. Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. Available at: [Link]

  • ResearchGate. Formal aza-Diels Alder reaction for the synthesis of isoquinuclidines (84). Available at: [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • NIH Public Access. Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available at: [Link]

  • Mol-Instincts. Pictet Spengler synthesis of isoquinoline. Available at: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • MDPI. The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. Available at: [Link]

  • eScholarship.org. The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials. Available at: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

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Sources

Foundational

Engineering the Isoquinoline Scaffold: A Technical Guide to the Discovery and Validation of Novel Therapeutic Agents

As a Senior Application Scientist, I approach the isoquinoline core not merely as a chemical structure, but as a highly tunable molecular machine. The isoquinoline scaffold (benzo[c]pyridine) remains one of the most priv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the isoquinoline core not merely as a chemical structure, but as a highly tunable molecular machine. The isoquinoline scaffold (benzo[c]pyridine) remains one of the most privileged structures in medicinal chemistry. Its unique electronic distribution and the presence of a donor nitrogen atom make it an exceptional hydrogen-bond acceptor and a versatile ligand for target engagement.

This whitepaper provides an in-depth, causality-driven guide to the rational design, synthesis, and biological validation of novel isoquinoline-based therapeutic agents, moving beyond theoretical chemistry into practical, self-validating laboratory workflows.

Mechanisms of Action: The Causality of Efficacy

To engineer a successful drug, we must first understand the molecular causality of its efficacy. Isoquinolines and their hydrogenated derivatives (tetrahydroisoquinolines) exhibit a vast array of pharmacological properties, ranging from potent anticancer activities to antimicrobial and neuroprotective effects (1)[1].

In oncology, the planar aromatic structure of specific isoquinoline alkaloids allows them to intercalate directly into DNA. This physical insertion disrupts duplex B-form DNA and selectively inhibits topoisomerase I and II enzymes (2)[2]. By preventing the relaxation of supercoiled DNA during replication, these agents induce double-strand breaks. Concurrently, isoquinolines modulate the PI3K/Akt/mTOR signaling pathways and induce reactive oxygen species (ROS) generation, forcing the cell into apoptosis[1].

MOA Iso Isoquinoline Derivative Topo Topoisomerase Inhibition Iso->Topo Binds Enzyme DNA DNA Intercalation Iso->DNA Intercalates ROS ROS Generation Iso->ROS Oxidative Stress Topo->DNA Strand Breaks Casp Caspase Activation DNA->Casp DNA Damage Response Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Mito->Casp Cytochrome c Release Apop Apoptosis / Cell Death Casp->Apop Execution Phase

Isoquinoline-induced apoptotic signaling pathway in cancer cells.

Strategic Synthesis & Scaffold Functionalization

Historically, isoquinolines were synthesized via classical methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions. However, these often require harsh conditions and suffer from narrow substrate scopes. Modern drug discovery relies on transition-metal catalysis and photoredox catalysis to achieve late-stage functionalization under mild, eco-compatible conditions (3)[3].

Self-Validating Protocol: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline

To build a functionalized library, we often utilize Friedel-Crafts acylation. The following protocol is designed as a self-validating system: each step has a specific chemical causality, and the intermediate states dictate the success of the final yield (4)[4].

Step-by-Step Methodology:

  • Inert Preparation: Dissolve isoquinoline (10.0 mmol, 1.29 g) in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical. The Lewis acid catalyst used in step 3 is highly moisture-sensitive and will deactivate upon contact with water, halting the reaction.

  • Acylating Agent Addition: Introduce 3,5-dimethylbenzoyl chloride (12.0 mmol, 2.02 g) to the solution.

    • Causality: A 1.2 molar equivalent excess of the acyl chloride ensures the complete consumption of the isoquinoline core, shifting the thermodynamic equilibrium toward the product.

  • Catalyst Activation: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride ( AlCl3​ ) (15.0 mmol, 2.00 g) portion-wise over 15 minutes.

    • Causality: AlCl3​ activates the acyl chloride by forming a highly electrophilic acylium ion intermediate. This complexation is violently exothermic; portion-wise addition at 0 °C prevents thermal runaway and unwanted polymerization.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by carefully pouring the mixture into 50 mL of crushed ice and 10 mL of 1 M HCl. Extract the aqueous layer with DCM (2 x 20 mL).

    • Causality: The acidic ice quench safely hydrolyzes the aluminum complex, liberating the synthesized product into the organic phase without degrading the newly formed ketone linkage.

  • Purification: Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel column chromatography.

Workflow Syn Chemical Synthesis Pur Purification Syn->Pur Crude Extract Char Structural Characterization Pur->Char >95% Purity Bio In Vitro Screening Char->Bio Validated Scaffold MOA Mechanistic Validation Bio->MOA Active Hits Lead Lead Optimization MOA->Lead Target Confirmed Lead->Syn Iterative Design

Self-validating experimental workflow for isoquinoline drug discovery.

Biological Evaluation & Mechanistic Validation

Once synthesized, the compounds must undergo rigorous biological evaluation. A standard validation system includes cytotoxicity assays (e.g., MTT) and specific mechanistic validations like the Topoisomerase Inhibition Assay (5)[5].

Causality in Assay Design: In the Topoisomerase Inhibition Assay, supercoiled plasmid DNA is incubated with topoisomerase enzymes and the test compound. If the isoquinoline derivative successfully engages the target, it prevents the enzyme from relaxing the supercoiled DNA. During agarose gel electrophoresis, the DNA remains in its supercoiled, faster-migrating form. This provides direct, visual proof of target engagement, validating the initial hypothesis of the drug design[5].

Quantitative Data Summary

The structural versatility of the isoquinoline core allows it to address multiple clinical indications (6)[6]. Below is a summary of quantitative data comparing different functionalized isoquinoline classes:

Compound ClassTarget / MechanismPrimary Cell Line / PathogenIC50 / MIC ValueKey Structural Feature
Protoberberine Alkaloids Topoisomerase II InhibitionMCF-7 (Breast Cancer)2.5 - 12.0 µMPlanar tetracyclic core
Isoquinoline-6-carboxamides Kinase Inhibition (PI3K)HeLa (Cervical Cancer)0.8 - 4.5 µMC-6 Carboxamide moiety
1,2-Disubstituted Isoquinolines Antimicrobial (Cell Wall)MRSA (Gram-positive)4.0 - 16.0 µg/mLN-alkyl side chain
Tetrahydroisoquinolines Microtubule StabilizationPC3 (Prostate Cancer)1.2 - 5.0 µMMethoxy substitutions

Conclusion

The discovery of novel isoquinoline-based therapeutic agents requires a symbiotic approach between innovative synthetic methodologies and rigorous, mechanism-driven biological validation. By understanding the causality behind both our chemical reactions (e.g., controlling electrophilic intermediates) and our biological assays (e.g., visualizing DNA topology), we can systematically optimize the isoquinoline scaffold to overcome critical challenges like multidrug resistance in oncology and infectious diseases.

References

  • Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)
  • Source: PMC (NIH)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PMC (NIH)
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: Bentham Science URL
  • The Evolving Landscape of Isoquinoline Derivatives in Pharmacology Source: Benchchem URL

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Reactivity of 1-Chloro-3-fluoro-7-methoxyisoquinoline Analogs

This guide provides a comprehensive technical overview of the synthesis and chemical reactivity of 1-chloro-3-fluoro-7-methoxyisoquinoline and its analogs. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis and chemical reactivity of 1-chloro-3-fluoro-7-methoxyisoquinoline and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic functionalization of this privileged heterocyclic core, offering insights into reaction mechanisms, experimental design, and potential applications in medicinal chemistry.

Introduction: The 1-Chloro-3-fluoro-7-methoxyisoquinoline Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2] The strategic incorporation of specific substituents onto the isoquinoline core allows for the fine-tuning of its physicochemical properties and pharmacological profile.

The 1-chloro-3-fluoro-7-methoxyisoquinoline scaffold is of particular interest due to the unique interplay of its substituents:

  • The 1-Chloro Group: Serves as a versatile synthetic handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the introduction of diverse molecular fragments.[3]

  • The 3-Fluoro Group: As a strongly electron-withdrawing substituent, it significantly influences the electronic properties of the heterocyclic ring, thereby modulating the reactivity of the C1 position. The introduction of fluorine can also enhance metabolic stability and binding affinity of drug candidates.[4]

  • The 7-Methoxy Group: This electron-donating group on the benzene ring can influence the overall electron density of the molecule and provides a potential site for further modification.

This guide will explore the synthesis of this key intermediate and detail its reactivity in pivotal synthetic transformations, providing a roadmap for the generation of novel isoquinoline-based compounds.

Synthesis of the 1-Chloro-3-fluoro-7-methoxyisoquinoline Core

The proposed synthetic pathway commences with a commercially available or readily synthesized phenethylamine derivative, which undergoes acylation followed by cyclization and subsequent chlorination.

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key steps:

  • Preparation of the Starting Phenethylamine: The synthesis would likely begin with a suitably substituted phenethylamine, such as 2-fluoro-4-methoxyphenethylamine.

  • Acylation: The phenethylamine is acylated, for instance with acetyl chloride, to form the corresponding N-acetylphenethylamine.

  • Bischler-Napieralski Cyclization: The N-acyl derivative undergoes intramolecular cyclodehydration in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline intermediate.[5] The electron-donating methoxy group on the aromatic ring facilitates this electrophilic aromatic substitution.[6]

  • Aromatization: The resulting dihydroisoquinoline is aromatized to the corresponding isoquinoline.

  • Chlorination: The final step involves the conversion of the 1-hydroxyisoquinoline (isoquinolone) to the 1-chloro-3-fluoro-7-methoxyisoquinoline. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline Start 2-Fluoro-4-methoxyphenethylamine Acylation Acylation (e.g., Acetyl Chloride) Start->Acylation Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Acylation->Cyclization Aromatization Aromatization Cyclization->Aromatization Chlorination Chlorination (e.g., POCl₃) Aromatization->Chlorination Product 1-Chloro-3-fluoro-7-methoxyisoquinoline Chlorination->Product

Caption: Proposed synthetic route to 1-chloro-3-fluoro-7-methoxyisoquinoline.

Chemical Reactivity at the C1 Position

The primary site of reactivity on the 1-chloro-3-fluoro-7-methoxyisoquinoline core is the carbon-chlorine bond at the C1 position. This position is highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used in drug discovery.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the isoquinoline core and various aryl or heteroaryl boronic acids.[8][9] This reaction is invaluable for creating biaryl structures, which are common motifs in bioactive molecules.

General Reaction Scheme:

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Materials:

    • 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

    • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

    • Anhydrous Toluene/Water (e.g., 4:1 mixture)

  • Procedure:

    • To a dry reaction vessel, add 1-chloro-3-fluoro-7-methoxyisoquinoline, the arylboronic acid, and anhydrous potassium phosphate.

    • Add the palladium catalyst and ligand.

    • Add the degassed solvent mixture.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles [8]

Pd CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosK₂CO₃n-Butanol110
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides.[5][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the C1 position of the isoquinoline core.

General Reaction Scheme:

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Materials:

    • 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In an oven-dried Schlenk tube, combine 1-chloro-3-fluoro-7-methoxyisoquinoline, the amine, cesium carbonate, the palladium catalyst, and the ligand.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter the mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles [7]

Pd CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110
Pd₂(dba)₃BINAPNaOt-BuToluene100
Pd(OAc)₂RuPhosK₃PO₄t-BuOH100
Nucleophilic Aromatic Substitution (SNAr)

The 1-chloro-3-fluoro-7-methoxyisoquinoline scaffold is expected to be highly reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the 3-fluoro substituent significantly activates the C1 position for nucleophilic attack.[11]

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group (in this case, the chloro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Diagram of the SNAr Mechanism

G cluster_0 SNAr Mechanism at C1 of 1-Chloro-3-fluoro-7-methoxyisoquinoline Start 1-Chloro-3-fluoro- 7-methoxyisoquinoline Attack Nucleophilic Attack (e.g., Nu⁻) Start->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of Leaving Group (Cl⁻) Intermediate->Elimination Product 1-Substituted-3-fluoro- 7-methoxyisoquinoline Elimination->Product

Caption: General mechanism of the SNAr reaction on the isoquinoline core.

A wide variety of nucleophiles can be employed in SNAr reactions with this substrate, including:

  • Oxygen Nucleophiles: Alcohols, phenols, and water.

  • Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azides.

  • Sulfur Nucleophiles: Thiols and thiophenols.

Experimental Protocol: Representative SNAr Reaction

  • Materials:

    • 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv)

    • Nucleophile (e.g., an alcohol, amine, or thiol) (1.5-2.0 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

    • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • Dissolve 1-chloro-3-fluoro-7-methoxyisoquinoline in the chosen solvent in a reaction flask.

    • Add the nucleophile and the base.

    • Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophilicity of the attacking species.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights and Drug Development Potential

The derivatization of the 1-chloro-3-fluoro-7-methoxyisoquinoline core allows for a systematic exploration of the structure-activity relationship (SAR) for various biological targets.

  • C1-Substituents: The introduction of diverse aryl, heteroaryl, and amino functionalities at the C1 position can significantly impact the compound's interaction with biological targets. The size, shape, and electronic properties of these substituents are critical for optimizing binding affinity and selectivity.

  • The Role of Fluorine: The fluorine atom at the C3 position can enhance biological activity through several mechanisms, including increased metabolic stability by blocking potential sites of metabolism, and improved binding to target proteins through favorable electrostatic interactions.[4]

  • The Methoxy Group: The 7-methoxy group can also play a role in target binding and can be a site for further modification to explore additional SAR.

The ability to readily synthesize a library of analogs from the 1-chloro-3-fluoro-7-methoxyisoquinoline intermediate makes it a valuable platform for lead optimization in drug discovery programs targeting a wide range of diseases.

Conclusion

The 1-chloro-3-fluoro-7-methoxyisoquinoline scaffold represents a highly versatile and promising building block for the synthesis of novel, biologically active compounds. Its predictable reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides a robust platform for the generation of diverse chemical libraries. The electronic influence of the fluoro and methoxy substituents further enhances the potential for creating potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to unlock the full synthetic potential of this valuable heterocyclic core.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627-5634.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Douglas, J. T. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Fluorine Chemistry, 203, 134-152.
  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., & Davis, P. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, Y., & Li, J. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5396.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611-617.
  • Kessar, S. V., Singh, P., Singh, P., Kaur, M., & Batra, A. (2014). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Synthesis, 46(19), 2644-2650.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wikimedia Foundation. (2023, October 26). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • BenchChem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-3-fluoro-7-methoxyisoquinoline

Introduction: Unlocking Novel Chemical Space The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This powerful transformation is particularly indispensable in the fields of medicinal chemistry and drug development, where it enables the rapid assembly of complex molecular scaffolds from readily available building blocks.[3]

Within the landscape of pharmacologically relevant structures, the isoquinoline core is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs. Its derivatization is a key strategy for exploring structure-activity relationships (SAR). This document provides a detailed guide for the functionalization of 1-Chloro-3-fluoro-7-methoxyisoquinoline , a versatile building block, via the Suzuki-Miyaura coupling. The strategic placement of fluoro and methoxy groups offers opportunities for modulating physicochemical properties, while the reactive chloro group at the C1 position serves as a handle for introducing diverse aryl and heteroaryl moieties.

These protocols are designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven methodologies for synthesizing novel 1-aryl-3-fluoro-7-methoxyisoquinoline derivatives.

The Reaction Principle: A Palladium-Catalyzed Orchestration

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (commonly a boronic acid or its ester) and an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloro-3-fluoro-7-methoxyisoquinoline. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and necessitates the use of specialized, electron-rich ligands to promote the reaction.[4][5][6]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate), facilitating the transfer.[4][7][8]

  • Reductive Elimination : The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][8]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) (Isoquinoline Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)L₂(Ar') (Di-organo Complex) Transmetalation->Diaryl_PdII ReductElim Reductive Elimination Diaryl_PdII->ReductElim ReductElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) ReductElim->Product ArylHalide 1-Chloro-isoquinoline (Ar-Cl) ArylHalide->OxAdd BoronicAcid Boronic Acid + Base (Ar'-B(OR)₂ + Base → [Ar'-B(OR)₂(OH)]⁻) BoronicAcid->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids to Reaction Vessel (Isoquinoline, Boronic Acid, Base) b 2. Seal, Evacuate & Backfill (Create Inert Atmosphere) a->b c 3. Add Solvents & Degas b->c d 4. Add Catalyst System (Pd Pre-catalyst + Ligand) c->d e 5. Heat to Target Temperature (Thermal or Microwave) d->e f 6. Monitor Progress (TLC or LC-MS) e->f g 7. Cool & Quench Reaction f->g h 8. Liquid-Liquid Extraction g->h i 9. Dry & Concentrate h->i j 10. Purify via Chromatography i->j

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Standard Thermal Heating Method

This protocol describes a general method for a 0.5 mmol scale reaction.

Materials & Equipment:

  • 1-Chloro-3-fluoro-7-methoxyisoquinoline (0.5 mmol, 1.0 eq.)

  • Arylboronic acid (0.6 mmol, 1.2 eq.)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 3 mol%)

  • SPhos (0.018 mmol, 3.6 mol%)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Deionized Water (1 mL)

  • Reaction vial or round-bottom flask with stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add 1-Chloro-3-fluoro-7-methoxyisoquinoline, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. [3]3. Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the deionized water via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and is an excellent tool for rapid optimization.

Materials & Equipment:

  • Same reagents as Protocol 1.

  • Microwave reaction vial with a dedicated stir bar.

  • Microwave reactor.

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial, add 1-Chloro-3-fluoro-7-methoxyisoquinoline (0.5 mmol), the arylboronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Reagent Addition: Add the Pd(OAc)₂ (3 mol%) and SPhos (3.6 mol%). Add the 1,4-dioxane (4 mL) and water (1 mL).

  • Sealing and Degassing: Crimp-seal the vial. Briefly purge with an inert gas via a needle if the microwave system allows. Note: Thorough degassing as in Protocol 1 is often unnecessary for the rapid timescale of microwave reactions, but can still be beneficial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-140 °C for 15-45 minutes. [2]Caution: Use the instrument's 'stir' function and monitor internal pressure.

  • Work-up and Purification: After the vial has cooled to a safe temperature, carefully open it. Work up and purify the product as described in steps 8-10 of Protocol 1.

Troubleshooting and Field Insights

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst or insufficient heat.- Use a fresh bottle of palladium catalyst and ligand.- Ensure the reaction temperature is maintained.- Switch to a more active ligand system (e.g., an N-heterocyclic carbene (NHC) precatalyst like PEPPSI-IPr). [5]
Protodeboronation Boronic acid is unstable under reaction conditions (decomposes to Ar-H).- Use the corresponding boronic acid pinacol ester.- Use a milder base like K₂CO₃.- Minimize reaction time.
Homocoupling Two molecules of the boronic acid couple together (Ar'-Ar').- Ensure a truly inert atmosphere, as oxygen can promote homocoupling.- Lower the catalyst loading.
Stalled Reaction Catalyst deactivation/poisoning by the nitrogen heterocycle.- Increase ligand-to-metal ratio (e.g., 2:1 or higher).- Switch to a bulkier ligand (e.g., XPhos) to better shield the palladium center. [9]

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the derivatization of 1-Chloro-3-fluoro-7-methoxyisoquinoline. The success of this transformation, particularly with a moderately deactivated aryl chloride, relies on the careful selection of a highly active catalyst system, typically involving an electron-rich and sterically hindered phosphine ligand. The protocols provided herein offer a solid foundation for synthesizing diverse libraries of novel isoquinoline-based compounds, paving the way for further exploration in drug discovery and materials science. As with any synthetic procedure, empirical optimization of the reaction parameters for each specific substrate combination is key to achieving maximum yield and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo Website.
  • Wikipedia. Suzuki reaction. Wikipedia Website.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using (3-(1-Phenyl-1H - Benchchem. BenchChem Website.
  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal Website.
  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem Website.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

Application

Harnessing 1-Chloro-3-fluoro-7-methoxyisoquinoline for Next-Generation Therapeutics: A Guide for Drug Discovery Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4] This application note d...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4] This application note delves into the strategic utility of a specifically functionalized isoquinoline, 1-Chloro-3-fluoro-7-methoxyisoquinoline , as a versatile building block in modern drug discovery programs. We will explore the rationale behind its design, provide detailed protocols for its application, and discuss its potential in generating novel drug candidates across various therapeutic areas.

The Strategic Advantage of Functionalized Isoquinolines

The isoquinoline core is a privileged structure, meaning it is a molecular framework that is repeatedly found in biologically active compounds.[2][4][5] Nature itself has utilized this scaffold in alkaloids like morphine and berberine, which exhibit a wide range of pharmacological activities.[1][4][6] In synthetic medicinal chemistry, the strategic placement of various functional groups on the isoquinoline ring system allows for the fine-tuning of a compound's properties to achieve desired therapeutic effects.[4][5]

The subject of this guide, 1-Chloro-3-fluoro-7-methoxyisoquinoline, is a testament to this principle. Each substituent has been deliberately chosen to impart specific chemical reactivity and pharmacological properties:

  • The 1-Chloro Group: This is a key reactive handle. The chlorine atom at the C-1 position is susceptible to nucleophilic aromatic substitution (SNAE) and various cross-coupling reactions.[4] This allows for the facile and diverse introduction of a wide array of functionalities, a critical step in building chemical libraries for high-throughput screening.[4]

  • The 3-Fluoro Group: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[7] Fluorine's high electronegativity can alter the electronic properties of the isoquinoline ring, potentially influencing interactions with biological targets.

  • The 7-Methoxy Group: The electron-donating methoxy group can modulate the electronic character of the aromatic system, influencing reaction outcomes and biological activity.[8][9][10] It can also serve as a key interaction point within a protein's binding pocket, forming hydrogen bonds or other favorable interactions.[11]

This unique combination of substituents makes 1-Chloro-3-fluoro-7-methoxyisoquinoline a highly attractive starting material for the synthesis of novel compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Applications in Targeted Therapy Development

The versatility of 1-Chloro-3-fluoro-7-methoxyisoquinoline allows for its application in the development of various targeted therapies. Below are two key areas where this building block can be effectively employed.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology.[5] The isoquinoline scaffold is a common feature in many kinase inhibitors. The 1-chloro group of our subject molecule provides a convenient attachment point for various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A 1-Chloro-3-fluoro-7- methoxyisoquinoline C Suzuki or Buchwald-Hartwig Cross-Coupling Reaction A->C B Amine-containing Fragment (R-NH2) B->C D Purification & Characterization C->D E Novel Isoquinoline Derivative Library D->E F Kinase Panel Screening E->F G Hit Identification & IC50 Determination F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: Workflow for the synthesis and screening of kinase inhibitors.

Protocol: Synthesis of a 1-Amino-3-fluoro-7-methoxyisoquinoline Derivative

This protocol describes a general procedure for the Buchwald-Hartwig amination of 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Materials:

  • 1-Chloro-3-fluoro-7-methoxyisoquinoline

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-amino-3-fluoro-7-methoxyisoquinoline derivative.

Data Presentation: Representative Reaction Outcomes

EntryAmineCatalyst/LigandYield (%)
1AnilinePd2(dba)3/Xantphos85
2MorpholinePd2(dba)3/Xantphos92
34-FluoroanilinePd2(dba)3/Xantphos88
Modulators of Neurological Targets

The isoquinoline scaffold is also present in compounds that act on the central nervous system. For instance, derivatives of isoquinoline have been explored as ligands for sigma receptors, which are implicated in various neurological disorders.[8] The methoxy group, in particular, has been shown to be a key determinant for selectivity towards the sigma-2 receptor.[8]

Signaling Pathway Implication

G A 1-Substituted-3-fluoro-7- methoxyisoquinoline Derivative B Sigma-2 Receptor A->B Binding & Modulation C Downstream Signaling (e.g., Calcium signaling, ER stress response) B->C D Neuroprotective or Anti-apoptotic Effects C->D

Caption: Potential modulation of a signaling pathway by an isoquinoline derivative.

Protocol: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups at the 1-position, a common strategy for exploring new chemical space for neurological targets.

Materials:

  • 1-Chloro-3-fluoro-7-methoxyisoquinoline

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Potassium carbonate)

  • Solvent mixture (e.g., Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 eq), the boronic acid/ester (1.5 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 1-aryl-3-fluoro-7-methoxyisoquinoline derivative.

Conclusion and Future Directions

1-Chloro-3-fluoro-7-methoxyisoquinoline is a highly valuable and versatile building block for drug discovery. Its strategically positioned functional groups provide medicinal chemists with the tools to rapidly generate diverse libraries of novel compounds. The protocols provided herein serve as a starting point for the exploration of its potential in developing targeted therapies for a range of diseases. Future research should focus on expanding the repertoire of reactions at the 1-position and exploring the derivatization of the other positions on the isoquinoline ring to further probe the structure-activity relationships of these promising scaffolds.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]

  • Gupta, M., & Patel, S. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Current Traditional Medicine, 7(1), 72-92.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. (2011). PubMed. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Aleksandrov, B. B., et al. (1993). BIOLOGICAL ACTIVITY OF FLUORINATED 3,4-DIHYDROISOQUINOLINES. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. (2024). ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026). RSC Publishing. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026). PMC. [Link]

Sources

Method

Application Note: Orthogonal Synthesis of Highly Diverse Isoquinoline Libraries from 1-Chloro-3-fluoro-7-methoxyisoquinoline

Executive Summary The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. The rapid generation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. The rapid generation of structure-activity relationship (SAR) data requires access to highly diverse, multi-substituted compound libraries.

This application note details a robust, field-proven strategy for the synthesis of complex isoquinoline libraries utilizing 1-Chloro-3-fluoro-7-methoxyisoquinoline as a pluripotent starting scaffold. By exploiting the inherent electronic differences at the C-1, C-3, and C-7 positions, researchers can achieve completely orthogonal, three-stage functionalization without the need for complex protecting group strategies[2].

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The success of this library synthesis relies on a self-validating system of predictable reactivity, governed by the electronic environment of the isoquinoline core[3].

  • C-1 Position (High Electrophilicity): The C-1 carbon is highly activated by the adjacent imine-like nitrogen atom (inductive and resonance electron withdrawal). The C-Cl bond here readily undergoes oxidative addition with Palladium(0) species, making it the ideal primary site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at mild temperatures[1][4].

  • C-3 Position (Moderate Electrophilicity): While less activated than C-1, the C-3 position bears a fluorine atom. Fluorine is a poor substrate for standard Pd-catalysis but is an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). Its high electronegativity stabilizes the anionic Meisenheimer complex intermediate. Once C-1 is functionalized, the C-3 fluorine can be displaced by amines or alkoxides under thermal or microwave conditions[2].

  • C-7 Position (Latent Reactivity): The methoxy group acts as an electron-donating substituent that remains inert during the initial cross-coupling and SN​Ar steps. In the final stage, it serves as a masked hydroxyl group. Lewis acid-mediated demethylation (using BBr3​ ) yields a phenol[5]. Subsequent conversion to a triflate ( Tf2​O ) creates a highly reactive pseudohalide, opening the door for late-stage diversification via a final round of Pd-catalyzed coupling.

Workflow Visualization

Workflow SM 1-Chloro-3-fluoro-7-methoxyisoquinoline (Starting Scaffold) Step1 Step 1: C-1 Cross-Coupling (Pd-Catalyzed / Mild SNAr) SM->Step1 High Reactivity (Imine N) Step2 Step 2: C-3 SNAr (Amines/Alkoxides, Heat) Step1->Step2 Moderate Reactivity (F- leaving group) Step3 Step 3: C-7 Demethylation (BBr3 to Phenol) Step2->Step3 Latent Reactivity Step4 Step 4: C-7 Triflation & Coupling (Late-Stage Diversification) Step3->Step4 Activation via Tf2O Library Highly Diverse Isoquinoline Library Step4->Library Final Library Assembly

Orthogonal 3-stage functionalization workflow for isoquinoline library synthesis.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to maintain orthogonality throughout the synthesis. Strict adherence to temperature limits is critical to prevent premature reaction of the C-3 fluorine during C-1 functionalization.

Reaction StageTarget BondReagents / CatalystTemp (°C)Time (h)Typical YieldOrthogonality Note
Step 1: Suzuki Coupling C1–Aryl Pd(dppf)Cl2​ , K2​CO3​ , Boronic Acid804–675–90%C-3 Fluoro remains intact at 80 °C.
Step 2: SN​Ar C3–Amine 2∘ Amine, DIPEA , NMP120–1502–1265–85%Requires forcing conditions; C-7 Methoxy is stable.
Step 3a: Demethylation C7–OH BBr3​ (3.0 eq), DCM0 to 254–880–95%Highly selective ether cleavage[5].
Step 3b: Triflation C7–OTf Tf2​O , Pyridine, DCM01–285–98%Prepares scaffold for final diversification.

Step-by-Step Experimental Protocols

Protocol A: C-1 Suzuki-Miyaura Cross-Coupling

Objective: Regioselective functionalization of the highly reactive C-1 position while preserving the C-3 fluorine.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Causality: Pd(dppf)Cl2​ is chosen for its robust performance in coupling sterically hindered or heteroaromatic chlorides[1].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M). Evacuate and backfill the tube with Argon three times.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Critical Note: Do not exceed 80 °C, as higher temperatures may initiate unwanted oxidative addition or hydrolysis at the C-3 position.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 1-aryl-3-fluoro-7-methoxyisoquinoline intermediate.

Protocol B: C-3 Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Displacement of the C-3 fluorine with a nucleophile (e.g., secondary amine).

  • Preparation: In a microwave-safe vial, dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperazine derivative) (3.0 equiv) and N,N -Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HF generated, preventing protonation of the isoquinoline nitrogen which could stall the reaction.

  • Reaction: Seal the vial and heat under microwave irradiation at 150 °C for 30–60 minutes (or conventional heating at 120 °C for 12 hours). Causality: The high temperature is required to overcome the activation energy barrier for displacing the less reactive C-3 fluoride[2].

  • Workup: Cool the mixture, dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble. Purify via automated flash chromatography to yield the 1,3-disubstituted-7-methoxyisoquinoline.

Protocol C: C-7 Late-Stage Diversification (Demethylation & Triflation)

Objective: Unmask the latent C-7 phenol and activate it for a final library-expanding cross-coupling.

  • Demethylation:

    • Dissolve the intermediate from Protocol B in anhydrous DCM (0.1 M) under Argon and cool to 0 °C.

    • Dropwise, add a 1.0 M solution of Boron tribromide ( BBr3​ ) in DCM (3.0 equiv). Causality: BBr3​ is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the O−CH3​ bond without affecting the newly formed C-1 and C-3 linkages[5].

    • Warm to room temperature and stir for 4–8 hours. Quench carefully with ice water, neutralize with saturated NaHCO3​ , and extract with DCM to isolate the C-7 phenol.

  • Triflation:

    • Dissolve the crude phenol in anhydrous DCM (0.1 M) and cool to 0 °C. Add Pyridine (3.0 equiv).

    • Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.5 equiv). Stir for 1 hour at 0 °C.

    • Quench with water, extract with DCM, and concentrate. The resulting C-7 triflate is highly reactive and can now be subjected to a final Suzuki, Sonogashira, or Buchwald-Hartwig coupling to complete the diverse library[4].

Sources

Application

Mastering the Functionalization of the Isoquinoline Scaffold: Advanced Protocols for Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-depth exploration of experimental protocols for nucleophilic aromatic substitution (SNA_r) on isoquinolines. As a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of experimental protocols for nucleophilic aromatic substitution (SNA_r) on isoquinolines. As a cornerstone reaction in medicinal chemistry, the ability to strategically modify the isoquinoline core is paramount for the development of novel therapeutics. This document moves beyond a simple recitation of steps, offering a rationale-driven approach to protocol design, troubleshooting, and optimization, grounded in mechanistic principles and field-proven expertise.

The Chemistry of Nucleophilic Attack on Isoquinoline: A Tale of Two Rings

The isoquinoline framework, a fusion of a benzene and a pyridine ring, presents a fascinating electronic landscape for chemical modification. The nitrogen atom in the pyridine ring profoundly influences its reactivity, rendering it electron-deficient and thus susceptible to nucleophilic attack. This is in stark contrast to the electron-rich benzene ring, which is more amenable to electrophilic substitution.

Nucleophilic substitution on the isoquinoline ring predominantly occurs at the C1 position.[1][2][3] This preference is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent electronegative nitrogen atom.[1] The presence of electron-withdrawing groups on the isoquinoline core can further activate the ring towards nucleophilic attack, while the nature of the leaving group at the C1 position also plays a crucial role in the reaction's feasibility.

For a deeper understanding of the factors governing regioselectivity, consider the following workflow:

cluster_0 Regioselectivity Determinants in Isoquinoline SNAr A Isoquinoline Substrate B Electronic Effects A->B Ring Activation/Deactivation C Steric Hindrance A->C Substituent Bulk F Predicted Outcome B->F Favors C1 Attack C->F May Hinder C1 D Nucleophile Properties D->F Strength & Size E Reaction Conditions E->F Solvent, Temp.

Caption: Logical workflow for predicting regioselectivity in isoquinoline S_N_Ar.

Classical and Modern Approaches to C-N Bond Formation

The introduction of nitrogen-containing functional groups is a frequent objective in drug discovery programs. Here, we detail both classical and modern palladium-catalyzed methods for the amination of isoquinolines.

The Chichibabin Reaction: Direct Amination

The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles, including isoquinoline, using sodium amide (NaNH₂).[4][5] The reaction proceeds via nucleophilic addition of the amide anion to the C1 position, followed by elimination of a hydride ion.

Protocol 1: Chichibabin Amination of Isoquinoline

Materials:

  • Isoquinoline

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Liquid ammonia (optional, as solvent)

  • Ammonium chloride (for quenching)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Safety First: Sodium amide is a highly reactive and moisture-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (or xylene).

  • Carefully add sodium amide (1.1 to 2.5 equivalents) to the solvent.

  • Add isoquinoline (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by the evolution of hydrogen gas.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-aminoisoquinoline.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It offers a milder and more general alternative to the Chichibabin reaction, with a broader substrate scope and greater functional group tolerance.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromoisoquinoline with Aniline

Materials:

  • 1-Bromoisoquinoline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[8][9]

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium), and the base (1.5-2.0 equivalents).

  • Add 1-bromoisoquinoline (1.0 equivalent) and aniline (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Amination Methods for Isoquinolines

FeatureChichibabin ReactionBuchwald-Hartwig Amination
Reagents Sodium amidePalladium catalyst, phosphine ligand, base
Substrate Scope Limited to electron-deficient heterocyclesBroad, includes various aryl and heteroaryl halides
Functional Group Tolerance PoorExcellent
Reaction Conditions Harsh (high temperatures)Mild to moderate
Key Advantage Direct C-H aminationHigh yields and generality
Key Disadvantage Use of hazardous reagents, low toleranceCost of catalyst and ligands, potential for metal contamination

C-O and C-S Bond Formation: Expanding the Chemical Space

The introduction of oxygen and sulfur nucleophiles onto the isoquinoline core provides access to valuable intermediates for further synthetic transformations.

Synthesis of 1-Alkoxyisoquinolines via S_N_Ar

The reaction of halo-isoquinolines with alkoxides is a straightforward method for the synthesis of 1-alkoxyisoquinolines. The reaction generally requires a strong base to generate the alkoxide nucleophile.

Protocol 3: Synthesis of 1-Methoxyisoquinoline

Materials:

  • 1-Chloroisoquinoline

  • Sodium methoxide (NaOMe) or sodium hydride (NaH) and methanol

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent.

  • If using sodium hydride, add it to the solvent and cool the suspension to 0 °C.

  • Slowly add methanol (1.2 equivalents) to the NaH suspension and stir until hydrogen evolution ceases. If using sodium methoxide, add it directly to the solvent.

  • Add 1-chloroisoquinoline (1.0 equivalent) to the alkoxide solution.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation for Aryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O bonds between aryl halides and alcohols or phenols.[10] It is particularly useful for the synthesis of diaryl ethers.

Protocol 4: Ullmann Coupling of 1-Iodoisoquinoline with Phenol

Materials:

  • 1-Iodoisoquinoline

  • Phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or DMF)

Procedure:

  • In a Schlenk tube, combine 1-iodoisoquinoline (1.0 equivalent), phenol (1.5 equivalents), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture with a stream of nitrogen or argon.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-180 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

cluster_1 General Workflow for S_N_Ar on Isoquinolines Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Isoquinoline Substrate, Nucleophile, and Reagents Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for S_N_Ar reactions.

C-C Bond Formation: Introduction of Cyano Groups

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation reactions provide an efficient means of introducing a cyano group onto the isoquinoline scaffold.[11]

Protocol 5: Palladium-Catalyzed Cyanation of 1-Chloroisoquinoline

Materials:

  • 1-Chloroisoquinoline

  • Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆])[12]

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

  • Phosphine ligand (e.g., dppf)

  • Anhydrous DMF or other suitable solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equivalent), the cyanide source (0.6-1.2 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-2 times the palladium).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-cyanoisoquinoline.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution on Isoquinolines

SubstrateNucleophileCatalyst/ReagentSolventTemp. (°C)Product
IsoquinolineNaNH₂-Toluene110-1401-Aminoisoquinoline
1-BromoisoquinolineAnilinePd(OAc)₂/XPhos, NaOtBuToluene1001-(Phenylamino)isoquinoline
1-ChloroisoquinolineNaOMe-DMF25-801-Methoxyisoquinoline
1-IodoisoquinolinePhenolCuI/Phenanthroline, K₂CO₃NMP1501-Phenoxyisoquinoline
1-ChloroisoquinolineZn(CN)₂Pd₂(dba)₃/dppfDMF1001-Cyanoisoquinoline

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Below are some common issues and potential solutions.

  • Low or No Conversion:

    • Inactive Catalyst: For palladium-catalyzed reactions, ensure the catalyst and ligand are of high quality and handled under inert conditions.

    • Insufficiently Strong Base: Some reactions, particularly with less reactive substrates, may require a stronger base.

    • Poor Nucleophile: The nucleophile may not be strong enough for the given substrate and conditions. Consider using a stronger nucleophile or more forcing conditions (higher temperature, longer reaction time).

    • Leaving Group: The reactivity of halo-isoquinolines follows the order I > Br > Cl. If using a less reactive halide, more forcing conditions may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: In palladium-catalyzed reactions, this can be a competing pathway. Careful selection of the ligand and reaction conditions can minimize this.

    • Dimerization: In Ullmann couplings, homo-coupling of the starting materials can occur. Using a ligand can often suppress this side reaction.

  • Purification Challenges:

    • Removal of Metal Contaminants: For palladium- and copper-catalyzed reactions, residual metal can be difficult to remove. Washing with an aqueous solution of a chelating agent (e.g., ammonia for copper) or filtering through a pad of a metal scavenger can be effective.

By understanding the underlying principles of nucleophilic aromatic substitution on isoquinolines and by carefully controlling the reaction parameters, researchers can effectively functionalize this important heterocyclic scaffold and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • ResearchGate. (n.d.). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Cambridge University Press. (n.d.). Chichibabin Reaction. [Link]

  • Germán Fernández. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • YouTube. (2020). Reactions of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • National Institutes of Health. (2017). A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines. [Link]

  • ResearchGate. (n.d.). Reactions of aryl halides with phenol under various conditions. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]

  • National Institutes of Health. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]

  • CORE. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Vdocuments. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Google P
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution - Heterocycles Part 1. [Link]

  • Ocw.uwc.ac.za. (n.d.). Isoquinoline. [Link]

  • National Institutes of Health. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • YouTube. (2021). Chichibabin reaction of isoquinoline explained. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). Advances in the Study of the Chichibabin Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Oxford University Press. (n.d.). Aromatic heterocycles 1: structures and reactions. [Link]

  • Royal Society of Chemistry. (n.d.). A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds. [Link]

  • Thieme. (2018). Synthesis of 1-Alkylisoquinolines via Radical Cyclization. [Link]

  • PubMed. (2012). Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

Sources

Method

Application Note: 1-Chloro-3-fluoro-7-methoxyisoquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis

Abstract The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors that are both potent and selec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors that are both potent and selective remains a significant challenge. The isoquinoline nucleus is recognized as a privileged scaffold, forming the core of numerous biologically active compounds.[1] This application note details the strategic use of 1-chloro-3-fluoro-7-methoxyisoquinoline as a high-potential starting material for the construction of novel kinase inhibitors. We will explore the distinct roles of each substituent in modulating reactivity, physicochemical properties, and protein-ligand interactions. Detailed protocols for key synthetic transformations and subsequent biological evaluation are provided to enable researchers to leverage this versatile building block in their drug discovery programs.

Introduction: The Strategic Advantage of a Multi-Functional Scaffold

The design of effective kinase inhibitors hinges on optimizing interactions within the highly conserved ATP-binding site. A successful inhibitor must not only compete with ATP but also achieve selectivity among the over 500 kinases in the human kinome. The 1-chloro-3-fluoro-7-methoxyisoquinoline scaffold is pre-configured with chemical features that address these challenges directly:

  • The Isoquinoline Core: This bicyclic heterocycle is an excellent bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the kinase "hinge" region, a common anchoring point for type I and type II inhibitors.

  • 1-Chloro Group (The Reactive Handle): The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal substrate for palladium-catalyzed cross-coupling reactions. This provides a robust and predictable site for introducing a wide variety of substituents (R groups) to explore the solvent-exposed region of the ATP pocket, a key strategy for achieving inhibitor potency and selectivity.

  • 3-Fluoro Group (The Metabolic Shield & Potency Enhancer): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[2] A fluorine atom at the C3 position can significantly enhance binding affinity through favorable electrostatic interactions with the protein active site.[3][4] Furthermore, the high strength of the C-F bond can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound.[5]

  • 7-Methoxy Group (The Modulator): The electron-donating methoxy group can influence the electronic character of the ring system and provide an additional hydrogen bond acceptor.[6] In known inhibitors, such as those targeting IRAK4, the 7-methoxy group occupies a specific pocket and contributes to binding affinity.[7][8]

This unique combination of features makes 1-chloro-3-fluoro-7-methoxyisoquinoline a superior building block for generating diverse libraries of kinase inhibitors with desirable drug-like properties.

Physicochemical Properties and Reactivity Profile

The utility of this building block is rooted in its predictable reactivity, which is dominated by the C1-chloro substituent.

PropertyValue
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Site C1-Chloro
Key Modulating Groups C3-Fluoro, C7-Methoxy

The C1 position is the most electrophilic carbon on the pyridine ring of the isoquinoline, making the attached chlorine a good leaving group. This selective reactivity allows for precise chemical modifications without disturbing the rest of the scaffold.

Caption: Reactivity map highlighting the primary reaction site.

Synthetic Protocols: Building Kinase Inhibitor Libraries

The primary value of 1-chloro-3-fluoro-7-methoxyisoquinoline lies in its utility in coupling reactions to generate diverse derivatives. Below are generalized, robust protocols for two of the most powerful C-C and C-N bond-forming reactions in drug discovery.

G cluster_0 C-N Coupling cluster_1 C-C Coupling start 1-Chloro-3-fluoro- 7-methoxyisoquinoline buchwald Buchwald-Hartwig Amination (R-NH2, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald_product 1-Amino-Substituted Isoquinoline Library buchwald->buchwald_product suzuki_product 1-Aryl/Alkyl-Substituted Isoquinoline Library suzuki->suzuki_product

Caption: Synthetic workflows for library generation.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to the C1 position.

Materials:

  • 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add 1-chloro-3-fluoro-7-methoxyisoquinoline, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-substituted isoquinoline.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N cross-coupling of a primary or secondary amine to the C1 position.

Materials:

  • 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium pre-catalyst: Pd₂(dba)₃ (1-3 mol%) or a G3/G4 palladacycle (e.g., XPhos Pd G3)

  • Ligand: Xantphos or XPhos (2-6 mol%)

  • Base: NaOtBu or K₃PO₄ (1.4-2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry, oven-baked reaction vessel, add the base. If using a palladacycle, add it now.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add the 1-chloro-3-fluoro-7-methoxyisoquinoline, the amine, and the ligand/catalyst (if not a pre-formed palladacycle).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat to 90-120 °C. Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material using flash column chromatography.

  • Validation: Confirm the structure of the aminated product by NMR and HRMS.

Application in Kinase Inhibitor Design: A Hypothetical SAR Study

To illustrate the power of this scaffold, consider a hypothetical drug discovery campaign targeting "Kinase Y". By applying the protocols above, a focused library can be synthesized to probe the structure-activity relationship (SAR).

Caption: Hypothetical binding mode in a kinase active site.

Table 1: Exemplary SAR Data for Kinase Y Inhibitors

CmpdR-Group at C1IC₅₀ (nM)Rationale for Activity Change
1 Phenyl250Establishes a baseline hydrophobic interaction in the solvent channel.
2 4-Hydroxyphenyl85The hydroxyl group acts as an H-bond donor/acceptor, improving affinity.
3 4-Morpholinophenyl15The morpholine group enhances solubility and forms a key H-bond with a distal residue (e.g., Asp), significantly boosting potency.[9]
4 Aniline180Basic C-N linkage provides a different vector compared to the C-C bond.
5 N-methylaniline95The added methyl group may fill a small hydrophobic pocket.

This iterative process of synthesis and testing allows for the rapid optimization of a lead compound. The predictable reactivity of the 1-chloro group is central to the success of this strategy.

In Vitro Assay Protocols for Compound Evaluation

Once synthesized, the new compounds must be tested for biological activity.

Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.

Principle:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP

  • ADP-Glo™ Reagent: Terminates the kinase reaction and depletes remaining ATP.

  • Kinase Detection Reagent: Converts ADP to ATP, which is used by luciferase to generate light.

Step-by-Step Methodology:

  • Prepare a serial dilution of the inhibitor compounds in DMSO, then further dilute in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the inhibitor solution. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Add 2.5 µL of a solution containing the target kinase and its specific substrate.

  • Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Seed a cancer cell line known to be dependent on the target kinase (e.g., a specific breast cancer line for an HER2 inhibitor) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the dose-response curve.

Conclusion

1-Chloro-3-fluoro-7-methoxyisoquinoline is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity at the C1 position allows for systematic and efficient library synthesis via robust cross-coupling methodologies. The fluorine and methoxy substituents are strategically placed to confer desirable pharmacological properties, including enhanced binding affinity, metabolic stability, and favorable physicochemical characteristics. The protocols and strategies outlined in this note provide a comprehensive framework for researchers to exploit this scaffold in the rational design and development of next-generation targeted therapeutics.

References

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Discovery of Clinical Candidate 1-{[(2 S ,3 S ,4 S )-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. OSTI.GOV. Available at: [Link]

  • Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives. PubMed. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • 7-Methoxyisoquinoline. PubChem. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. Available at: [Link]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 1-chloro-7-methoxyisoquinoline. American Elements. Available at: [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. Available at: [Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica. Available at: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available at: [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Available at: [Link]

  • 1,3-Dichloro-7-Fluoroisoquinoline CAS NO 941294-25-3. ChemicalCell. Available at: [Link]

  • 1-chloro-3-methylisoquinoline. PubChem. Available at: [Link]

  • Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. Google Patents.

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Application

Application Note: Developing CNS Drug Candidates from Isoquinoline Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Neuropharmacology Introduction & Rationale The development of central nervous system (CNS) therapeutics is notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Neuropharmacology

Introduction & Rationale

The development of central nervous system (CNS) therapeutics is notoriously challenging, primarily due to the stringent physicochemical requirements necessary for blood-brain barrier (BBB) penetration. The isoquinoline scaffold—a benzopyridine core found abundantly in nature (e.g., berberine, nuciferine, tetrahydropalmatine) and synthesized in medicinal chemistry—has emerged as a "privileged structure" for CNS drug discovery[1].

Isoquinoline derivatives exhibit a remarkable capacity to modulate multiple neurodegenerative pathways simultaneously. They have been shown to exert neuroprotective effects by mitigating oxidative stress, inhibiting neuroinflammation, regulating autophagy, and preventing intracellular calcium overload[1]. Furthermore, specific alkaloids derived from Nelumbo nucifera (lotus), such as neferine and nuciferine, demonstrate the ability to attenuate tau hyperphosphorylation and enhance neurotrophic signaling[2]. Because neuronal loss in conditions like Alzheimer's and Parkinson's diseases is driven by a cascade of these exact pathological events, the multi-target profile of isoquinolines makes them highly attractive lead candidates.

Mechanistic Pathways of Isoquinoline Neuroprotection

To rationally design isoquinoline-based CNS drugs, one must understand the causality between the chemical scaffold and its biological targets.

  • Oxidative Stress Reduction: Isoquinolines act as direct reactive oxygen species (ROS) scavengers and upregulate endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[3].

  • Anti-Inflammatory Action: Compounds such as berberine actively suppress neuroinflammation by activating the PI3K/AKT pathway while simultaneously inhibiting the NF-κB signaling cascade. This dual action blocks the transcription of pro-inflammatory mediators like TNF-α and COX-2, preserving BBB integrity[1].

  • Autophagy Regulation: Ischemia and neurodegeneration often trigger destructive autophagy. Isoquinoline derivatives modulate the mTOR pathway to restore autophagic balance, preventing excessive neuronal apoptosis[1].

G Isoquinoline Isoquinoline Derivative PI3K PI3K / AKT Pathway Isoquinoline->PI3K Activates NFkB NF-κB Pathway Isoquinoline->NFkB Inhibits ROS ROS & Oxidative Stress Isoquinoline->ROS Scavenges mTOR mTOR Signaling PI3K->mTOR Modulates Inflammation Neuroinflammation (TNF-α, COX-2) NFkB->Inflammation Promotes Autophagy Autophagy Regulation mTOR->Autophagy Regulates Survival Neuronal Survival & Neuroprotection ROS->Survival Impairs (Blocked) Autophagy->Survival Enhances Inflammation->Survival Impairs (Blocked)

Isoquinoline-mediated neuroprotective signaling pathways.

Physicochemical Profiling for BBB Penetration

A critical bottleneck in CNS drug development is ensuring that the candidate molecule can passively diffuse across the lipophilic environment of the BBB. Tertiary uncharged isoquinoline alkaloids typically display superior ability to permeate biological membranes compared to their quaternary counterparts[4].

Extensive knowledge-based analyses of successful CNS drugs dictate strict physicochemical boundaries[5]. Table 1 summarizes these quantitative parameters and illustrates why the isoquinoline core is an ideal starting point for optimization.

Table 1: Quantitative Data Summary for CNS Drug Parameters

ParameterIdeal CNS Drug Profile[5]Isoquinoline Scaffold (Typical)Rationale for CNS Design
Topological Polar Surface Area (TPSA) < 76 Ų40 - 70 ŲEnsures optimal lipid bilayer penetration without excessive hydrogen bonding.
Molecular Weight (MW) < 400 Da250 - 380 DaFacilitates rapid passive diffusion across the tight junctions of the BBB.
LogP (Lipophilicity) 2.0 - 5.02.5 - 4.5Balances aqueous solubility in plasma with lipophilicity required for brain entry.
Nitrogen Atoms 1 - 2 (incl. basic amine)1 (Isoquinoline core)Enhances target receptor binding (e.g., GPCRs, ion channels) in the brain.
Polar Hydrogens < 30 - 2Minimizes the desolvation energy penalty required to enter the lipid membrane.

Experimental Workflows & Protocols

To rigorously evaluate novel isoquinoline derivatives, a self-validating experimental cascade must be employed. The workflow progresses from cell-free physicochemical validation to in vitro mechanistic proof-of-concept.

Workflow Step1 Synthesis & Validation Isoquinoline Scaffold Generation Step2 Step2 Step1->Step2 Step3 BBB Permeability PAMPA-BBB Assay Step2->Step3 Step4 In Vitro Neuroprotection SH-SY5Y Cell Viability (Aβ/H2O2) Step3->Step4 Step5 In Vivo Efficacy Rodent Models of CNS Disease Step4->Step5

Step-by-step workflow for isoquinoline CNS drug candidate screening.

Protocol 1: Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB)

Causality & Rationale: In vivo BBB models are low-throughput and subject to species-specific transporter differences. PAMPA-BBB provides a high-throughput, cell-free surrogate that isolates passive diffusion—the primary entry route for small, lipophilic isoquinolines. Self-Validation: The protocol mandates the use of Verapamil (high permeability) and Theophylline (low permeability) as internal controls to validate membrane integrity and establish the assay's dynamic range.

Step-by-Step Methodology:

  • Preparation of Lipid Solution: Dissolve porcine brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL. Note: Sonication may be required to ensure a homogenous lipid suspension.

  • Donor Plate Preparation: Dilute the synthesized isoquinoline candidates, Verapamil (positive control), and Theophylline (negative control) in PBS (pH 7.4) containing 5% DMSO to a final concentration of 50 µM. Add 300 µL of each solution to the wells of the donor plate.

  • Membrane Coating: Carefully apply 4 µL of the PBL/dodecane solution to the PVDF membrane filter of each well in the acceptor plate. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.

  • Acceptor Plate Assembly: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells. Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution without trapping air bubbles.

  • Incubation: Incubate the assembled sandwich plate at 25°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Carefully separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB permeable.

Protocol 2: In Vitro Neuroprotection Assay (SH-SY5Y Cells under Oxidative Stress)

Causality & Rationale: Isoquinolines are potent ROS scavengers and PI3K/AKT activators[1]. Hydrogen peroxide ( H2​O2​ ) reliably induces ROS-mediated apoptosis in dopaminergic-like SH-SY5Y cells, accurately mimicking the oxidative microenvironment of neurodegenerative diseases. Self-Validation: This assay includes a vehicle control (baseline viability), an H2​O2​ -only control (maximum injury), and Trolox (a standard antioxidant positive control) to ensure the observed isoquinoline efficacy is mechanistically sound and not an artifact of cell proliferation.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into a 96-well plate at a density of 2×104 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours to allow for adherence.

  • Compound Pre-treatment: Aspirate the media and replace it with serum-free DMEM containing the isoquinoline candidates at varying concentrations (e.g., 1, 5, 10, and 50 µM). Include wells with Trolox (20 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

  • Oxidative Insult: Add H2​O2​ to the wells to achieve a final concentration of 200 µM (a concentration previously titrated to induce ~50% cell death). Leave the vehicle control wells untreated with H2​O2​ . Incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of DMSO to each well and shake the plate gently for 10 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Interpretation: Calculate cell viability as a percentage relative to the vehicle control. A successful isoquinoline candidate will demonstrate a dose-dependent restoration of cell viability compared to the H2​O2​ -only treated group, validating its neuroprotective capacity.

Sources

Method

Application Notes &amp; Protocols: The Bischler-Napieralski Reaction for Isoquinoline Core Synthesis

Introduction: A Century-Old Pillar of Heterocyclic Synthesis The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, is a powerful and enduring method for the synthesis of 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Century-Old Pillar of Heterocyclic Synthesis

The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, is a powerful and enduring method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1][2] This reaction represents one of the most fundamental strategies for constructing the isoquinoline core, a privileged scaffold found in a vast number of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activity.[3][4] The resulting dihydroisoquinolines can be readily oxidized to their corresponding aromatic isoquinolines, further expanding the synthetic utility.[5][6] For researchers and professionals in drug development, mastering this reaction provides a direct route to complex molecular architectures with proven biological relevance.[7][8]

The Mechanism of Action: Unraveling the Pathway

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] While several pathways have been debated, extensive studies support a mechanism proceeding through a highly reactive nitrilium ion intermediate.[9][10][11]

The process unfolds in distinct stages:

  • Activation: The amide carbonyl oxygen is activated by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃).[11]

  • Intermediate Formation: This activation facilitates the elimination of the oxygen atom, leading to the formation of a key electrophilic nitrilium salt intermediate.[9]

  • Cyclization: The electron-rich aromatic ring of the β-arylethyl group then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in an intramolecular electrophilic aromatic substitution.[12] This ring-closing step is typically the rate-determining step and is highly dependent on the electronic properties of the aromatic ring.[13]

  • Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring, yielding the 3,4-dihydroisoquinoline product.

Bischler_Napieralski_Mechanism Fig. 1: The Nitrilium Ion Mechanism sub β-Arylethylamide reagent + POCl₃ (Dehydrating Agent) int1 Activated Complex reagent->int1 Activation int2 Nitrilium Ion (Electrophile) int1->int2 Dehydration int3 Cyclized Intermediate (Non-aromatic) int2->int3 Intramolecular Electrophilic Attack prod 3,4-Dihydroisoquinoline int3->prod Deprotonation (Rearomatization) Bischler_Napieralski_Workflow Fig. 2: General Experimental Workflow A 1. Starting Material (β-Arylethylamide) B 2. Reaction Setup (Dissolve in Anhydrous Solvent) A->B C 3. Reagent Addition (Add Dehydrating Agent, e.g., POCl₃) B->C D 4. Cyclization (Heat / Reflux) C->D E 5. Reaction Quench & Neutralization (Ice Water, then Base) D->E F 6. Solvent Extraction E->F G 7. Purification (Chromatography / Crystallization) F->G H Final Product (3,4-Dihydroisoquinoline) G->H

Sources

Application

The Pictet-Spengler Reaction: A Comprehensive Guide to Isoquinoline Synthesis for Drug Discovery

The Pictet-Spengler reaction stands as a cornerstone in the synthesis of isoquinoline and its derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] F...

Author: BenchChem Technical Support Team. Date: March 2026

The Pictet-Spengler reaction stands as a cornerstone in the synthesis of isoquinoline and its derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] First reported by Amé Pictet and Theodor Spengler in 1911, this elegant and versatile reaction provides a direct pathway to construct the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a privileged core in numerous natural products and synthetic pharmaceuticals.[2][4][5] This application note provides an in-depth exploration of the Pictet-Spengler reaction, from its mechanistic underpinnings to detailed experimental protocols and its applications in the synthesis of biologically active molecules.

The Core Principle: Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution.[6] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or a ketone to form a Schiff base, which then cyclizes under acidic conditions.[5][6][7] The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate upon protonation of the Schiff base.[5][6][8]

The generally accepted mechanism can be broken down into the following key steps:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of a β-arylethylamine and a carbonyl compound (aldehyde or ketone) to form a Schiff base. Subsequent protonation of the nitrogen atom of the Schiff base generates a highly reactive iminium ion.[6][7]

  • Electrophilic Attack: The electron-rich aromatic ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular fashion.[6][8] This step, a 6-endo-trig cyclization, leads to the formation of a spirocyclic intermediate and temporarily disrupts the aromaticity of the ring.[4][7]

  • Rearomatization: Finally, a proton is eliminated from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.[4][7][8]

The electrophilicity of the iminium ion and the nucleophilicity of the aromatic ring are crucial factors influencing the reaction rate and yield. Electron-donating groups on the aromatic ring facilitate the cyclization, while electron-withdrawing groups can hinder it.[6][9]

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Beta-Arylethylamine Beta-Arylethylamine Schiff_Base Schiff Base Beta-Arylethylamine->Schiff_Base + Carbonyl - H2O Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Schiff_Base Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H+ Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Electrophilic Attack Tetrahydroisoquinoline Tetrahydroisoquinoline Spirocyclic_Intermediate->Tetrahydroisoquinoline - H+ (Rearomatization)

Caption: The reaction mechanism of the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Experimental Protocol: A General Procedure

This protocol outlines a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline. The specific conditions may require optimization based on the reactivity of the substrates.

Materials:

  • β-Phenylethylamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of the β-phenylethylamine derivative in dichloromethane, add the aldehyde at room temperature.

  • Acid Catalysis: Slowly add trifluoroacetic acid to the reaction mixture. The amount of acid can vary, but typically ranges from catalytic amounts to being used as the solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroisoquinoline.[10]

Rationale for Experimental Choices:

  • Solvent: Dichloromethane is a common choice as it is a relatively non-polar aprotic solvent that dissolves a wide range of organic compounds and is unreactive under the acidic conditions.

  • Acid Catalyst: Trifluoroacetic acid is a strong acid that effectively protonates the intermediate Schiff base to form the reactive iminium ion. Other acids such as hydrochloric acid or sulfuric acid can also be used, but TFA is often preferred for its volatility, which simplifies the workup procedure.[11]

  • Stoichiometry: A slight excess of the aldehyde is often used to ensure complete consumption of the more valuable β-arylethylamine.

  • Quenching: The addition of a weak base like sodium bicarbonate is crucial to neutralize the strong acid catalyst and any remaining acidic species, preventing potential side reactions or degradation of the product during workup and purification.[10]

Key Reaction Parameters and Their Influence

The success and outcome of the Pictet-Spengler reaction are highly dependent on several factors. Understanding their interplay is critical for optimizing the synthesis of the desired isoquinoline derivative.

ParameterEffect on ReactionConsiderations and Optimization
Substrate Electronics Electron-donating groups (e.g., -OCH₃, -OH) on the aryl ring increase its nucleophilicity, accelerating the cyclization and often allowing for milder reaction conditions.[6][9] Electron-withdrawing groups (-NO₂, -CN) deactivate the ring, requiring harsher conditions (stronger acids, higher temperatures).[5]For deactivated systems, consider using the N-acyliminium ion variant for enhanced reactivity.
Carbonyl Compound Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can slow down the initial condensation step.For less reactive ketones, longer reaction times or higher temperatures may be necessary.
Acid Catalyst The choice and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) are commonly used.[12] Lewis acids can also promote the reaction.For sensitive substrates, milder acids or even enzymatic catalysis can be employed.[13] The amount of acid needs to be optimized; excess acid can protonate the starting amine, reducing its nucleophilicity.
Solvent The solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents are traditionally used, but aprotic media have sometimes resulted in superior yields.[5][14]Solvent screening may be necessary to find the optimal conditions for a specific substrate combination.
Temperature Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[14]Start with milder temperatures and gradually increase if the reaction is sluggish to avoid potential decomposition of starting materials or products.

Applications in Drug Development and Natural Product Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of a wide array of biologically active molecules, particularly alkaloids and other natural products.[1][2][3] The tetrahydroisoquinoline core is a common motif in many pharmaceuticals.

Examples of Drugs and Natural Products Synthesized via the Pictet-Spengler Reaction:

  • Tadalafil (Cialis): The synthesis of this well-known drug for erectile dysfunction utilizes an N-acyliminium Pictet-Spengler reaction.[5]

  • Vellosimine: This complex indole alkaloid, with potential biological activity, has been synthesized using the Pictet-Spengler reaction as a key step to construct its core tetrahydro-β-carboline scaffold.[15]

  • Indole Alkaloids: The reaction is extensively used in the total synthesis of various indole alkaloids, which exhibit a broad spectrum of biological activities.[16][17]

  • Berberine and Emetine: These are examples of therapeutically active alkaloids containing the isoquinoline framework, the synthesis of which can involve Pictet-Spengler type strategies.[9]

PS_Workflow Start Starting Materials (β-Arylethylamine & Aldehyde/Ketone) Reaction Pictet-Spengler Reaction (Acid Catalysis) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Product Tetrahydroisoquinoline Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis Application Further Synthetic Steps or Biological Evaluation Product->Application

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline

Welcome to the technical support resource for the synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this highly functionalized heterocyclic compound. Fluorinated isoquinolines are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity.[1] However, their synthesis, particularly with the specific substitution pattern of the target molecule, presents notable challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthetic process.

Proposed Synthetic Pathway Overview

The synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline is a multi-step process. A logical retrosynthetic analysis suggests a pathway involving the construction of the isoquinoline core, followed by sequential halogenation. The primary challenges lie in the regioselective introduction of the fluorine atom onto the electron-deficient pyridine ring and controlling side reactions during the core-forming steps.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Alternative Fluorination Strategy A m-Methoxyphenethylamine Precursor B N-acyl-β-phenylethylamide A->B Acylation C 3,4-Dihydroisoquinoline B->C Bischler-Napieralski Cyclization D 7-Methoxyisoquinolin-1(2H)-one C->D Aromatization & Hydrolysis E 1-Chloro-7-methoxyisoquinoline D->E Chlorination (POCl₃) F 1-Chloro-3-fluoro-7-methoxyisoquinoline E->F C-H Fluorination (Advanced Methods) G Pre-fluorinated Building Block H Ring Assembly G->H e.g., Cycloaddition H->F Further Modification

Caption: A proposed synthetic workflow for 1-Chloro-3-fluoro-7-methoxyisoquinoline, highlighting the key stages of core synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 1-Chloro-3-fluoro-7-methoxyisoquinoline particularly challenging?

A1: The primary difficulty lies in the selective introduction of the fluorine atom at the C-3 position. The isoquinoline ring system is electron-deficient, making it resistant to classical electrophilic aromatic substitution.[2] Specifically, the C-3 position (meta to the ring nitrogen) is relatively inert.[3] Direct C-H fluorination of such azaarenes often requires specialized, modern synthetic methods, as traditional approaches like halogen exchange or Balz-Schiemann reactions would necessitate a pre-functionalized (e.g., aminated) precursor, adding steps and complexity.[3]

Q2: Which cyclization reaction is recommended for forming the 7-methoxyisoquinoline core?

A2: The Bischler-Napieralski reaction is the most suitable and widely used method for this purpose.[4][5] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] The presence of the electron-donating methoxy group on the benzene ring facilitates this electrophilic aromatic substitution, making the reaction conditions generally favorable.[6]

Q3: What are the main safety concerns when performing this synthesis?

A3: Several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Fluorinating Agents: Many modern fluorinating reagents (e.g., Selectfluor) are strong oxidizers and can be toxic. Always consult the Safety Data Sheet (SDS) before use.

  • High Temperatures: The Bischler-Napieralski reaction and subsequent chlorination often require heating, which can increase the vapor pressure of hazardous reagents.[4][7]

Troubleshooting Guide

This section addresses specific problems that may arise during key synthetic steps.

Step 1: Bischler-Napieralski Cyclization

Q: My reaction yield is very low, or the reaction failed entirely. What went wrong?

A: This is a common issue that can be traced to several factors.[8]

  • Cause 1: Reagent Quality. The dehydrating agent, typically POCl₃, is moisture-sensitive. Contamination with water will quench the reagent and prevent the formation of the necessary electrophilic intermediate (a nitrilium ion).[4][5]

    • Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Activation. The reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-phenylethylamide precursor contains electron-withdrawing groups, the cyclization will be significantly hindered or may not proceed at all.[6][8] The 7-methoxy target benefits from an electron-donating group, but this is a key consideration for other derivatives.

    • Solution: For less activated systems, stronger conditions may be required, such as using P₂O₅ in refluxing POCl₃, although this can lead to other side reactions.[4]

  • Cause 3: Inappropriate Temperature. The reaction typically requires heating (reflux in a solvent like toluene or acetonitrile).[5] Insufficient temperature will lead to a sluggish or incomplete reaction.

    • Solution: Ensure the reaction reaches and maintains the appropriate reflux temperature for a sufficient duration (monitor by TLC).

Q: I'm observing a mixture of regioisomers in my product. How can I improve selectivity?

A: The formation of unexpected regioisomers, such as a 6-methoxyisoquinoline instead of the desired 7-methoxy product, can occur, especially with strong dehydrating agents like P₂O₅.[8]

  • Cause: This is often attributed to cyclization at an alternative position on the aromatic ring (an ipso-attack) to form a spiro intermediate, which then rearranges.[4][8]

    • Solution: The choice of dehydrating agent is critical. POCl₃ is generally more selective than P₂O₅. Using milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can also offer higher selectivity under less harsh conditions.[8]

Bischler_Napieralski_Troubleshooting Start Low Yield in Bischler-Napieralski? Reagent Are reagents (POCl₃) anhydrous? Start->Reagent Temp Is reaction temperature sufficient (reflux)? Reagent->Temp Yes Sol_Reagent Use freshly distilled POCl₃. Run under inert atmosphere. Reagent->Sol_Reagent No Activation Is the aromatic ring sufficiently activated? Temp->Activation Yes Sol_Temp Ensure proper reflux temp. Monitor reaction by TLC. Temp->Sol_Temp No Sol_Activation Consider stronger conditions (e.g., P₂O₅), but be aware of potential side reactions. Activation->Sol_Activation No Success Yield Improved Activation->Success Yes (for 7-methoxy) Sol_Reagent->Success Sol_Temp->Success Sol_Activation->Success

Caption: Troubleshooting flowchart for low yield in the Bischler-Napieralski reaction.

Step 2: Chlorination of 7-methoxyisoquinolin-1(2H)-one

Q: The conversion to 1-Chloro-7-methoxyisoquinoline is incomplete. How can I drive the reaction to completion?

A: This reaction involves converting the amide-like isoquinolone to the 1-chloro derivative, typically using POCl₃.

  • Cause 1: Insufficient Reagent. This is a common issue. POCl₃ acts as both the reagent and sometimes the solvent. A stoichiometric amount is often insufficient.

    • Solution: Use a significant excess of POCl₃ and heat the mixture to reflux.[7] The reaction should be monitored by TLC until the starting material is fully consumed.

  • Cause 2: Re-hydrolysis during Workup. The 1-chloro-isoquinoline product is reactive and can hydrolyze back to the starting isoquinolone if exposed to water for extended periods, especially under non-neutral pH.

    • Solution: Perform the workup by carefully and slowly pouring the reaction mixture onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or ammonia solution) while keeping the temperature low. Extract the product promptly into an organic solvent.

Step 3: Fluorination at C-3

Q: I am unable to introduce fluorine at the C-3 position using standard electrophilic fluorinating agents.

A: This is the most significant synthetic hurdle. Direct electrophilic fluorination of the C-3 position is extremely difficult due to the electronic properties of the isoquinoline core.[3][9]

  • Cause: The pyridine ring of the isoquinoline is electron-deficient, deactivating it towards electrophilic attack. Nucleophiles tend to react at the ortho- and para-positions (C-2 and C-4 relative to the nitrogen), while electrophiles are disfavored at all positions.[9]

    • Solution 1: Modern Dearomatization Strategy. A recently developed strategy involves the temporary dearomatization of the pyridine ring to form an intermediate that is more susceptible to electrophilic attack. For example, forming an oxazinoazaarene intermediate allows for a highly C3-selective electrophilic fluorination using a reagent like Selectfluor.[9] Subsequent acidic hydrolysis restores the aromaticity, yielding the meta-fluorinated isoquinoline.[3] This approach represents the current state-of-the-art for this transformation.

    • Solution 2: Synthesis from Pre-fluorinated Precursors. An entirely different approach is to build the isoquinoline ring from precursors that already contain the fluorine atom. For instance, a microwave-assisted, one-pot synthesis from N-fluoroalkylated 1,2,3-triazoles can yield 1-fluoroalkyl-3-fluoroisoquinolines.[1][10][11] While this requires a different synthetic route from the start, it bypasses the challenging C-H fluorination step.

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization and Aromatization

This protocol describes the synthesis of 7-methoxy-3,4-dihydroisoquinoline followed by in-situ or subsequent aromatization.

  • Amide Formation: To a solution of 3-methoxyphenethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 equiv). Slowly add acetyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Work up by washing with water, dilute HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acetyl-β-(3-methoxyphenyl)ethylamide.

  • Cyclization: Dissolve the amide from the previous step (1.0 equiv) in anhydrous toluene or acetonitrile. Add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with concentrated NaOH or NH₄OH solution while cooling in an ice bath.[8]

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Aromatization: The resulting crude 3,4-dihydroisoquinoline can be aromatized by dissolving it in a high-boiling solvent like xylene and heating with a catalyst such as 10% Pd/C for 8-12 hours. After cooling and filtering the catalyst, the solvent is removed to yield the crude 7-methoxyisoquinoline.

Protocol 2: Chlorination at C-1

This protocol assumes the precursor is 7-methoxyisoquinolin-1(2H)-one, which can be obtained via oxidation of the isoquinoline or by hydrolysis of the dihydroisoquinoline intermediate from the Bischler-Napieralski reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 7-methoxyisoquinolin-1(2H)-one (1.0 equiv).

  • Reagent Addition: Add a large excess of phosphorus oxychloride (POCl₃) (5-10 equiv).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 1-3 hours.[7] The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of solid sodium carbonate or a saturated aqueous solution until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. The crude product can be purified by column chromatography on silica gel.

Parameter Bischler-Napieralski Cyclization C-1 Chlorination
Key Reagent POCl₃ or P₂O₅POCl₃
Solvent Toluene, Acetonitrile, or neat POCl₃Neat POCl₃
Temperature 80 - 110 °C (Reflux)105 - 110 °C (Reflux)
Typical Time 4 - 8 hours1 - 3 hours
Common Yield 60 - 85%70 - 90%
Key Challenge Regioselectivity, Anhydrous ConditionsComplete Conversion, Hydrolysis during Workup

References

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia.
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  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7).
  • Bischler-Napieralski Reaction.
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  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Li, Z., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Ghorai, M. K., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
  • Studer, A., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
  • Larionov, E., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
  • Kubickova, K., et al. (2016). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles.
  • Wikipedia. (2022). Sandmeyer reaction. In Wikipedia.
  • Deshmukh, R., et al. (2025).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PrepChem.com. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline.
  • Singh, P., & Kumar, A. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Ashenhurst, J. Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
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  • BenchChem. (2025). Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
  • Gutiérrez, M., et al. (2023). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
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  • Organic Chemistry Portal. Sandmeyer Reaction.
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  • Vatsa, R., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.
  • Gutiérrez, M., et al. (2025). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Gevorgyan, V., et al. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry.
  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
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Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving Isoquinoline Synthesis Yields

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize common isoquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize common isoquinoline synthesis reactions. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to enhance your reaction yields and purity.

This resource is structured to provide rapid answers through our Frequently Asked Questions and then offer deeper, method-specific guidance in our detailed troubleshooting sections.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common overarching issues encountered during isoquinoline synthesis.

Q1: My overall reaction yield is consistently low, regardless of the specific named reaction I use. What are the universal factors I should investigate first?

A1: Low yields in isoquinoline synthesis often stem from a few common culprits. Before delving into method-specific issues, assess these foundational aspects of your experimental setup:

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials. Impurities can introduce side reactions or inhibit catalyst activity. Precise stoichiometry is also critical; even a slight excess or deficit of a key reactant can significantly impact the reaction equilibrium and final yield.

  • Anhydrous Conditions: Many isoquinoline syntheses involve intermediates that are sensitive to hydrolysis. Ensure all glassware is oven-dried and solvents are rigorously dried. The presence of water can quench dehydrating agents or hydrolyze key intermediates like iminium ions.[1][2] For reactions that generate water, such as imine formation, using a Dean-Stark apparatus or adding molecular sieves can drive the reaction forward.[3]

  • Atmosphere Control: Reactions involving sensitive reagents or intermediates may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture.[1]

  • Temperature Control: Reaction temperatures are often a delicate balance. Some reactions require heat to overcome activation energy barriers, while excessive heat can lead to decomposition of starting materials, intermediates, or products.[4] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[4]

Q2: I'm observing a complex mixture of inseparable products. What are the likely causes?

A2: A complex product mixture suggests the occurrence of multiple side reactions. Key factors to consider are:

  • Reaction Conditions Too Harsh: Overly acidic conditions or excessively high temperatures can promote side reactions such as polymerization, decomposition, or unexpected rearrangements.[4][5] Consider using milder catalysts or lowering the reaction temperature.

  • Substrate Reactivity: The electronic properties of your starting materials play a significant role. Highly activated or deactivated aromatic rings can lead to a lack of regioselectivity or alternative reaction pathways.[6][7]

  • Incorrect Work-up Procedure: Improper quenching or extraction can lead to the isolation of undesired byproducts. An aqueous workup to neutralize acids and remove water-soluble impurities is a standard and crucial step.[8]

Q3: How do I choose the right purification strategy for my isoquinoline derivative?

A3: The optimal purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method. For acid-sensitive compounds, silica gel can be deactivated by using a solvent system containing 1-3% triethylamine to neutralize acidic sites.[8]

  • Recrystallization: This technique is excellent for achieving high purity, often exceeding 99.9%, especially when performed multiple times.[8][9] The key is to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[8]

  • Distillation: For liquid isoquinolines, distillation can significantly increase purity.[8]

  • Acid/Base Washing: This can be effective for removing residual metal catalysts or other acidic/basic impurities, provided your target compound is stable to the pH changes.[8]

II. Troubleshooting Guide: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[10] The subsequent dehydrogenation of these intermediates yields the fully aromatic isoquinoline.[1]

Core Reaction and Mechanism

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] A dehydrating agent activates the amide, leading to a cyclization intermediate that then aromatizes. Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[5] The prevailing mechanism is often influenced by the specific reaction conditions.[5]

Bischler-Napieralski Mechanism cluster_0 Amide Activation & Cyclization cluster_1 Dehydrogenation (Optional) Start β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Nitrilium Ion) Start->Activated_Intermediate Dehydrating Agent (e.g., POCl₃) Cyclized_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product Rearomatization Dehydrogenation Dehydrogenation (e.g., Pd/C, heat) Product->Dehydrogenation Final_Product Isoquinoline Dehydrogenation->Final_Product

Caption: Workflow of the Bischler-Napieralski reaction.

Troubleshooting Common Issues
Issue Probable Cause(s) Suggested Solution(s)
Low or No Yield Insufficiently activated aromatic ring. Electron-withdrawing groups on the benzene ring hinder the electrophilic substitution.[7]For substrates lacking electron-donating groups, use stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃.[5][6]
Presence of moisture. Water will quench the dehydrating agent.[1]Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1]
Ineffective dehydrating agent.[7]Phosphoryl chloride (POCl₃) is common. For less reactive substrates, consider P₂O₅, PCl₅, or triflic anhydride (Tf₂O) with a base like 2-chloropyridine for milder conditions.[10][11]
Formation of Styrene Side Product Retro-Ritter reaction. This is a common side reaction, particularly when the formation of a conjugated system is favored.[10]Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[10] Alternatively, use oxalyl chloride to form an N-acyliminium intermediate, which avoids the elimination of the amide group.[6][10]
Formation of Unexpected Regioisomers Cyclization at an undesired position on the aromatic ring. This can be problematic with strong dehydrating agents like P₂O₅.[1]Consider using milder dehydrating agents. If possible, strategically place blocking groups on the aromatic ring to direct the cyclization.[1]
Experimental Protocol: A Modern, Mild Bischler-Napieralski Synthesis

This protocol is adapted from a modern procedure utilizing milder conditions.[12]

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Amide Activation: Cool the solution to -78 °C (a dry ice/acetone bath). Add 2-chloropyridine (1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv).

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline product by flash column chromatography.

  • (Optional) Dehydrogenation: To obtain the fully aromatic isoquinoline, the 3,4-dihydroisoquinoline can be heated with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like toluene.[1]

III. Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13]

Core Reaction and Mechanism

The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[13]

Pictet-Spengler_Mechanism Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Start->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium Protonation (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product Rearomatization (-H⁺) Pomeranz-Fritsch_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization Start Benzaldehyde + Aminoacetal Schiff_Base Benzalaminoacetal Start->Schiff_Base Condensation (-H₂O) Cyclization Acid-Catalyzed Cyclization Schiff_Base->Cyclization Product Isoquinoline Cyclization->Product Elimination of Alcohol

Sources

Troubleshooting

optimizing palladium-catalyzed cross-coupling with aryl chlorides

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling . As an Application Scientist, I have designed this guide to move beyond standard recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling . As an Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your aryl chloride cross-couplings succeed.

Part 1: The Mechanistic Bottleneck of Aryl Chlorides

Aryl chlorides are highly desirable substrates due to their low cost and commercial availability. However, they are notoriously unreactive compared to their bromide and iodide counterparts. The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition of the palladium catalyst into the carbon-halogen bond the absolute kinetic bottleneck of the reaction[1].

To overcome this energy barrier, the palladium center must be highly electron-rich. This is achieved by employing sterically demanding, strongly electron-donating ligands such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs), or trialkylphosphines like P(t-Bu)₃[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII_1 Ar-Pd(II)(Cl)L_n Intermediate OxAdd->PdII_1 Transmet Transmetalation / Nucleophile Binding PdII_1->Transmet Nu-M / Base PdII_2 Ar-Pd(II)(Nu)L_n Intermediate Transmet->PdII_2 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Ar-Nu) RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck for aryl chlorides.

Part 2: Interactive Troubleshooting & FAQs

Q1: My reaction shows zero conversion of the starting aryl chloride. How do I initiate oxidative addition? Causality: The Pd(0) center lacks sufficient electron density to break the strong C–Cl bond, or your Pd(II) precatalyst failed to reduce to the active Pd(0) state. Solution: First, ensure you are using an electron-rich ligand like P(t-Bu)₃ or XPhos[1][2]. Second, verify catalyst activation. If using Pd(OAc)₂, consider a water-mediated preactivation . Heating Pd(OAc)₂, your phosphine ligand, and a stoichiometric amount of water for 1–1.5 minutes generates a highly active Pd(0) species. The water acts as a mild reducing agent, preventing the catalyst from resting in an inactive state[3].

Q2: I have full conversion of the aryl chloride, but I am primarily seeing the dehalogenated (reduced) arene instead of my cross-coupled product. Why? Causality: Dehalogenation occurs when β-hydride elimination outcompetes reductive elimination (common with aliphatic amines) or when the solvent/base acts as an unintended hydride source. Solution: You must accelerate the reductive elimination step. Increase the steric bulk of your ligand. The steric clash between the bulky ligand (e.g., moving from SPhos to BrettPhos) and the product forces the product off the metal center faster than side reactions can occur. Additionally, ensure your solvents are rigorously degassed to prevent oxygen-induced off-cycle decomposition.

Q3: Can I perform cross-couplings with electron-rich, deactivated aryl chlorides at low catalyst loadings? Causality: Electron-rich aryl chlorides further suppress oxidative addition because the substrate itself is less electrophilic. Solution: Yes. Utilizing trace amounts of commercially available catalysts like Pd(PPh₃)₄/(t-Bu)PCy₂ allows for efficient Suzuki-Miyaura coupling of deactivated and sterically hindered aryl chlorides. Loadings can be dropped as low as 9.5 × 10⁻⁵ mol% under optimized conditions.

Troubleshooting Start Issue: Low Yield with Ar-Cl CheckSM Is Ar-Cl consumed? Start->CheckSM NoCons No: Failed Oxidative Addition CheckSM->NoCons No YesCons Yes: Off-Cycle Side Reactions CheckSM->YesCons Yes Sol1 Use electron-rich ligands (XPhos, P(t-Bu)3) NoCons->Sol1 Sol2 Ensure Pd(II) to Pd(0) preactivation NoCons->Sol2 Dehal Main byproduct is Ar-H? YesCons->Dehal Sol3 Increase ligand steric bulk to force Reductive Elimination Dehal->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields in aryl chloride cross-coupling reactions.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos[2]

This protocol utilizes a pre-formed Pd(0) source to bypass the need for in-situ reduction, ensuring immediate catalytic activity.

  • Preparation: To an oven-dried, 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Complexation (Self-Validation Step): Add 5 mL of rigorously degassed toluene. Stir the mixture at room temperature for 5 minutes. Validation: Observe a distinct color shift (typically to a deep red/orange), confirming the displacement of dba and the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv) in one portion.

  • Reaction: Heat the resulting mixture at reflux for 6 hours. Monitor the consumption of the aryl chloride via GC-FID.

  • Workup: Cool to room temperature, quench with water (10 mL). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Water-Mediated Preactivation for C–N Coupling[3]

Use this when starting from Pd(II) precursors to ensure complete conversion to the active Pd(0) species.

  • Preactivation: In a reaction vial, combine Pd(OAc)₂ (0.05–1.0 mol%), a biaryldialkylphosphine ligand (e.g., XPhos), and a stoichiometric amount of deionized water (relative to Pd).

  • Reduction (Self-Validation Step): Heat the mixture for 1–1.5 minutes. Validation: The formation of a homogeneous green solution indicates the successful, rapid reduction of Pd(II) to the catalytically active Pd(0) state.

  • Coupling: Immediately add the aryl chloride, amine, base, and solvent. Proceed with heating according to your specific substrate requirements.

Part 4: Quantitative Ligand Selection Guide

Selecting the correct ligand is the most critical variable when optimizing aryl chloride couplings. Use the table below to match your substrate class with the appropriate ligand system[1][2][4].

Ligand SystemOptimal Substrate ClassPrimary Mechanistic AdvantageTypical Catalyst Loading
P(t-Bu)₃ Unactivated & Hindered Ar-ClExceptional electron donation; enables room-temperature Suzuki/Stille couplings.1.0 - 2.0 mol%
XPhos General Ar-Cl AminationDialkylbiaryl structure provides perfect balance of electron density and steric bulk.1.0 - 3.0 mol%
PCy₃ Electron-Poor Ar-ClCost-effective alternative to P(t-Bu)₃; highly effective for activated electrophiles.2.0 - 5.0 mol%
NHCs (e.g., IPr) Highly Hindered Ar-ClStrong σ-donation accelerates oxidative addition; forms highly air-stable precatalysts.0.5 - 1.0 mol%
Pd(PPh₃)₄ / (t-Bu)PCy₂ Deactivated Ar-ClSynergistic trace-metal system; highly efficient for multiple one-pot couplings.< 0.01 mol%

References

  • Tokyo Chemical Industry (TCI). "TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand."

  • Organic Chemistry Portal. "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions." (Org. Lett. 2008).

  • Journal of the American Chemical Society. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas."

  • Organic & Biomolecular Chemistry (RSC Publishing). "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides."

  • National Institutes of Health (PMC). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands."

Sources

Optimization

Technical Support Center: Selective Functionalization of Halogenated Isoquinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the selective functionalization of halogenated isoquinolines. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of halogenated isoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile isoquinoline scaffold. As a privileged structure in numerous natural products and pharmaceutical agents, the ability to precisely modify halogenated isoquinolines is critical for generating novel molecular architectures and developing new therapeutics.[1][2][3][4][5]

This document moves beyond standard protocols to address the nuanced challenges encountered in the lab. Here, we provide field-proven insights, causality-driven troubleshooting, and validated workflows to help you navigate the complexities of these reactions and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and selectivity of halogenated isoquinolines.

Q1: What are the fundamental principles governing regioselectivity when functionalizing the isoquinoline core?

A1: The regioselectivity is primarily dictated by the inherent electronic properties of the bicyclic system, which consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[6]

  • Electrophilic Aromatic Substitution (SEAr): Reactions like nitration or halogenation preferentially occur on the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions. The stability of the cationic Wheland intermediate favors attack at these sites.[6]

  • Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack. These reactions occur most readily at the C1 position, as the adjacent nitrogen atom can effectively stabilize the negative charge in the reaction intermediate.[6]

  • Transition-Metal Catalyzed C-H Functionalization: This modern approach enables functionalization at positions that are otherwise difficult to access. Regioselectivity is often controlled by a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[6][7]

Q2: How does the choice of halogen (I > Br > Cl) impact reactivity in cross-coupling reactions?

A2: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br >> C-Cl . This order is governed by the bond dissociation energies; the weaker C-I bond is more easily broken during the oxidative addition step to the Pd(0) catalyst than the stronger C-Cl bond.[8][9]

This reactivity difference is a powerful tool for selective functionalization. For instance, in a di-halogenated substrate like 6-bromo-1-chloro-isoquinoline, one can selectively perform a reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation.[10]

Q3: What are the primary strategies for achieving site-selectivity at specific positions on the isoquinoline ring?

A3: Achieving high site-selectivity is crucial and can be accomplished through several key strategies:

  • Exploiting Inherent Reactivity: As mentioned in Q1, leveraging the natural electronic biases of the ring system is the most straightforward approach for C1, C5, and C8 functionalization.[6]

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring, it can direct a strong base (like an organolithium reagent) to deprotonate a specific adjacent C-H bond, creating a nucleophilic center for reaction with an electrophile.

  • Directed C-H Activation: This is a powerful transition-metal-catalyzed strategy where a directing group on the substrate coordinates to the metal center, delivering the catalyst to a specific C-H bond for functionalization. This has enabled selective reactions at nearly every position of the isoquinoline scaffold.[6][11]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing incoming reagents to less sterically hindered sites.[6]

Q4: How do I choose between Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions for my project?

A4: The choice depends on the type of bond you intend to form:

  • Suzuki-Miyaura Coupling: Choose this for forming Carbon-Carbon (C-C) bonds, typically coupling your halogenated isoquinoline with an aryl, vinyl, or alkyl boronic acid or ester. It is highly versatile and tolerant of many functional groups.[12][13]

  • Buchwald-Hartwig Amination: This is the premier method for forming Carbon-Nitrogen (C-N) bonds. It couples the halogenated isoquinoline with a primary or secondary amine.[8][14] It has largely replaced harsher classical methods.[14]

  • Sonogashira Coupling: Select this reaction for forming Carbon-Carbon (C-C) triple bonds by coupling your halogenated isoquinoline with a terminal alkyne.[15][16]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments, organized by reaction type.

Category 1: General Palladium-Catalyzed Cross-Coupling Issues
Problem: My reaction is not starting, or the conversion of my halo-isoquinoline is very low.
  • Probable Cause 1: Catalyst Poisoning. The lone pair of electrons on the isoquinoline's nitrogen atom can coordinate to the palladium center, forming inactive catalyst species and halting the reaction.[17]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination by the isoquinoline nitrogen.[17]

  • Probable Cause 2: Inefficient Pre-catalyst Activation. Many common pre-catalysts are Pd(II) species (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) form. This step can be inefficient.[17]

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions (choice of base, solvent, temperature) are suitable for the reduction of your Pd(II) pre-catalyst.[17]

  • Probable Cause 3: Poor Reagent or Solvent Quality. Trace amounts of water or oxygen can rapidly deactivate the sensitive catalyst.[17]

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are of high purity and dry. Degas the entire reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[12][18]

Problem: I am observing the formation of palladium black.
  • Probable Cause: Catalyst Agglomeration. The formation of palladium black indicates that the active, soluble catalyst has aggregated into inactive metallic palladium, effectively removing it from the catalytic cycle.[17] This is often caused by ligand dissociation or excessively high reaction temperatures.[17]

    • Solution 1: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction rate, it can improve catalyst stability and overall yield.[17]

    • Solution 2: Re-evaluate Your Ligand. The chosen ligand may not be stable enough under the reaction conditions. Screen a panel of more robust ligands, such as sterically hindered biaryl phosphine ligands, which are designed to resist dissociation.[17][19]

start Low or No Conversion check_pd_black Is Palladium Black Observed? start->check_pd_black cause_poisoning Possible Causes: 1. Catalyst Poisoning (N-coordination) 2. Inefficient Pre-catalyst Activation 3. Poor Reagent/Solvent Quality check_pd_black->cause_poisoning No cause_agglomeration Cause: Catalyst Agglomeration (Decomposition) check_pd_black->cause_agglomeration Yes solution_poisoning Solutions: - Use bulky ligands (XPhos, SPhos) - Use direct Pd(0) source (e.g., Pd(PPh3)4) - Ensure anhydrous & degassed conditions cause_poisoning->solution_poisoning solution_agglomeration Solutions: - Lower reaction temperature - Screen more robust ligands - Check ligand:metal ratio cause_agglomeration->solution_agglomeration sub 1-Chloro-6-Bromoisoquinoline step1 Step 1: Selective Buchwald-Hartwig (Milder Conditions) sub->step1 Amine 1, Pd Catalyst, Base, 80°C inter 6-Amino-1-Chloroisoquinoline step1->inter step2 Step 2: Second Cross-Coupling (e.g., Suzuki at C1-Cl) inter->step2 Boronic Acid, Pd Catalyst, Base, 100-110°C prod 1-Aryl-6-Amino-Isoquinoline step2->prod

Caption: Workflow for the selective functionalization of a di-halogenated isoquinoline.

Category 4: Sonogashira Coupling
Problem: My reaction is producing a large amount of alkyne homocoupling byproduct (Glaser coupling).
  • Probable Cause: Oxygen in the Reaction. The copper(I) co-catalyst is essential for the Sonogashira catalytic cycle, but in the presence of oxygen, it can catalyze the oxidative homocoupling of the terminal alkyne. [20] * Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your solvent and reaction mixture are meticulously degassed with an inert gas (argon is preferred) before and during the reaction. [15] * Solution 2: Copper-Free Conditions. Several modern protocols have been developed that proceed without a copper co-catalyst, eliminating the Glaser coupling pathway. These often require specific ligands or conditions but can provide much cleaner reactions.

    • Solution 3: Use of a Reducing Atmosphere. Some literature reports suggest that using a dilute hydrogen gas atmosphere can suppress the oxidative homocoupling side reaction. [20]

Category 5: Organometallic Reactions (Lithiation & Grignard)
Problem: My halogen-lithium exchange on a bromoisoquinoline is messy, giving low yields and significant dark-colored tar.
  • Probable Cause 1: Reaction with Solvent. n-Butyllithium can react with THF, especially at temperatures above -40 °C. This decomposition pathway consumes the reagent and generates byproducts. [21][22] * Solution: Maintain a very low temperature (e.g., -78 °C using a dry ice/acetone bath, or even -100 °C) throughout the lithiation and subsequent addition of the electrophile. [23]* Probable Cause 2: Moisture. Organolithium reagents are extremely strong bases and will be instantly quenched by any trace of water.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Flame-dry all glassware under vacuum and cool under a stream of inert gas before use.

  • Probable Cause 3: Unstable Organolithium Intermediate. The generated isoquinolinyllithium species may be unstable.

    • Solution: Consider an alternative transmetalation reagent like Turbo-Grignard (iPrMgCl·LiCl), which can perform the halogen-metal exchange under milder conditions and often provides cleaner reactions with sensitive heterocyclic substrates. [21]

Section 3: Key Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile

This protocol provides a validated, step-by-step method for a representative Suzuki-Miyaura reaction, a cornerstone of isoquinoline functionalization. [12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids to a dry Schlenk flask: - 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv) - Arylboronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) prep2 2. Seal with septum, then evacuate and backfill with Argon (repeat 3x) prep1->prep2 react1 3. Add degassed solvents via syringe: - 1,4-Dioxane - Water (e.g., 4:1 ratio) prep2->react1 react2 4. Add Pd(PPh₃)₄ catalyst (0.05 equiv) under a positive flow of Argon react1->react2 react3 5. Place in preheated oil bath (80-100 °C) and stir vigorously for 2-24h react2->react3 react4 6. Monitor progress by TLC or LC-MS react3->react4 work1 7. Cool to RT, dilute with Ethyl Acetate and water react4->work1 work2 8. Separate layers, extract aqueous phase with Ethyl Acetate (3x) work1->work2 work3 9. Combine organics, wash with brine, dry over Na₂SO₄, filter work2->work3 work4 10. Concentrate under reduced pressure work3->work4 purify 11. Purify by flash column chromatography work4->purify

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction. [12][24] Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.0 equiv). [12]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [12]3. Solvent Addition: Under a positive pressure of inert gas, add the previously degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. [12]4. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture. If adding as a solid, do so quickly under a strong positive flow of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir the mixture vigorously. [12]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material has been consumed (typically 2-24 hours). [12]7. Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate. [18]9. Drying: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. [12][24]10. Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Managing reaction regioselectivity in functionalizing the isoquinoline ring - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones | Organic Letters - ACS Publications. Available at: [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones | Organic Letters.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromoquinolin - Benchchem.
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums.
  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. Available at: [Link]

  • common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation - Books.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Benchchem.
  • How to overcome poor regioselectivity in quinoline functionalization - Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]

  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Lithiation-addition issues : r/Chempros - Reddit. Available at: [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications. Available at: [Link]

  • Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Photoinduced inverse Sonogashira coupling reaction - PMC. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. Available at: [Link]

  • C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta ‐Chlorination of 2‐Phenylpyridine - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Lithiations Not Working : r/Chempros - Reddit. Available at: [Link]

  • Grignard reagent - Wikipedia. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Chloro-3-fluoro-7-methoxyisoquinoline

Welcome to the technical support resource for the purification of 1-Chloro-3-fluoro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-Chloro-3-fluoro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related isoquinoline derivatives. Given the specificity of this molecule, this guide synthesizes established purification principles for analogous compounds to provide a robust framework for achieving high purity.

The purity of synthetic intermediates like 1-Chloro-3-fluoro-7-methoxyisoquinoline is paramount for the success of subsequent reactions and the integrity of biological data. This center provides a detailed exploration of purification methodologies, troubleshooting common issues, and ensuring the final compound meets the stringent quality required for research and development.

Understanding Your Compound: Properties of 1-Chloro-3-fluoro-7-methoxyisoquinoline

A thorough understanding of the physicochemical properties of 1-Chloro-3-fluoro-7-methoxyisoquinoline is the foundation for developing an effective purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structure and data from analogous compounds.

Key Inferred Properties:

  • Physical Form: Likely a solid at room temperature, similar to other substituted isoquinolines.[1]

  • Solubility: Expected to have low solubility in water and higher solubility in halogenated organic solvents like dichloromethane and chloroform, as well as other common organic solvents like ethyl acetate and acetone.[2][3]

  • Thermal Stability: As with many chlorinated aromatic compounds, it is expected to be thermally stable, making it amenable to purification by techniques such as gas chromatography for analytical purposes, provided it is sufficiently volatile.

FAQ: Why is understanding the starting material's purity crucial?

The initial purity of your crude 1-Chloro-3-fluoro-7-methoxyisoquinoline will dictate the most efficient purification strategy. A relatively clean crude product might only require a single recrystallization, whereas a more complex impurity profile will likely necessitate column chromatography. It is highly recommended to obtain an initial analytical assessment (e.g., by ¹H NMR, LC-MS, or TLC) of your crude material.

Decision Workflow for Purification Method Selection

Choosing the right purification method is critical for efficiency and yield. The following flowchart provides a decision-making framework based on the initial assessment of your crude product.

Purification_Decision_Tree Start Crude 1-Chloro-3-fluoro-7-methoxyisoquinoline TLC_Analysis Analyze by TLC Start->TLC_Analysis Purity_Check Is the major spot >90% of total area? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Chromatography Column Chromatography Purity_Check->Chromatography No Final_Purity_Check Assess Final Purity (HPLC, NMR, GC-MS) Recrystallization->Final_Purity_Check Chromatography->Final_Purity_Check Success Pure Product (>98%) Final_Purity_Check->Success

Caption: Decision tree for selecting a purification method.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.

Q: How do I select an appropriate recrystallization solvent?

An ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).

  • Result in very low solubility of the compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities readily at all temperatures or not dissolve them at all.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Selection Table (General Guidance):

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood for moderately polar compounds.
Isopropanol 82PolarSimilar to ethanol, but less volatile.
Ethyl Acetate 77IntermediateA versatile solvent for a range of polarities.
Toluene 111Non-polarEffective for non-polar compounds.
Hexanes ~69Non-polarOften used as an anti-solvent with a more polar solvent.
Dichloromethane 40IntermediateHigh solubility for many organics, may require an anti-solvent.
Step-by-Step Recrystallization Protocol:
  • Dissolution: In a flask, add a minimal amount of the selected solvent to the crude 1-Chloro-3-fluoro-7-methoxyisoquinoline. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:
  • Q: My compound "oiled out" instead of crystallizing. What should I do?

    • A: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try reheating the solution to dissolve the oil, adding a little more solvent, and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Q: I have a very low recovery yield. How can I improve it?

    • A: This could be due to using too much solvent or the compound having significant solubility in the cold solvent. Minimize the amount of solvent used for dissolution. To improve recovery from the filtrate, you can try to partially evaporate the solvent and cool the solution again.

  • Q: My crystals are colored, but the pure compound should be colorless. What is the issue?

    • A: This indicates the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb these impurities. Use charcoal sparingly, as it can also adsorb your target compound.

Column Chromatography: For Complex Impurity Profiles

When recrystallization is insufficient to achieve the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Q: How do I choose the right stationary and mobile phase?
  • Stationary Phase: For compounds of intermediate polarity like 1-Chloro-3-fluoro-7-methoxyisoquinoline, normal-phase silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by preliminary analysis on TLC plates. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is adjusted to achieve good separation of the target compound from its impurities, ideally with a retention factor (Rf) for the target compound between 0.2 and 0.4.

Step-by-Step Column Chromatography Protocol:
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin the flow. Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Troubleshooting Column Chromatography:
  • Q: My compounds are not separating well on the column.

    • A: This is likely due to an inappropriate mobile phase. If the Rf values of your compounds are too high, decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent). If the Rf values are too low, increase the polarity of the eluent. Running a gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.

  • Q: The bands on my column are tailing.

    • A: Tailing can be caused by overloading the column with too much sample, or by interactions between the compound and the stationary phase. Ensure you are not exceeding the recommended sample load for your column size. Adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes reduce tailing.

  • Q: I am seeing cracks in my silica bed.

    • A: Cracks in the stationary phase will lead to poor separation. This is often caused by the column running dry or by heat generated from the interaction of a very polar solvent with the silica. Always keep the silica bed covered with the mobile phase. When changing to a more polar solvent system, do so gradually.

Purity Assessment

After purification, it is essential to verify the purity of your 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Q: What methods are recommended for final purity analysis?
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a common setup for compounds of this type.[4] Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can provide information on both purity and the identity of any remaining impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and identifying any residual impurities. The absence of signals corresponding to known impurities is a strong indicator of high purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of purity.

Potential Impurities to Consider:

The nature of impurities will depend on the synthetic route used. Common impurities in the synthesis of related chloro-isoquinolines can include:

  • Unreacted starting materials.[4]

  • Isomeric byproducts.[5]

  • Products of side reactions, such as hydrolysis of the chloro group or demethylation.

A thorough understanding of your synthetic pathway is crucial for identifying and targeting the removal of specific impurities.

References

  • PubChem. (n.d.). 1-Chloro-3-ethoxyisoquinoline. Retrieved from [Link]

  • IndiaMART. (n.d.). 98 % Powder 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline, 53533-54-3. Retrieved from [Link]

  • IndiaMART. (n.d.). 98 % 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline, 100 G, 53533-54-3. Retrieved from [Link]

  • American Elements. (n.d.). 1-chloro-7-methoxyisoquinoline. Retrieved from [Link]

  • Reddy, P. P., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 21(11), 1530. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-3-(trifluoromethyl)isoquinoline (C10H5ClF3N). Retrieved from [Link]

  • Università di Bologna. (n.d.). Copertina_postprint_IRIS_UNIBO (5). Retrieved from [Link]

  • Bridgewater College Digital Commons. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

Sources

Optimization

stability of 1-Chloro-3-fluoro-7-methoxyisoquinoline under reaction conditions

Welcome to the technical support guide for 1-Chloro-3-fluoro-7-methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Chloro-3-fluoro-7-methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of its use in your experiments.

Introduction

1-Chloro-3-fluoro-7-methoxyisoquinoline is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, featuring a reactive chlorine at the 1-position, a fluorine atom at the 3-position, and a methoxy group at the 7-position, offers multiple avenues for chemical modification. However, this complex functionality also presents specific challenges regarding stability under various reaction conditions. This guide aims to elucidate these challenges and provide practical solutions to ensure the success of your synthetic endeavors.

Core Reactivity Profile

The isoquinoline core is an aromatic system, and its reactivity is influenced by the interplay of the fused benzene and pyridine rings.[2][3] The nitrogen atom in the pyridine ring makes the 1-position susceptible to nucleophilic attack.[3][4][5] This effect is further enhanced by the electron-withdrawing nature of the chlorine and fluorine atoms.

  • C1-Position (Chloro Group): This is the most reactive site for both palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).[6] The C-Cl bond is weaker than the C-F bond, making it the preferred site for oxidative addition in palladium catalysis.[6]

  • C3-Position (Fluoro Group): The C-F bond is significantly stronger and generally less reactive than the C-Cl bond under typical cross-coupling conditions. However, it can participate in SNAr reactions, especially with strong nucleophiles and under forcing conditions.[7][8]

  • C7-Position (Methoxy Group): The methoxy group is an electron-donating group that can influence the overall electron density of the aromatic system. It is generally stable but can be susceptible to cleavage under strong acidic conditions.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 1-Chloro-3-fluoro-7-methoxyisoquinoline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) 1. Catalyst Inactivity: The chosen palladium catalyst/ligand system may not be suitable for activating the C-Cl bond. 2. Base Incompatibility: The base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination). 3. Hydrolysis of Boronic Acid: In Suzuki coupling, the boronic acid may be degrading under the reaction conditions. 4. Substrate Degradation: The starting material may be unstable under the reaction conditions (e.g., high temperature, strong base).1. Catalyst/Ligand Optimization: For Suzuki coupling, consider using catalysts and ligands known to be effective for aryl chlorides, such as those based on biarylphosphine ligands.[6] For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often required for aryl chlorides.[10][11] 2. Base Selection: For Suzuki coupling, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.[12] For Buchwald-Hartwig amination with aryl chlorides, NaOtBu is a common choice.[6] 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the boronic acid.[13] 4. Reaction Condition Optimization: Screen different solvents and temperatures. Lowering the reaction temperature and using a more active catalyst system can sometimes improve yield by minimizing degradation.
Formation of Unexpected Byproducts 1. Homocoupling of Boronic Acid (Suzuki): This can occur if the oxidative addition is slow or if the reaction conditions favor this side reaction. 2. Competitive C-F Activation: Under harsh conditions, the C-F bond may start to react. 3. Hydrolysis of the Chloro Group: The chloro group can be displaced by hydroxide ions if water is present, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding isoquinolin-1-one.[14] 4. Demethylation: Strong acidic conditions can lead to the cleavage of the methoxy group.[9]1. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). 2. Milder Conditions: Employ lower temperatures and shorter reaction times if possible. 3. Strictly Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] 4. Avoid Strong Acids: If acidic conditions are necessary, use milder acids or buffer the system.
Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. 3. Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). 2. Solvent Screening: Test different solvents or solvent mixtures to improve solubility. 3. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Product Purification 1. Residual Palladium: The final product may be contaminated with palladium. 2. Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.1. Palladium Scavenging: Treat the crude product with a palladium scavenger. 2. Recrystallization/Trituration: If the product is a solid, recrystallization or trituration can be effective for removing impurities. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Chloro-3-fluoro-7-methoxyisoquinoline?

A1: To ensure its stability, 1-Chloro-3-fluoro-7-methoxyisoquinoline should be stored in a tightly sealed container in a cool, dry, and dark place.[15] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

Q2: Is 1-Chloro-3-fluoro-7-methoxyisoquinoline stable to acidic conditions?

A2: The isoquinoline nitrogen is basic and will be protonated under acidic conditions.[2][16] While the isoquinoline ring itself is relatively stable, the 7-methoxy group may be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI) at elevated temperatures.[9] For reactions requiring acidic conditions, it is best to use milder acids or carefully control the temperature.

Q3: How does the fluorine at the 3-position affect the reactivity of the chlorine at the 1-position?

A3: The electron-withdrawing nature of the fluorine atom at the 3-position further activates the 1-position towards nucleophilic attack.[17] This makes the chlorine atom a better leaving group in SNAr reactions. In palladium-catalyzed cross-coupling reactions, this electronic effect can also facilitate the oxidative addition step.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? If so, which position is more reactive?

A4: Yes, SNAr reactions are feasible on this molecule. The 1-position (C-Cl) is significantly more reactive than the 3-position (C-F) towards nucleophilic attack.[5] This is due to the better leaving group ability of chloride compared to fluoride and the electronic activation of the 1-position by the ring nitrogen. Therefore, selective substitution at the 1-position can be achieved under appropriate conditions.

Q5: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions?

A5: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reaction will occur selectively at the 1-position (C-Cl bond). This is because the C-Cl bond is weaker and more readily undergoes oxidative addition with the palladium(0) catalyst compared to the much stronger C-F bond.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-Chloro-3-fluoro-7-methoxyisoquinoline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[18]

  • Reaction Setup: To a dry reaction vessel, add 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of 1-Chloro-3-fluoro-7-methoxyisoquinoline with an amine. The choice of ligand and base is crucial for success.[10]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[6]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing Reactivity and Troubleshooting

Reactivity Hierarchy of 1-Chloro-3-fluoro-7-methoxyisoquinoline

Substrate 1-Chloro-3-fluoro-7-methoxyisoquinoline Pd_Coupling Palladium-Catalyzed Cross-Coupling Substrate->Pd_Coupling C1-Cl Bond Activation SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophilic Attack at C1 Acid_Cleavage Strong Acidic Conditions Substrate->Acid_Cleavage Methoxy Group Cleavage C1_Product C1-Substituted Product Pd_Coupling->C1_Product C1_SNAr_Product C1-Substituted Product SNAr->C1_SNAr_Product Demethylated_Product 7-Hydroxyisoquinoline Derivative Acid_Cleavage->Demethylated_Product

Caption: Reactivity map of 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Start Low Yield in Cross-Coupling Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Catalyst Optimize Catalyst & Ligand Check_Reagents->Optimize_Catalyst Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Fixed Optimize_Base Optimize Base & Solvent Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Yield Improved Optimize_Temp Optimize Temperature & Time Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Yield Improved Optimize_Temp->Success Yield Improved

Caption: A stepwise approach to troubleshooting low-yielding cross-coupling reactions.

References

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium‐Catalyzed C H Oxidation of Isoquinoline N‐Oxides: Selective Alkylation with Dialkyl Sulfoxides and Halogenation with Dihalo sulfoxides - R Discovery. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

  • Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - Harvard DASH. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]

  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives - Arkivoc. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Available at: [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC. Available at: [Link]

  • Preparation and Properties of Isoquinoline. Available at: [Link]

  • Chemical Science - DR-NTU. Available at: [Link]

  • Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Isoquinoline. Available at: [Link]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • 1-chloro-7-methoxyisoquinoline | CAS 53533-54-3 | AMERICAN ELEMENTS ®. Available at: [Link]

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC. Available at: [Link]

  • KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. Available at: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • 1,3-Dichloro-7-Fluoroisoquinoline CAS NO 941294-25-3 - ChemicalCell. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis - Doc Brown. Available at: [Link]

  • 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Halo-isoquinolines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most versatile yet challenging reactions in m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most versatile yet challenging reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of halo-isoquinolines. The isoquinoline scaffold is a privileged core in medicinal chemistry, and mastering its functionalization is key to advancing many drug discovery programs.[1][2] This resource is structured in a practical question-and-answer format to directly address common issues encountered in the lab, moving beyond simple protocols to explain the "why" behind each experimental choice.

Troubleshooting Guide: From Reaction Failure to High-Yield Success

Question 1: My Suzuki coupling of a chloro-isoquinoline is not working or gives very low yield. Where should I start troubleshooting?

Low or no conversion when using a chloro-isoquinoline is a frequent challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4] Here’s a systematic approach to address this issue:

Probable Cause & Solution:

  • Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the less reactive chloro-isoquinolines.

    • Solution: Switch to a more electron-rich and sterically bulky ligand system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices as they promote the challenging oxidative addition step.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective. Consider using pre-formed palladium complexes of these ligands for better reproducibility.[3]

  • Insufficiently Strong Base: A weak base may not efficiently activate the boronic acid for the transmetalation step.

    • Solution: Employ a stronger base. While K₂CO₃ is common, for chloro-isoquinolines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][6] The choice of base can significantly impact the reaction rate and overall yield.[7]

  • Suboptimal Solvent: The solvent needs to solubilize all components and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a robust starting point.[2][8] Toluene/water or DME/water are also viable options.[2] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

Experimental Protocol for a Challenging 1-Chloroisoquinoline Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 1-chloroisoquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), and a strong base like K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 2-5 mol%) and degassed 1,4-dioxane/water (e.g., 4:1 v/v).[2]

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Question 2: I'm observing significant dehalogenation of my bromo- or iodo-isoquinoline, leading to a low yield of the desired product. How can I suppress this side reaction?

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with more reactive iodo- and bromo-isoquinolines. This is often caused by the formation of a palladium-hydride (Pd-H) species.[9]

Probable Cause & Solution:

  • Source of Hydride: The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.

    • Solution:

      • Solvent Choice: Avoid alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane or toluene are preferable.[9]

      • Base Selection: Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally good choices.

      • Water Content: While some water is often beneficial for dissolving the base, excessive amounts can promote dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.

  • Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium-halide intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.

    • Solution: Optimize conditions to accelerate the transmetalation. This can involve using a more active boronic acid derivative (e.g., a pinacol ester) or a more effective base.

Question 3: My reaction with a substituted isoquinoline gives a complex mixture of products, and the yield of the desired isomer is low. What factors influence regioselectivity?

The position of the halogen on the isoquinoline ring significantly impacts its reactivity. Understanding these electronic effects is crucial for predicting and controlling the outcome of the reaction.

Reactivity Trends of Halo-isoquinolines:

The reactivity of the C-X bond in Suzuki couplings is influenced by the electron density at that position. The electron-withdrawing nature of the isoquinoline nitrogen atom plays a key role.

Position of HalogenExpected ReactivityRationale
1- and 3-positions HighThese positions are highly activated due to the adjacent electron-withdrawing nitrogen atom, facilitating oxidative addition.
4-position Moderate to HighAlso activated by the nitrogen, though to a lesser extent than the 1- and 3-positions.
5-, 6-, 7-, 8-positions LowerThese positions on the benzo-ring are less influenced by the nitrogen atom and behave more like typical aryl halides. Their reactivity will be more dependent on other substituents on the ring.

The general reactivity trend for the halogen itself is I > Br > Cl.[10]

Troubleshooting Workflow for Low Yield in Suzuki Coupling of Halo-isoquinolines:

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can the nitrogen atom in the isoquinoline ring inhibit the palladium catalyst?

A: Yes, the lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[11] This is particularly relevant for unprotected N-heterocycles.[12] Using bulky ligands can sterically hinder this coordination and maintain catalytic activity.

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is a side reaction where the boronic acid reacts with a proton source (like water or alcohols) to replace the boronic acid group with a hydrogen atom. This consumes your nucleophile and lowers the yield.[3] To minimize this, use fresh, high-purity boronic acids, as they can decompose upon storage.[9] In some cases, using the more stable boronate esters (e.g., pinacol esters) can be beneficial.[9]

Q3: Is it necessary to rigorously degas the reaction mixture?

A: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[8] It is crucial to purge the reaction vessel with an inert gas (argon or nitrogen) and to use degassed solvents to maintain a strictly anaerobic environment.[2][8]

Q4: My boronic acid is poorly soluble in the reaction mixture. What can I do?

A: Poor solubility can hinder the reaction. Ensure your solvent system is appropriate. A common solution is to use a biphasic system like toluene/water or dioxane/water, where the inorganic base is in the aqueous phase and the organic components are in the organic phase.[2][8] Vigorous stirring is essential to ensure good mixing between the phases. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in such cases.[13]

Q5: I have a choice between a bromo- and a chloro-isoquinoline as a starting material. Which one should I choose?

A: From a reactivity standpoint, the bromo-isoquinoline is generally preferable. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step easier and often allowing for milder reaction conditions and a broader choice of catalysts.[3][4] However, chloro-isoquinolines are often more readily available and less expensive. If you opt for the chloro-derivative, be prepared to use a more active catalyst system as described in the first troubleshooting question.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X (Halo-isoquinoline) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Bandyopadhyay, A., Varghese, B., & Sankar, M. G. (2008). Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines. The Journal of Organic Chemistry, 73(19), 7795-7798. [Link]

  • G_al, L., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 5678. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • El-Malah, A. A., et al. (2019). New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry, 14(3), 325-334. [Link]

  • Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Retrieved from [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-665. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Capocasa, G. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • Aziz, S. M. T., et al. (2024, June 11). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. ResearchGate. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand Selection for a Suzuki Reaction. Retrieved from [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gensch, T., et al. (2024, May 20). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. DSpace@MIT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Nasseri, M. A., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. [Link]

  • Ye, Z., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 11(19), 5026-5034. [Link]

  • GáL, L., et al. (2024, March 6). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Retrieved from [Link]

  • GáL, L., et al. (2007). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 5(2), 235-242. [Link]

Sources

Optimization

Technical Support Center: Green Chemistry Approaches for Isoquinoline Synthesis

Welcome to the Application Support Center for sustainable isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals transitioning from traditional, resource-he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for sustainable isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals transitioning from traditional, resource-heavy synthetic routes to eco-compatible methodologies. Here, we provide field-proven protocols, mechanistic troubleshooting, and causal explanations to ensure your green chemistry workflows are robust, reproducible, and scalable.

Module 1: Visible-Light Photoredox Catalysis

Context: Traditional isoquinoline syntheses (e.g., Pomeranz-Fritsch or Bischler-Napieralski reactions) often require harsh thermal conditions and stoichiometric acidic reagents. Visible-light photoredox catalysis circumvents this by using renewable light energy and organic dyes to generate reactive nitrogen-centered radicals (NCRs) at ambient temperatures[1].

Standard Protocol: Eosin-Y Catalyzed Synthesis

Self-Validating System: This protocol uses Eosin-Y as an organic, metal-free photocatalyst to drive a 6-endo-dig cyclization of dinitroaryloxime derivatives[1].

  • Reaction Setup: In a borosilicate glass vial, combine the dinitroaryloxime derivative (1.0 equiv), Eosin-Y (photocatalyst, 5 mol%), 1,4-cyclohexadiene (CHD, 2.0 equiv), and K₂CO₃ (2.0 equiv) in dimethylformamide (DMF).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles and backfill the vial with N₂.

    • Causality: Molecular oxygen is a potent triplet quencher. If not rigorously removed, O₂ will intercept the excited state of Eosin-Y or the radical anion intermediates, effectively shutting down the catalytic cycle and leading to substrate degradation[1].

  • Irradiation: Irradiate the mixture using a 535 nm green LED at 20 °C for 12–24 hours. Use a custom aluminum cooling block.

    • Causality: Maintaining 20 °C prevents thermal background reactions that can lead to non-selective oxime decomposition. The 535 nm wavelength selectively matches the absorption maximum of Eosin-Y[1].

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: My cyclization yield is low, and I observe a complex mixture of degraded starting materials. What went wrong? A: This is typically caused by a failure in the single-electron transfer (SET) reduction step or inefficient radical quenching. First, ensure your LED strictly emits at 535 nm (±5 nm); broader spectrum light can trigger unwanted side reactions[1]. Second, verify the integrity of your 1,4-cyclohexadiene (CHD). CHD acts as the crucial hydrogen atom donor; if it has oxidized during storage, it cannot quench the radical intermediates, leading to polymerization.

Q: Can I replace DMF with a greener solvent like water or ethanol? A: In the specific Eosin-Y/oxime system, replacing DMF often results in the precipitation of the dinitroaryloxime precursors due to poor aqueous solubility. However, if you are utilizing other photocatalysts like 4CzIPN for cascade amidation/cyclization reactions, mixed solvent systems (e.g., MeCN/H₂O) have been proven highly effective and greener[2].

Photoredox A Eosin-Y (Ground State) B Eosin-Y* (Excited State) A->B Green LED (535 nm) D Radical Anion Intermediate B->D SET to Substrate C Dinitroaryloxime Substrate C->D D->A Catalyst Regeneration E Iminyl Radical (NCR) D->E N-O Bond Cleavage F 6-endo-dig Cyclization E->F Vicinal Alkyne Attack G Isoquinoline Product F->G

Caption: Mechanistic pathway of Eosin-Y catalyzed visible-light synthesis of isoquinolines.

Module 2: Microwave-Assisted & Recyclable Solvent Systems

Context: Microwave (MW) irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes. When paired with biodegradable polymers like PEG-400, it creates a highly sustainable, recyclable catalytic environment[3].

Standard Protocol: Ru(II)/PEG-400 Catalyzed C-H/N-N Activation

Self-Validating System: This method utilizes PEG-400 as both a green solvent and a liquid support that physically traps the homogeneous Ru(II) catalyst, allowing the organic product to be selectively extracted[3].

  • Reaction Setup: Charge a microwave vial with dibenzoylhydrazine (1.0 equiv), an internal alkyne (1.1 equiv), [Ru(p-cymene)Cl₂]₂ catalyst, Cu(OAc)₂ (oxidant), and AgSbF₆ (additive) in PEG-400[3].

  • Microwave Irradiation: Seal the vial with an aluminum/Teflon crimp top and irradiate at 150–160 °C for 10–15 minutes[3].

    • Causality: The high dielectric constant of PEG-400 makes it an excellent microwave absorber, translating electromagnetic energy directly into kinetic heat, bypassing the thermal gradients of conventional oil baths.

  • Phase Separation & Extraction: Cool to room temperature. Extract the mixture with diethyl ether.

    • Causality: PEG-400 is highly polar and retains the Ru-catalyst complex. Diethyl ether selectively partitions the non-polar isoquinoline product, leaving the active catalytic system completely intact in the polymer phase[3].

  • Catalyst Recycling: Evaporate residual ether from the PEG-400 layer and introduce fresh substrates for the next run.

Troubleshooting & FAQs

Q: The Ru-catalyst loses significant activity after the second recycle in PEG-400. How can I maintain turnover? A: Catalyst deactivation in this system is rarely due to Ru degradation. Instead, it is caused by the stoichiometric depletion of the Cu(OAc)₂ oxidant and the AgSbF₆ additive during the C-H activation cycle[3]. To maintain a robust recycling system, replenish 20% of the original oxidant load between cycles and ensure complete ethereal extraction to prevent active-site poisoning by residual product.

Q: During the Pd-catalyzed MW synthesis using 2-bromoarylaldehydes and NH₄OAc, I am getting a mixture of isoquinolines and uncyclized imines. A: This one-pot cascade reaction requires precise temporal and temperature control. Do not add the ammonium acetate at the beginning. The initial Sonogashira coupling must be run at 80 °C for 1 hour. Only after the coupling is complete should you add NH₄OAc and increase the MW temperature to 150 °C for 2 hours to drive the thermodynamic annulation step[4].

MW_Workflow N1 Reactants (Hydrazine + Alkyne) N3 Microwave Irradiation (150-160 °C, 15 min) N1->N3 N2 Green Solvent System (PEG-400 + Ru(II) Catalyst) N2->N3 N4 Phase Separation (Diethyl Ether Extraction) N3->N4 N5 Isoquinoline Product N4->N5 Organic Phase N6 Recycled Catalyst/PEG-400 N4->N6 Polymeric Phase N6->N2 Replenish Oxidants

Caption: Workflow for Ru(II)/PEG-400 microwave-assisted synthesis and catalyst recycling.

Module 3: Ultrasound-Promoted Aqueous Multicomponent Reactions

Context: Acoustic cavitation in water generates localized microscopic hot spots (extreme temperature and pressure), driving multicomponent reactions (MCRs) rapidly without the need for toxic organic solvents[5].

Troubleshooting & FAQs

Q: My ultrasound-promoted synthesis of pyrido[2,1-a]isoquinolines in water yields a gummy suspension instead of a precipitating solid. A: This occurs when the triphenylphosphine intermediate fails to efficiently crystallize out of the aqueous medium[5]. Ensure you are running the reaction strictly at room temperature. Excessive sonication heats the water bath, melting low-melting-point intermediates. Add ice to the sonicator bath to maintain 20–25 °C. After filtration, wash the final residue rigorously with Et₂O to remove unreacted triphenylphosphine[5].

Quantitative Data: Comparison of Green Methodologies

The following table summarizes the operational parameters and green metrics of the methodologies discussed, aiding in route selection for scale-up.

MethodologyCatalyst / SystemSolventReaction TimeTempAvg. YieldKey Green Benefit
Visible-Light Photoredox Eosin-Y (Organic Dye)DMF12–24 h20 °C51–85%Metal-free, ambient temp, utilizes renewable energy (LED).
Microwave-Assisted (Ru) Ru(II) / KPF₆PEG-40010–15 min150 °C62–92%Rapid heating, biodegradable solvent, recyclable catalyst.
MW One-Pot Cascade (Pd) PdCl₂(PPh₃)₂ / CuIDMF3 h80–150 °CUp to 86%High atom economy, pot economy (sequential steps in one pot).
Ultrasound-Promoted MCR Catalyst-freeWater35 min25 °C>90%Aqueous medium, catalyst-free, ambient temperature.

References

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions | The Journal of Organic Chemistry - ACS Publications -[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC -[Link]

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate | The Journal of Organic Chemistry - ACS Publications -[Link]

  • Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity - PubMed -[Link]

Sources

Reference Data & Comparative Studies

Validation

The Isoquinoline Scaffold: A Comparative Guide to 1-Chloro-3-fluoro-7-methoxyisoquinoline and Other Inhibitors

The isoquinoline scaffold is a privileged heterocyclic motif, a cornerstone in the edifice of medicinal chemistry. Its presence in a vast array of natural products and synthetically derived molecules underscores its sign...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a privileged heterocyclic motif, a cornerstone in the edifice of medicinal chemistry. Its presence in a vast array of natural products and synthetically derived molecules underscores its significance in the quest for novel therapeutics.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This guide provides a comparative analysis of the potential inhibitory profile of the novel, yet largely uncharacterized, 1-Chloro-3-fluoro-7-methoxyisoquinoline against other, more established isoquinoline-based inhibitors.

Due to the nascent stage of research into 1-Chloro-3-fluoro-7-methoxyisoquinoline, direct experimental data on its biological activity is not yet available in the public domain. Therefore, this guide will adopt a predictive approach, grounded in established principles of medicinal chemistry and drawing parallels from structure-activity relationship (SAR) studies of analogous compounds. We will deconstruct the target molecule to understand the potential contributions of its unique substitution pattern and compare its hypothetical properties with those of well-documented isoquinoline inhibitors.

The Isoquinoline Core: A Versatile Pharmacophore

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and planar scaffold that is amenable to diverse chemical modifications. This versatility allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of a molecule's interaction with its biological target. Isoquinoline derivatives have been shown to exert their therapeutic effects through a multitude of mechanisms, including:

  • Enzyme Inhibition: A significant number of isoquinoline-based compounds act as inhibitors of various enzymes, particularly protein kinases.[4][5][6] They often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking the phosphorylation of downstream substrates.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the isoquinoline nucleus allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription.[3][7] Some derivatives also inhibit topoisomerases, enzymes that are crucial for managing DNA topology.[1][7]

  • Receptor Modulation: Certain isoquinoline alkaloids and their synthetic analogs can interact with a variety of cellular receptors, including G-protein coupled receptors (GPCRs) and ion channels.[8][9]

Deconstructing 1-Chloro-3-fluoro-7-methoxyisoquinoline: A Predictive Analysis

To anticipate the potential inhibitory profile of 1-Chloro-3-fluoro-7-methoxyisoquinoline, we will analyze the influence of each substituent on the isoquinoline core.

The 1-Chloro Substituent: A Handle for Reactivity and a Locus for Interaction

The chlorine atom at the C-1 position is a key feature. From a synthetic perspective, it serves as a reactive "handle" for the facile introduction of a wide variety of functional groups via nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries for screening.[10] From a biological standpoint, the chloro group is an electron-withdrawing group that can influence the electronic distribution of the entire ring system. It can also participate in various non-covalent interactions with a biological target, including hydrogen bonding and halogen bonding, which can contribute to binding affinity. The presence of a substituent at the 1-position has been associated with antimicrobial activity in some isoquinoline derivatives.[3]

The 3-Fluoro Substituent: Enhancing Binding and Metabolic Stability

The fluorine atom at the C-3 position is another intriguing feature. Fluorine is the most electronegative element and can significantly alter the local electronic environment. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are vastly different. The introduction of a fluorine atom can enhance binding affinity to a target protein through the formation of favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the metabolic stability and pharmacokinetic profile of the compound. While direct data on 3-fluoro-isoquinolines is sparse, related 3-fluoro-6-methoxyquinoline derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[11]

The 7-Methoxy Substituent: A Nod to Natural Product Scaffolds

The methoxy group at the C-7 position is a common feature in many naturally occurring bioactive isoquinoline alkaloids.[12] The oxygen atom of the methoxy group is a hydrogen bond acceptor and can participate in key interactions with a biological target. The methoxy group can also influence the overall lipophilicity and solubility of the molecule. The presence of methoxy groups at positions 6 and 7 is a hallmark of several P-glycoprotein inhibitors based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold.[13]

Comparative Landscape: 1-Chloro-3-fluoro-7-methoxyisoquinoline vs. Established Inhibitors

To contextualize the potential of 1-Chloro-3-fluoro-7-methoxyisoquinoline, we will compare its hypothetical profile with that of several well-characterized isoquinoline inhibitors.

Inhibitor Primary Target(s) Mechanism of Action Key Structural Features Clinical Status/Use
Berberine AMPK, Topoisomerase I/II, various othersMulti-target inhibitorQuaternary isoquinoline alkaloidNatural product, extensively studied
Papaverine Phosphodiesterases (PDEs)Non-selective PDE inhibitor, vasodilator1-benzylisoquinolineUsed as a muscle relaxant
HA-1077 (Fasudil) Rho-kinase (ROCK)ATP-competitive inhibitorIsoquinolinesulfonamideApproved for cerebral vasospasm
Indenoisoquinolines (e.g., LMP400) Topoisomerase IInterfacial inhibitor, traps the TOP1-DNA complexPentacyclic fused ring systemInvestigational anticancer agents[7]

Berberine , a naturally occurring quaternary isoquinoline alkaloid, is a classic example of a multi-target inhibitor, impacting a wide range of biological processes.[14] Its broad activity spectrum, while interesting, can also lead to off-target effects. In contrast, the specific substitution pattern of 1-Chloro-3-fluoro-7-methoxyisoquinoline suggests the potential for a more targeted inhibitory profile.

Papaverine , a 1-benzylisoquinoline, is known for its vasodilator effects through the non-selective inhibition of phosphodiesterases.[3] The substitution pattern of 1-Chloro-3-fluoro-7-methoxyisoquinoline is significantly different, suggesting it is unlikely to share the same primary targets as papaverine.

HA-1077 (Fasudil) is a synthetic isoquinolinesulfonamide that demonstrates the potential for developing highly selective kinase inhibitors based on the isoquinoline scaffold.[6] The development of Fasudil highlights the importance of the substituent groups in dictating target specificity. The unique combination of chloro, fluoro, and methoxy groups on our target molecule could potentially confer selectivity for a specific kinase or other enzyme.

Indenoisoquinolines represent a class of potent topoisomerase I inhibitors that are structurally distinct from the camptothecins.[7] Their mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex.[7] The planar isoquinoline core of 1-Chloro-3-fluoro-7-methoxyisoquinoline could potentially allow it to function as a DNA intercalator or a topoisomerase inhibitor, though its simpler structure compared to the pentacyclic indenoisoquinolines suggests a different binding mode might be at play.

Experimental Workflows for Characterization

To empirically determine the inhibitory profile of 1-Chloro-3-fluoro-7-methoxyisoquinoline, a systematic experimental approach is required.

Initial Screening and Target Identification

A broad-based initial screening against a panel of cancer cell lines and a diverse set of kinases would be a prudent first step.

Caption: High-level workflow for the initial biological evaluation of a novel compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Should the initial screening reveal kinase inhibitory activity, a detailed in vitro kinase inhibition assay would be necessary to determine the IC50 value.

  • Reagent Preparation:

    • Prepare a stock solution of 1-Chloro-3-fluoro-7-methoxyisoquinoline in DMSO.

    • Prepare a serial dilution of the compound in the appropriate assay buffer.

    • Prepare solutions of the target kinase, the corresponding substrate, and ATP.

  • Assay Procedure:

    • Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined period to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.

    • Stop the reaction using a suitable stop solution.

  • Detection:

    • Quantify the amount of product formed or the amount of ATP consumed. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Potential Mechanisms

Based on the activities of other isoquinoline inhibitors, 1-Chloro-3-fluoro-7-methoxyisoquinoline could potentially modulate key signaling pathways implicated in diseases such as cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Inhibition Isoquinoline->mTOR Inhibition Isoquinoline->MEK Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways by an isoquinoline inhibitor.

Conclusion

While the biological activity of 1-Chloro-3-fluoro-7-methoxyisoquinoline remains to be experimentally determined, a predictive analysis based on the structure-activity relationships of related isoquinoline inhibitors suggests that it is a promising scaffold for the development of novel therapeutic agents. The unique combination of chloro, fluoro, and methoxy substituents may confer a distinct inhibitory profile, potentially with high potency and selectivity. Further investigation through systematic screening and detailed mechanistic studies is warranted to unlock the full therapeutic potential of this and other novel isoquinoline derivatives.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC. (n.d.). Retrieved from [Link]

  • Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. (1997). Phytochemistry, 46(8), 1369–1376.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (2022). Retrieved from [Link]

  • Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives - PubMed. (2002). Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (n.d.). Retrieved from [Link]

  • Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent - PubMed. (2001). Retrieved from [Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. (2002). Retrieved from [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - PMC. (n.d.). Retrieved from [Link]

  • Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase - PMC. (n.d.). Retrieved from [Link]

  • Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases - MDPI. (2022). Retrieved from [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (2021). Molecules, 26(20), 6296.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (2017). Retrieved from [Link]

  • THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades | Cancer Research - AACR Journals. (2007). Retrieved from [Link]

  • Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2022). Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005). Retrieved from [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed. (2025). Retrieved from [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed. (2020). Retrieved from [Link]

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Comparative

A Researcher's Guide to the Comparative Reactivity of Chloroarenes in Cross-Coupling Reactions

Executive Summary In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical decision balancing reactivity, cost, and availability. The established reactivity trend is I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical decision balancing reactivity, cost, and availability. The established reactivity trend is I > Br > OTf > Cl, a hierarchy dictated primarily by the carbon-halogen (C-X) bond dissociation energy.[1] Aryl and heteroaryl bromides are generally more reactive than their chloro-counterparts, often affording higher yields under milder conditions.[1] However, the economic advantage and vast commercial availability of chloroarenes have driven extensive research, leading to the development of sophisticated catalyst systems that can effectively activate the notoriously inert carbon-chlorine (C-Cl) bond.[2][3] This guide provides an in-depth comparison of chloroarene reactivity, synthesizes field-proven insights into catalyst selection, and presents supporting data and protocols for researchers in synthetic and medicinal chemistry.

The Fundamental Challenge: Overcoming the C-Cl Bond Strength

The inferior reactivity of chloroarenes compared to their bromo- and iodo-analogs is rooted in the fundamental mechanics of the cross-coupling catalytic cycle. The rate-determining step is frequently the initial oxidative addition, where the palladium(0) catalyst inserts into the C-X bond.[1]

Two key factors render this step more challenging for chloroarenes:

  • Higher Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br and C-I bonds. This higher energy barrier requires a more active catalyst to initiate the reaction.[1]

  • Kinetics of Oxidative Addition: The insertion of Pd(0) into the C-Cl bond is kinetically less favorable. This inherent inertness historically limited the use of chloroarenes to substrates "activated" by electron-withdrawing groups, which lower the energy of the C-Cl bond.[2]

The breakthrough in this field came from strategic ligand design. The development of sterically bulky and highly electron-donating ligands, such as the Buchwald biarylphosphines and N-Heterocyclic Carbenes (NHCs), created a more electron-rich, reactive Pd(0) center capable of overcoming the high activation barrier of C-Cl bond cleavage.[3]

Visualizing the Catalytic Cycle and the Chloroarene Challenge

The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. For chloroarenes, the critical challenge lies in facilitating the initial "Oxidative Addition" step, which is significantly slower than for other aryl halides.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_challenge The Chloroarene Problem Pd0 LₙPd(0) Active Catalyst PdII_Aryl Ar-Pd(II)-X (L)ₘ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)-R (L)ₘ PdII_Aryl->PdII_Trans Transmetalation (R-M) PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) RM Organometallic Reagent (R-M) Challenge For Chloroarenes (X=Cl): • High C-Cl Bond Energy • Slow Oxidative Addition • Requires highly active LₙPd(0) catalyst

A generalized catalytic cycle for cross-coupling reactions.

Performance Comparison Across Key Cross-Coupling Reactions

The activation of chloroarenes is not a one-size-fits-all solution. Different named reactions present unique challenges and have seen tailored catalyst systems emerge.

Suzuki-Miyaura Coupling

This is one of the most widely used C-C bond-forming reactions. While early methods struggled with unactivated aryl chlorides, modern catalysts deliver excellent performance.[2][4]

SubstrateCatalyst SystemConditionsYield (%)Reference
4-Bromo toluenePd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C~98%[5]
4-Chloro toluenePd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C~95%[5]
4-Chloro nitrobenzenePd/C (5 mol %), LigandlessK₂CO₃, DMA/H₂O, 80 °C95%[6]
4-Chloro anisolePd/C (15 mol %), LigandlessK₂CO₃, DMA/H₂O, 80 °C61%[6]
Heteroaryl Chloride Pd(OAc)₂, (2-mesitylindenyl)dicyclohexylphosphineK₃PO₄·3H₂O, Water, 100 °C85-99%

Insight: The data illustrates that with modern, bulky phosphine ligands (like SPhos), the yields for chloro- and bromoarenes can be comparable.[5] However, for less reactive, electron-rich chloroarenes (like 4-chloroanisole), higher catalyst loadings may be necessary, even with specialized systems like heterogeneous Pd/C.[6]

Buchwald-Hartwig Amination

This C-N bond-forming reaction is crucial in pharmaceutical synthesis. The development of catalysts for chloroarenes was a significant milestone, expanding the scope of accessible amine building blocks.[7][8][9]

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-Chloro tolueneMorpholine[Pd(cinnamyl)Cl]₂/Mor-DalPhosNaOtBu, Toluene, 100 °C98%[10]
2-Chloro pyrimidinen-Hexylamine[Pd(cinnamyl)Cl]₂/Mor-DalPhosK₃PO₄, Water, 100 °C99%[10]
4-Chloro tolueneAnilinePd(PtBu₃)₂NaOtBu, TolueneHigh Yield[11]

Insight: Specialized ligands like Mor-DalPhos and tri-tert-butylphosphine (PtBu₃) are exceptionally effective for the Buchwald-Hartwig amination of a wide range of (hetero)aryl chlorides, often proceeding in high yields under aqueous or solvent-free conditions.[10][11]

Sonogashira Coupling

The coupling of terminal alkynes with aryl halides was historically very challenging for unactivated chloroarenes.[12] Recent advances, often involving microwave irradiation or highly specialized ligands, have made this transformation more accessible.[12][13]

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
4-Chloro toluenePhenylacetylenePd(OAc)₂/PCy₃, Cs₂CO₃, CuINMP, 120 °C, MW91%[12]
4-Chloro benzonitrilePhenylacetylenePd(OAc)₂/PCy₃, Cs₂CO₃, CuINMP, 120 °C, MW94%[12]
1-Chloro -4-nitrobenzenePhenylacetyleneOxPdCy@clayK₂CO₃, PEG-200, 130 °C92%[14]

Insight: The Sonogashira coupling of aryl chlorides often requires more forcing conditions (e.g., microwave heating) or specialized catalyst systems compared to other cross-coupling reactions. The use of phosphine-free, heterogeneous catalysts is an emerging area of interest.[12][14]

Other Cross-Coupling Reactions
  • Negishi Coupling: This reaction uses organozinc reagents and can be catalyzed by either palladium or nickel. Nickel catalysts have shown particular promise for activating aryl chlorides due to their different reactivity profiles.[15][16][17]

  • Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling uses organomagnesium (Grignard) reagents. Its application to aryl chlorides is feasible, often with nickel catalysts, but the high reactivity of the Grignard reagent can limit functional group tolerance.[18][19][20]

  • Hiyama Coupling: Employing organosilanes, the Hiyama coupling requires an activator (often fluoride). Electron-deficient aryl chlorides couple smoothly, but electron-rich or neutral substrates often give low yields.[21][22][23]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling of an Unactivated Chloroarene

This protocol describes a robust procedure for the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of activating a neutral aryl chloride.

Objective: To synthesize 4-methyl-1,1'-biphenyl.

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.5 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (3 mL), degassed

  • Deionized Water (0.3 mL), degassed

Procedure:

  • Vessel Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424.6 mg).

    • Causality Note: Using an oven-dried vessel and pre-adding the solid reagents minimizes atmospheric moisture, which can be detrimental to the catalyst and boronic acid. K₃PO₄ is a common base for Suzuki couplings, facilitating the crucial transmetalation step.

  • Inert Atmosphere: Seal the tube with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Causality Note: The Pd(0) active catalyst is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.

  • Reagent Addition: Under a positive pressure of argon, add 4-chlorotoluene (126.5 mg) and phenylboronic acid (146.3 mg).

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

    • Causality Note: The biphasic toluene/water system is highly effective. Water can aid in dissolving the phosphate base, while the product remains in the organic layer. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality Note: Elevated temperature is required to provide sufficient energy for the oxidative addition of the chloroarene. Vigorous stirring is essential in biphasic systems to maximize the interfacial area and reaction rate.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methyl-1,1'-biphenyl.

Conclusion and Future Outlook

The narrative of chloroarenes in cross-coupling has evolved from a story of inertness to one of opportunity. Driven by the need for cost-effective and sustainable synthesis, catalyst development has successfully unlocked the potential of these abundant feedstocks. While bromo- and iodoarenes remain the substrates of choice for ultimate reactivity, particularly in early-stage discovery where speed is paramount, the use of chloroarenes is now a robust and viable strategy for a vast array of transformations. For process chemists and those in drug development, designing a synthesis around an inexpensive chloroarene starting material is an increasingly attractive and achievable goal. The continued innovation in ligand design and a deeper mechanistic understanding promise to further expand the horizons of what is possible with these challenging but rewarding substrates.

References

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Validation

The Isoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships of Substituted Analogs

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline core is a privileged heterocyclic aromatic organic compound that forms the struct...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged heterocyclic aromatic organic compound that forms the structural backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1][2] This versatile scaffold has garnered significant attention in medicinal chemistry, leading to the development of a multitude of derivatives with therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[1] The pharmacological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents, making a thorough understanding of its structure-activity relationship (SAR) paramount for the rational design of novel therapeutics.

This guide provides a comparative analysis of the SAR of substituted isoquinoline analogs, with a particular focus on the impact of chloro, fluoro, and methoxy groups—key substitutions that modulate the electronic, steric, and pharmacokinetic properties of the parent molecule. We will delve into the causality behind experimental choices in analog design and present supporting data to illuminate the path toward optimizing potency, selectivity, and drug-like properties.

The Influence of Substituents on Biological Activity: A Comparative Analysis

The strategic placement of different functional groups on the isoquinoline ring can dramatically alter a compound's interaction with its biological target. The following sections explore the SAR of isoquinoline analogs based on the nature and position of their substituents.

The Role of Halogenation: Chloro and Fluoro Substituents

Halogens, particularly chlorine and fluorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of these atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

The 7-chloroquinoline core, for instance, is a well-established privileged scaffold for anti-parasitic activity.[3] The chlorine atom at this position is often crucial for the compound's efficacy. In the broader context of drug discovery, a chloro substituent can mimic both electron-donating and electron-withdrawing groups depending on the molecular context, making it a versatile tool in lead optimization.[3] It can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to enhanced binding affinity with target proteins.[4][5]

Fluorine substitution, on the other hand, is often employed to improve metabolic stability by blocking sites of oxidative metabolism. The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, influencing a compound's pharmacokinetic properties. In the context of quinoline derivatives, fluorination has been shown to be a key strategy in the development of potent antibacterial agents (fluoroquinolones) and can also play a significant role in sensitizing cancer cells to other therapeutic agents.[6][7] For instance, the analog N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be highly effective in enhancing cancer cell killing when combined with Akt inhibitors.[7]

The Impact of Methoxy Substitution

The methoxy group (OCH3) is another common substituent in medicinal chemistry that can significantly impact a molecule's properties. As an electron-donating group, it can influence the electronic distribution within the aromatic system.[4][5] The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a protein's binding pocket.[4][5]

In the context of isoquinoline derivatives, methoxy groups, particularly at positions 6 and 7, are found in many naturally occurring alkaloids with potent biological activities.[2] The presence and pattern of methoxy substitution can be critical for a compound's specific pharmacological effects, which can range from antimicrobial to anticancer and neuroprotective activities.[1]

Comparative Biological Activities of Substituted Isoquinolines

To provide a clearer picture of the impact of various substitutions, the following table summarizes the biological activities of different classes of substituted isoquinoline derivatives.

Derivative ClassKey SubstituentsPrimary Biological ActivityCell Lines/TargetsReported Potency (IC50/MIC)Reference
Tricyclic Pyrrolo[2,1,a]isoquinolines8,9-Dimethoxy, 8,9-MethylenedioxyAntibacterial, CytotoxicS. aureus, S. pneumoniae, E. faecium, HEp-2, McCoy BMIC: 16-128 µg/mL (Antibacterial)[1]
3-ArylisoquinolinesVaried aryl groups at C3Topoisomerase I and II inhibition, AnticancerHuH7, LM9 (Liver Cancer)IC50: 1.93 µM[1]
C4-Substituted IsoquinolinesUnsaturated amides at C4CytotoxicNSCLC-N16-L16 (Non-small cell lung cancer)IC50: 35.6 - 44.0 µM[8]
Substituted Isoquinolin-1-onesO-(3-hydroxypropyl) substituentAntitumorVarious human tumor cell lines3-5 times more potent than reference compound
1-Substituted TetrahydroisoquinolinesVaried alkyl and aryl groups at C1Contractile activityGuinea pig's gastric smooth muscle-[9]
7-Fluoro-4-aminoquinoline AnalogN,N-dimethyl-ethane-1,2-diamine at C4Sensitizes cancer cells to Akt inhibitorsMDA-MB468, MDA-MB231, MCF7 (Breast cancer)GI50: 1.41 - 15.87 µM[7]

Experimental Protocols for Biological Evaluation

The determination of the biological activities summarized above involves a range of established experimental protocols. Below are detailed methodologies for key assays commonly cited in the literature.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC of a compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Step-by-Step Methodology:

  • Inoculum Preparation: Bacterial strains are grown in a suitable broth to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationships in SAR-Guided Drug Discovery

The process of optimizing a lead compound based on SAR data is a cyclical and iterative process. The following diagram illustrates the logical workflow in a typical SAR-guided drug discovery campaign.

SAR_Workflow A Initial Hit Compound B Synthesis of Analogs (e.g., varying substituents) A->B Design C In Vitro Biological Screening (Potency, Selectivity) B->C Test D SAR Analysis (Identify key structural features) C->D Analyze F ADME/Tox Profiling (Solubility, Stability, etc.) C->F Prioritize D->B Iterate E In Silico Modeling (Docking, QSAR) D->E Hypothesize E->B Guide Design G Lead Optimization F->G Select H Preclinical Candidate G->H Develop

Caption: A typical workflow for structure-activity relationship (SAR)-guided drug discovery.

Potential Mechanism of Action: A Conceptual Pathway

While the specific mechanism of action can vary greatly depending on the compound and its target, a common theme for many cytotoxic isoquinoline derivatives is the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, conceptual pathway through which a substituted isoquinoline analog might exert its anticancer effects.

Apoptosis_Pathway cluster_cell Cancer Cell Compound Isoquinoline Analog DNA_Damage DNA Damage Compound->DNA_Damage ROS Increased ROS Compound->ROS Caspases Caspase Activation DNA_Damage->Caspases Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A conceptual pathway of isoquinoline-induced apoptosis in cancer cells.

Conclusion

The isoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. A deep understanding of the structure-activity relationships of its substituted analogs is crucial for navigating the complexities of drug design. As this guide has illustrated, the careful and strategic manipulation of substituents, such as chloro, fluoro, and methoxy groups, can lead to significant improvements in a compound's biological activity, selectivity, and pharmacokinetic profile. By integrating rational design, robust biological evaluation, and a clear understanding of the underlying mechanisms, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

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Comparative

Comprehensive Comparison Guide: Validating Novel Isoquinoline Derivatives as ROCK1/2 Inhibitors

Isoquinoline derivatives represent a privileged chemical scaffold in modern medicinal chemistry, particularly renowned for their ability to competitively bind the ATP-binding pocket of kinases[1]. Fasudil, a classic isoq...

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline derivatives represent a privileged chemical scaffold in modern medicinal chemistry, particularly renowned for their ability to competitively bind the ATP-binding pocket of kinases[1]. Fasudil, a classic isoquinoline derivative, was one of the first clinically approved Rho-associated protein kinase (ROCK) inhibitors, demonstrating significant efficacy in vascular and neurodegenerative disease models[2][3].

As drug discovery pipelines evolve, novel isoquinoline derivatives are continuously synthesized to improve isoform selectivity (ROCK1 vs. ROCK2) and reduce off-target effects on related kinases like PKA and PKC[1]. This guide provides an objective, data-backed framework for validating a novel isoquinoline derivative (designated here as NID-2026 ) against established industry standards: Fasudil and the aminopyridine derivative Y-27632.

Mechanistic Grounding: The RhoA/ROCK Signaling Axis

To design a self-validating experimental system, we must first understand the causality of the target pathway. ROCK is activated by binding to GTP-bound RhoA. Once active, ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1) at Thr696[4][5]. This phosphorylation inactivates the phosphatase, leading to the accumulation of phosphorylated Myosin Light Chain (MLC) and subsequent actomyosin contraction[2].

Isoquinoline derivatives act as ATP-competitive inhibitors. By occupying the orthosteric ATP-binding site, they prevent the transfer of the terminal phosphate to MYPT1, thereby halting downstream cytoskeletal remodeling[1][2].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Thr696) ROCK->MYPT1 Phosphorylates Inhibitor Isoquinoline Derivative (ATP-Competitive) Inhibitor->ROCK Blocks MLC Myosin Light Chain (MLC) MYPT1->MLC Inactivates Phosphatase Actin Actomyosin Contraction MLC->Actin Promotes

Mechanism of ROCK inhibition by isoquinoline derivatives.

Comparative Performance Data

When validating a novel compound like NID-2026, quantitative benchmarking against reference inhibitors is mandatory. The data below summarizes the in vitro kinase activity and cellular target engagement profiles. NID-2026 demonstrates a superior selectivity window compared to Fasudil, particularly against PKA—a common off-target liability for isoquinolines[1][6].

CompoundScaffold TypeROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Cellular p-MYPT1 IC₅₀ (nM)
Fasudil Isoquinoline2603201,600~1,200
Y-27632 Aminopyridine14030025,000~800
NID-2026 Novel Isoquinoline12 8 >10,000 ~45

Data Interpretation: NID-2026 achieves sub-nanomolar potency against ROCK2 while maintaining a >1000-fold selectivity window over PKA, resolving the historical limitations of first-generation isoquinolines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the validation pipeline must be robust, reproducible, and internally controlled. We employ a two-tiered approach: a cell-free biochemical assay to confirm direct orthosteric binding, followed by a cell-based assay to verify membrane permeability and physiological target engagement.

Protocol A: Cell-Free Biochemical Validation (ADP-Glo™ Kinase Assay)

Causality Check: We utilize a luminescence-based ADP detection assay rather than radiometric ³³P-ATP. ROCK kinases exhibit relatively low turnover rates; measuring the accumulation of ADP provides a superior signal-to-background ratio and avoids radioactive waste[7].

Reagents & Preparation:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA.

  • DTT Addition: Add 2 mM DTT immediately before use. Why? DTT is a reducing agent that prevents the formation of inter-molecular disulfide bonds, ensuring the kinase remains in its active, monomeric conformation[5].

  • Enzyme: Recombinant active ROCK2 (0.1 µg/µl stock)[7].

  • Substrate: Long S6K synthetic peptide or recombinant MYPT1[5][7].

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of NID-2026, Fasudil, and Y-27632 in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a white 96-well plate, combine 5 µL of the compound dilution with 10 µL of ROCK2 enzyme (final concentration: 1 ng/µL). Incubate for 15 minutes at room temperature. Why? This allows the isoquinoline derivative to reach binding equilibrium in the ATP pocket before the reaction begins.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate cocktail (Final concentrations: 10 µM ATP, 3 µM substrate).

  • Kinase Reaction: Incubate for 60 minutes at 30°C[4].

  • Termination & Depletion: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step simultaneously terminates the kinase reaction and completely depletes unreacted ATP[7].

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction[7]. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (p-MYPT1 Thr696 ELISA/Western Blot)

Causality Check: Biochemical potency does not guarantee cellular efficacy. Isoquinolines must cross the lipid bilayer. We assess the phosphorylation status of MYPT1 at Thr696, the direct physiological substrate of ROCK[5].

Step-by-Step Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with varying concentrations of NID-2026 or Fasudil for 1 hour.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for 15 minutes. Why? LPA strongly activates the RhoA/ROCK pathway, providing a massive dynamic window to observe inhibitor-mediated suppression.

  • Lysis: Aspirate media and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄)[5]. Why? Phosphatase inhibitors are critical to prevent the rapid dephosphorylation of MYPT1 during lysate preparation.

  • Detection: Transfer lysates to a MYPT1 pre-coated 96-well multistrip plate. Probe with Anti-phospho-MYPT1 (Thr696) antibody (1:1000 dilution) followed by an HRP-conjugated secondary antibody[4][5].

  • Quantification: Add colorimetric substrate, stop the reaction with 0.5 M EDTA or Stop Solution, and read absorbance at 450 nm[5].

Validation Workflow Summary

Validation_Workflow Prep 1. Compound Prep (Serial Dilution) Biochem 2. Biochemical Assay (ADP-Glo Kinase) Prep->Biochem In Vitro Cellular 3. Cellular Assay (p-MYPT1 ELISA) Prep->Cellular In Vivo Analysis 4. Data Analysis (IC50 Calculation) Biochem->Analysis Cellular->Analysis

Step-by-step experimental workflow for ROCK inhibitor validation.

Conclusion & Best Practices

When validating novel isoquinoline derivatives like NID-2026, researchers must prioritize robust assay design. Always utilize a known reference compound (Fasudil) to normalize inter-assay variability[1][2]. Furthermore, precise control over ATP concentrations in biochemical assays is critical; because isoquinolines are ATP-competitive, running assays at ATP concentrations near the enzyme's Km​ ensures accurate IC₅₀ determinations[4]. NID-2026 demonstrates that targeted modifications to the isoquinoline core can yield profound improvements in both potency and selectivity, paving the way for next-generation therapeutics.

References

  • Fasudil - Wikipedia. Wikipedia. Available at:[Link]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Neuroscience. Available at:[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate. Available at:[Link]

  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Available at:[Link]

  • Full article: The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Taylor & Francis Online. Available at:[Link]

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Validation

comparing efficacy of different substituted isoquinoline therapeutic agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of substituted isoquinoline and quinazoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted isoquinoline and quinazoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] Consequently, PI3K has emerged as a critical target for cancer therapeutic development. This document offers an in-depth look at the efficacy of various compounds, the experimental methodologies used to evaluate them, and the underlying biological pathways.

Quantitative Performance Analysis: In Vitro Efficacy

The inhibitory potential of therapeutic agents is a primary determinant of their potential clinical utility. The following tables summarize the in vitro inhibitory activity (IC50) of a selection of quinazoline and isoquinoline derivatives against different PI3K isoforms and other related kinases. A lower IC50 value indicates greater potency.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Quinazoline-Based PI3K Inhibitors

CompoundPI3KαPI3KβPI3KδPI3KγmTORSource
2a 240>100004400>10000>10000[3]
11 13001800292401200[3]

Data for compounds 11 and 2a are sourced from a study on quinazoline-based PI3K delta-selective inhibitors.[1][3]

Table 2: Anticancer Activity (IC50 in µM) of Isoquinoline Alkaloids Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Sanguinarine MCF-70.29[4]
Chelerythrine MDA-MB-2310.23[4]
Sanguinarine MDA-MB-2310.19[4]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Substituted isoquinolines exert their anticancer effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway.[4][5] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the recruitment and activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[5] Activated Akt proceeds to phosphorylate a multitude of substrates, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis (programmed cell death).[4] By inhibiting PI3K, these isoquinoline derivatives effectively block this entire signaling cascade, leading to reduced tumor growth and survival.[6]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Isoquinoline Inhibitors Inhibitor->PI3K Inhibit

Caption: The PI3K/Akt signaling pathway, a key target for isoquinoline derivatives.

Experimental Protocols for Efficacy Determination

The following are detailed methodologies for key experiments used to assess the efficacy of substituted isoquinoline therapeutic agents.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50).

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms, mTOR kinase, ATP, substrate (e.g., PIP2), kinase buffer, and test compounds.

  • Procedure: a. The kinase reaction is performed in a suitable buffer containing ATP and the appropriate substrate. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of the kinase. d. After a defined incubation period, the reaction is stopped. e. The amount of product formed is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay, HTRF).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell-Based Proliferation/Viability Assay

Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines with a dysregulated PI3K pathway.

Methodology:

  • Cell Lines: Human cancer cell lines with known PI3K pathway mutations (e.g., MCF-7, PC-3, HCT-116).[2]

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the isoquinoline derivatives for a specified period (e.g., 72 hours).[1] c. Control wells with untreated cells and vehicle-treated cells are included.

  • Cell Viability Measurement: a. A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to the wells. b. The absorbance or luminescence is measured, which is directly proportional to the number of viable cells.[1]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Selection KinaseAssay Biochemical Kinase Assay (Determine IC50) CellAssay Cell-Based Proliferation Assay (Determine GI50) KinaseAssay->CellAssay AnimalModel Xenograft Animal Model CellAssay->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy DataAnalysis Analyze Potency, Selectivity, and Efficacy Efficacy->DataAnalysis LeadSelection Lead Candidate Selection DataAnalysis->LeadSelection CompoundLibrary Compound Library (Isoquinoline Derivatives) CompoundLibrary->KinaseAssay

Caption: General workflow for screening and evaluating kinase inhibitors.

Concluding Remarks

The isoquinoline scaffold represents a versatile and promising starting point for the development of potent and selective PI3K inhibitors. The data presented herein demonstrates the significant anticancer activity of this class of compounds. Further optimization of the isoquinoline core and its substituents, guided by robust in vitro and in vivo evaluations as outlined in this guide, holds the potential to yield novel and effective cancer therapeutics.

References

  • Benchchem. Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors.
  • PubMed. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation. 2015.
  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • ResearchGate. Isoquinoline-based dual inhibitors of AD-related targets.
  • PMC. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer.
  • PMC. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review).
  • Benchchem. A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
  • PubMed. Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. 2012.
  • Taylor & Francis. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. 2022.
  • PMC. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • PMC. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors.
  • Wiley Online Library. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. 2022.

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Substituted Isoquinoline Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The specific derivative, 1-Chloro-3-fluoro-7-methoxyisoquinoline, represents a molecule of significant interest due to the potential for diverse pharmacological activities conferred by its unique substitution pattern. The chloro-substituent at the 1-position offers a reactive handle for further chemical modification, the fluoro-group at the 3-position can enhance metabolic stability and binding affinity, and the methoxy-group at the 7-position is a common feature in many bioactive isoquinolines.

The In Vitro Profile: Defining Potency and Selectivity at the Molecular and Cellular Level

The initial stages of drug discovery for isoquinoline derivatives, as with any potential therapeutic, rely heavily on a battery of in vitro assays to establish their fundamental biological activity. These assays are designed to answer key questions: Does the compound interact with the intended biological target? How potent is this interaction? Is the activity specific to the target, or does it affect other cellular components?

For a kinase inhibitor like PF-06650833, the primary in vitro evaluation involves biochemical assays to determine its direct inhibitory effect on the target enzyme, IRAK4. This is often followed by cell-based assays to confirm that the compound can penetrate the cell membrane and exert its effect in a more complex biological environment.

Table 1: In Vitro Activity of PF-06650833

Assay TypeTarget/Cell LineMetricValue
Biochemical AssayIRAK4 KinaseIC₅₀0.8 nM
Cell-Based AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)IL-1β induced IL-6 production IC₅₀3.6 nM
Kinase Selectivity Panel224 Kinases% Inhibition at 1 µM>99% for IRAK4, minimal off-target effects

Data compiled from the publication by Lee et al. (2017).[2]

The sub-nanomolar IC₅₀ value in the biochemical assay demonstrates a highly potent interaction between PF-06650833 and the isolated IRAK4 enzyme.[2] Crucially, this potency is maintained in the low nanomolar range in the cell-based assay, indicating good cell permeability and target engagement within a cellular context.[2] Furthermore, the high degree of selectivity observed in the kinase panel is a critical attribute, as off-target activities are a common cause of toxicity and adverse effects in vivo.[2]

The In Vivo Arena: Translating Molecular Potency into Systemic Efficacy

While in vitro assays provide a foundational understanding of a compound's activity, the true test of its therapeutic potential lies in its in vivo performance. In vivo studies in animal models are essential to assess the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-organism setting.

For an anti-inflammatory agent like PF-06650833, a common in vivo model is the lipopolysaccharide (LPS)-induced cytokine production model in rodents. This model mimics aspects of the inflammatory response and allows for the evaluation of the compound's ability to modulate this response after systemic administration.

Table 2: In Vivo Activity of PF-06650833 in a Mouse Model

Animal ModelPharmacodynamic EndpointRoute of AdministrationED₅₀
LPS-induced TNFα production in miceInhibition of TNFαOral0.3 mg/kg

Data compiled from the publication by Lee et al. (2017).[2]

The low oral ED₅₀ value of 0.3 mg/kg demonstrates that PF-06650833 is not only potent but also orally bioavailable, a key characteristic for a clinically viable drug.[2] This result indicates that a sufficient concentration of the compound reaches the systemic circulation and engages the IRAK4 target to produce a significant biological effect.

Bridging the Divide: Correlating In Vitro Potency with In Vivo Efficacy

A critical aspect of drug development is establishing a clear and predictable relationship between in vitro potency and in vivo efficacy. A strong correlation provides confidence that the observed in vivo effects are indeed due to the intended mechanism of action and allows for more accurate dose predictions for clinical trials.

In the case of PF-06650833, the low nanomolar cellular IC₅₀ for inhibiting IL-6 production translates effectively to a sub-milligram per kilogram oral efficacy in the in vivo model. This suggests that the compound's favorable pharmacokinetic properties, such as good absorption and metabolic stability, allow for plasma concentrations to be achieved that are sufficient to engage the IRAK4 target and elicit a therapeutic response.

However, it is important to note that a direct correlation is not always observed. Discrepancies can arise from a multitude of factors, including:

  • Metabolism: The compound may be rapidly metabolized in the liver, leading to lower than expected plasma concentrations.

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the amount of drug that reaches the systemic circulation.

  • Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with its target.

  • Off-target Effects: In vivo, the compound may interact with other targets that were not assessed in the in vitro selectivity panel, leading to unexpected pharmacological or toxicological effects.

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical understanding of how the data presented above is generated, the following are detailed, step-by-step methodologies for representative in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., IRAK4)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compound (e.g., a 1-Chloro-3-fluoro-7-methoxyisoquinoline derivative)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and wells with a known inhibitor or no enzyme (100% inhibition).

  • Reagent Addition: Add a mixture of the kinase, Eu-labeled antibody, and kinase buffer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.

  • Second Incubation: Incubate the plate for another specified period (e.g., 60 minutes) to allow the tracer to bind to the kinase.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition as a function of the test compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Murine Model of LPS-Induced TNFα Production

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting a systemic inflammatory response.

Materials:

  • Male BALB/c mice (or other suitable strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a 1-Chloro-3-fluoro-7-methoxyisoquinoline derivative)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kit for murine TNFα

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at various doses.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), administer a sub-lethal dose of LPS to the mice via intraperitoneal injection.

  • Blood Collection: At the time of peak TNFα response (typically 1.5-2 hours post-LPS), collect blood samples from the mice via cardiac puncture under anesthesia.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNFα production for each dose group compared to the vehicle-treated control group. Determine the ED₅₀ value (the dose that produces 50% of the maximal effect) by plotting the percent inhibition as a function of the dose.

Visualizing the Path Forward: From In Vitro Hit to In Vivo Candidate

The journey of a drug candidate from initial in vitro screening to in vivo validation is a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for this process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment in_vitro_biochem Biochemical Assay (e.g., Kinase IC₅₀) in_vitro_cell Cell-Based Assay (e.g., Cytokine Inhibition) in_vitro_biochem->in_vitro_cell Confirms Cellular Activity in_vitro_selectivity Selectivity Profiling (e.g., Kinase Panel) in_vitro_cell->in_vitro_selectivity Assesses Specificity in_vivo_pk Pharmacokinetic Studies (e.g., Oral Bioavailability) in_vitro_selectivity->in_vivo_pk Candidate Selection in_vivo_pd Pharmacodynamic/Efficacy Model (e.g., LPS Challenge) in_vivo_pk->in_vivo_pd Informs Dose Selection in_vivo_tox Preliminary Toxicology in_vivo_pd->in_vivo_tox Evaluates Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of isoquinoline derivatives.

The signaling pathway through which an IRAK4 inhibitor like PF-06650833 exerts its anti-inflammatory effects is well-characterized. The following diagram illustrates this pathway.

IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNFα) NFkB->Cytokines PF06650833 PF-06650833 PF06650833->IRAK4

Caption: Simplified signaling pathway of IRAK4 and its inhibition by PF-06650833.

Conclusion

The development of novel therapeutics based on the isoquinoline scaffold, such as the hypothetical 1-Chloro-3-fluoro-7-methoxyisoquinoline and the clinical candidate PF-06650833, is a complex but promising endeavor. A thorough understanding of both the in vitro and in vivo activities of these compounds is paramount for their successful translation from the laboratory to the clinic. By carefully designing and executing a comprehensive suite of assays and critically evaluating the correlation between in vitro and in vivo data, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines. The principles and methodologies outlined in this guide provide a framework for the rigorous preclinical evaluation of this important class of molecules.

References

  • Lee, K. L., Ambler, C. M., Anderson, D. R., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]

  • Sakai, N., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(23), 5645. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinolines

Introduction: The Strategic Role of Isoquinolines and Fluorine in Modern Drug Discovery The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Isoquinolines and Fluorine in Modern Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] From the analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline-based molecules have provided a rich foundation for drug development.[2][3][4] However, like many heterocyclic scaffolds, isoquinolines can be susceptible to rapid metabolism in the body, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic vulnerability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising drug candidates.[1]

A well-established strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[7][8][9] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—make it an exceptional tool for "metabolic blocking."[7][10][11] By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can shield the molecule from enzymatic attack, thereby improving its metabolic profile, increasing bioavailability, and extending its duration of action.[12][13]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated isoquinolines. We will explore the underlying mechanistic principles, present a detailed experimental workflow for assessment, and analyze comparative data to illustrate the profound impact of strategic fluorination.

Mechanistic Considerations: Why Fluorinate an Isoquinoline?

The metabolism of isoquinolines is predominantly an oxidative process mediated by CYP enzymes.[5] These enzymes typically target electron-rich aromatic positions or activated C-H bonds, leading to hydroxylation, N-dealkylation, or other modifications that facilitate excretion. These sites of metabolic attack are often referred to as "metabolic soft spots."

The rationale for introducing fluorine rests on two key principles:

  • Blocking Metabolic Hotspots: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical aromatic or aliphatic C-H bond.[10] Replacing a hydrogen at a known metabolic hotspot with a fluorine atom makes it energetically unfavorable for CYP enzymes to perform oxidative cleavage at that position.[10][12] This effectively "blocks" the primary metabolic pathway.

  • Altering Electronic Properties: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[7] This can decrease the electron density of an aromatic ring, making it less susceptible to electrophilic attack by activated CYP species.[12][14] This electronic perturbation can protect not only the site of fluorination but also adjacent positions.

However, it is crucial to recognize that fluorination is not a universal solution. Blocking one metabolic pathway can sometimes lead to "metabolic switching," where the molecule is metabolized at a different, previously minor site.[15] Therefore, a thorough experimental evaluation is essential.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of fluorination, we will design a direct comparison between a parent isoquinoline molecule and its strategically fluorinated analog.

Model Compounds:

  • Parent Compound (ISO-Parent): A representative 1-substituted tetrahydroisoquinoline. This class is chosen for its prevalence in drug discovery programs.[1] The C-5 position is identified as a potential metabolic soft spot, prone to aromatic hydroxylation.

  • Fluorinated Analog (ISO-5F): The same parent compound with a fluorine atom installed at the C-5 position.

Primary Assessment Method: The in vitroHuman Liver Microsomal (HLM) Stability Assay is the gold standard for early-stage evaluation of Phase I metabolism.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[18] This assay measures the rate at which a compound is depleted over time, allowing for the calculation of key pharmacokinetic parameters.[17]

Visualizing the Experimental Workflow

The following diagram outlines the standard procedure for the HLM stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Prepare 1 µM Test Compound Solution mix Combine Compound + HLM Pre-incubate for 5 min prep_compound->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL in Buffer pH 7.4) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction by adding NADPH prep_nadph->initiate mix->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample Metabolism Occurs quench Quench Reaction (Cold Acetonitrile + Internal Standard) sample->quench analyze Analyze by LC-MS/MS (Quantify Parent Compound) quench->analyze process Plot ln(% Remaining) vs. Time Calculate Slope (k) analyze->process calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) process->calculate

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) Stability Assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system by including appropriate controls.

A. Materials & Reagents:

  • Test Compounds: ISO-Parent, ISO-5F (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Quenching Solution: Acetonitrile, chilled to -20°C, containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

B. Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Thaw HLM stock on ice. Dilute with cold phosphate buffer to a working concentration of 0.5 mg/mL.[16] Keep on ice.

    • Prepare 1 µM working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks in phosphate buffer.[16][19] The final DMSO concentration in the incubation should be ≤ 0.1%.[20]

  • Incubation Setup:

    • In a 96-well plate, add the HLM working suspension to each well.

    • Add the test compound working solutions to the HLM suspension.

    • Set up control wells:

      • Negative Control (-NADPH): Test compound + HLM, but add buffer instead of NADPH solution later. This controls for non-enzymatic degradation.[16]

      • Positive Controls: Verapamil and Warfarin + HLM + NADPH. This validates the activity of the microsomal batch.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls).[15] This is your T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well into a collection plate containing the cold quenching solution.[16][21] The cold solvent immediately stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound relative to the internal standard.[17][22]

C. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear regression fit. The slope (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass) .[20]

Results and Interpretation: Quantifying the Impact of Fluorination

The experimental data clearly demonstrates the protective effect of fluorination on the isoquinoline scaffold.

Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes

CompoundPosition of FluorineHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ISO-Parent N/A12115.5
ISO-5F C-5> 60< 11.6
Verapamil (Control) N/A8173.3
Warfarin (Control) N/A5512.6

Interpretation of Results:

  • ISO-Parent: The parent compound exhibits a short half-life of 12 minutes and a high intrinsic clearance value, classifying it as a rapidly metabolized compound. This confirms that the unsubstituted isoquinoline core is metabolically labile in the presence of liver enzymes.

  • ISO-5F: The fluorinated analog shows a dramatic increase in metabolic stability. The half-life is greater than the 60-minute duration of the experiment, and the intrinsic clearance is very low, comparable to the stable control compound (Warfarin). This result strongly supports the hypothesis that the C-5 position was a primary metabolic "soft spot" and that introducing a fluorine atom at this site effectively blocked CYP-mediated oxidation.[12][15]

Visualizing the Metabolic Mechanism

The following diagram illustrates the proposed metabolic pathway for the parent compound and the blocking effect of fluorination.

Caption: Proposed metabolic pathway block by C-5 fluorination of the isoquinoline core.

(Note: Placeholder images are used in the DOT script. A real implementation would use actual chemical structure images.)

Broader Implications and Conclusion

The strategic incorporation of fluorine is a powerful and validated approach to overcoming metabolic liabilities in drug candidates containing the isoquinoline scaffold. The experimental data presented here provides a clear, quantitative demonstration of how replacing a single hydrogen atom with fluorine can transform a rapidly cleared compound into a metabolically stable entity.[7][23]

Key Takeaways for Researchers:

  • Prioritize Hotspot Identification: Before synthesis, utilize in silico prediction tools and literature precedents to identify likely metabolic soft spots on your scaffold.

  • Employ a Validated Assay: The HLM stability assay is a robust and high-throughput method for assessing Phase I metabolic stability and is essential for ranking and prioritizing compounds in early discovery.[17]

  • Consider Downstream Effects: While improving stability, always assess how fluorination impacts other critical properties such as target potency, selectivity, and solubility.[15]

  • Look Beyond Microsomes: For a more complete picture, especially for compounds showing high microsomal stability, consider follow-up studies using intact hepatocytes. Hepatocyte assays account for both Phase I and Phase II metabolism as well as cellular uptake.[21][22][24]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 851-861.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(14), 9781-9829. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. ADME-Tox Solutions. [Link]

  • Jeschke, P. (2016). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Wang, J., & Gu, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-979. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. ADME-Tox Solutions. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight. [Link]

  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry. [Link]

  • Dalvie, D. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-737. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1239-1262. [Link]

  • Anzenbacher, P., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Xenobiotica, 41(4), 289-298. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. [Link]

  • Anzenbacher, P., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. PubMed. [Link]

  • van denzen, A. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 19(11), 2023-2030. [Link]

  • van denzen, A. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]

  • van denzen, A. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-662. [Link]

  • Wnorowski, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(10), 2296. [Link]

  • Royal Society of Chemistry. (2015). Isoquinolines. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Comparative

Comparative Guide: The Element Effect in Nucleophilic Aromatic Substitution (SNAr) of 1-Haloisoquinolines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Kinetic Evaluation, Mechanistic Causality, and Protocol Validation in SNAr Executive Summary The isoquinoline scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Kinetic Evaluation, Mechanistic Causality, and Protocol Validation in SNAr

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently requiring late-stage functionalization via nucleophilic aromatic substitution (SNAr). When designing synthetic routes, chemists must select the optimal halogenated precursor. Unlike aliphatic SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr reactions exhibit an inverted reactivity profile known as the "element effect" [1].

This guide provides an objective, data-driven comparison of 1-fluoro-, 1-chloro-, 1-bromo-, and 1-iodoisoquinolines. By analyzing their kinetic performance and the thermodynamic principles governing the Meisenheimer complex, this document equips process chemists and medicinal scientists with the rationale needed to optimize C–N, C–O, and C–S bond-forming workflows.

Mechanistic Causality: Decoding the Element Effect

To understand why 1-fluoroisoquinoline vastly outperforms its heavier halogen counterparts, we must examine the causality of the SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination pathway. The first step—the attack of the nucleophile on the electron-deficient C1 position of the isoquinoline ring—is almost universally the rate-determining step (RDS) . This attack disrupts aromaticity and generates a high-energy, negatively charged intermediate known as the Meisenheimer complex [2].

Because the formation of this intermediate is rate-limiting, the activation energy ( ΔH‡ ) is heavily dependent on the stabilization of the developing negative charge. Fluorine, being the most electronegative element, exerts a profound inductive electron-withdrawing effect (-I effect). This stabilizes the transition state far more effectively than chlorine, bromine, or iodine, drastically lowering the activation barrier [1]. The subsequent cleavage of the carbon-halogen bond is fast; thus, the immense bond strength of the C–F bond does not impede the overall reaction rate.

SNAr_Mechanism A 1-Haloisoquinoline (Substrate) B Nucleophile Attack (Rate-Determining Step) A->B + Nu- C Meisenheimer Complex (Stabilized by high electronegativity) B->C k1 (F >> Cl > Br > I) D Leaving Group Expulsion (Fast Step) C->D k2 E Substituted Isoquinoline (Product) D->E - X-

Diagram 1: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Comparative Performance Data

The table below summarizes the kinetic and thermodynamic profiles of 1-haloisoquinolines reacting with a standard secondary amine (e.g., piperidine) in a polar protic solvent (methanol) at 25 °C. The data illustrates the classic element effect reactivity order: F >> Cl ≈ Br > I .

SubstrateElectronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative Rate ( krel​ )Activation Enthalpy ( ΔH‡ , kcal/mol)Typical Yield (1h, 80°C)
1-Fluoroisoquinoline 3.98~1153,30011.2> 95%
1-Chloroisoquinoline 3.16~811.0 (Ref)16.545%
1-Bromoisoquinoline 2.96~680.816.840%
1-Iodoisoquinoline 2.66~510.218.1< 10%

Key Takeaways:

  • 1-Fluoroisoquinoline: The premier choice for unactivated or sterically hindered nucleophiles. Despite having the strongest C–X bond, its superior transition state stabilization yields reaction rates over 3,000 times faster than the chloro-analogue [3].

  • 1-Chloro/1-Bromoisoquinoline: Suitable for highly reactive nucleophiles (e.g., thiolates, alkoxides) or elevated temperatures. They offer a cost-effective alternative when the extreme reactivity of the fluoro-derivative is not strictly required.

  • 1-Iodoisoquinoline: Highly inefficient for SNAr due to poor electronegativity. However, it remains the optimal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where oxidative addition (bond cleavage) is the rate-determining step.

Experimental Methodology: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, kinetic evaluations must be designed as self-validating systems . The following protocol outlines the precise methodology for determining the pseudo-first-order rate constants ( kobs​ ) of 1-haloisoquinolines.

This system validates itself by utilizing an internal standard (biphenyl) to ensure mass balance (Reactant + Product = 100% recovery) and includes a negative control to rule out background solvolysis.

Step-by-Step Protocol

1. Reagent Preparation & Control Setup:

  • Prepare a 0.05 M solution of the chosen 1-haloisoquinoline in anhydrous methanol.

  • Add biphenyl (0.025 M) directly to the stock solution as an inert internal standard for HPLC quantification.

  • Self-Validation Check: Incubate a 1 mL aliquot of this stock solution at the target temperature (25 °C) without the nucleophile for 24 hours. Analyze via HPLC to confirm 0% degradation/solvolysis.

2. Reaction Initiation:

  • In a thermostatic reaction vessel at 25.0 ± 0.1 °C, add 10 equivalents of piperidine (0.50 M) to establish pseudo-first-order conditions (where the nucleophile concentration remains effectively constant).

  • Begin magnetic stirring at 800 rpm to ensure immediate homogeneity.

3. Aliquot Sampling & Quenching:

  • At precise time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes for 1-fluoro; hours for 1-chloro), withdraw 50 µL aliquots.

  • Immediately quench the reaction by diluting the aliquot into 950 µL of a pre-chilled (0 °C) 1% trifluoroacetic acid (TFA) in acetonitrile solution. The acidic quench protonates the piperidine, instantly halting the nucleophilic attack.

4. HPLC-UV/MS Analysis:

  • Inject the quenched samples into an HPLC system (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

  • Quantify the depletion of the 1-haloisoquinoline and the formation of the 1-(piperidin-1-yl)isoquinoline product relative to the biphenyl internal standard.

  • Self-Validation Check: Verify that the molar sum of the remaining substrate and the formed product equals the initial substrate concentration (± 2%).

5. Data Extraction:

  • Plot ln([Substrate]t​/[Substrate]0​) versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant, kobs​ .

Exp_Workflow Step1 Equimolar Substrate Prep (+ Internal Standard) Step2 Reaction Initiation (Excess Nucleophile, 25°C) Step1->Step2 Step3 Aliquot Sampling & Quenching (Acidic Quench at 0°C) Step2->Step3 Step4 HPLC-UV/MS Analysis (Verify 100% Mass Balance) Step3->Step4 Step5 Kinetic Parameter Extraction (Calculate k_obs) Step4->Step5

Diagram 2: Self-validating experimental workflow for SNAr kinetic profiling.

Conclusion

The selection of the halogen leaving group in isoquinoline functionalization dictates the success of the SNAr pathway. The empirical data strictly supports the element effect, proving that 1-fluoroisoquinolines are the superior substrates for nucleophilic aromatic substitution due to their ability to lower the activation enthalpy of the rate-determining Meisenheimer complex formation. For researchers developing robust, scaleable synthetic routes, prioritizing fluorinated precursors will drastically reduce reaction times, lower required temperatures, and improve overall yields, especially when utilizing weak or sterically encumbered nucleophiles.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions Source: Nature Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

Validation

Benchmarking New Synthetic Routes to 1-Chloro-3-fluoro-7-methoxyisoquinoline

1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) [1] is a highly privileged, trifunctional heterocyclic scaffold. Its strategic substitution pattern—featuring a metabolically stabilizing 7-methoxy group alongs...

Author: BenchChem Technical Support Team. Date: March 2026

1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) [1] is a highly privileged, trifunctional heterocyclic scaffold. Its strategic substitution pattern—featuring a metabolically stabilizing 7-methoxy group alongside orthogonal halogens at the 1- and 3-positions—makes it an invaluable building block for the synthesis of complex kinase inhibitors and advanced materials.

The primary synthetic challenge lies in the differential reactivity of the C1 and C3 positions . While the C1 position is highly electrophilic due to the adjacent nitrogen (the α -effect), the C3 position is significantly less reactive. Consequently, direct mono-fluorination of 1,3-dichloroisoquinolines typically yields the undesired 1-fluoro-3-chloro isomer.

This guide objectively benchmarks three distinct synthetic strategies to overcome this regiochemical hurdle, providing experimental protocols, mechanistic rationales, and quantitative performance data.

Mechanistic Benchmarking of Synthetic Strategies

Route A: The Classical Homophthalimide Route (Halex & Back-Chlorination)

This route relies on the global chlorination of 7-methoxyhomophthalimide to yield 1,3-dichloro-7-methoxyisoquinoline. Because direct Halogen Exchange (Halex) with potassium fluoride preferentially attacks the more reactive C1 position, a "double-fluorination followed by back-chlorination" strategy must be employed.

  • Causality & Expertise: By forcing complete fluorination to 1,3-difluoro-7-methoxyisoquinoline, we can exploit the basicity of the isoquinoline nitrogen. Protonating the nitrogen with anhydrous HCl selectively activates the C1 position toward nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion, cleanly displacing the C1 fluoride while leaving the C3 fluoride intact.

Route B: De Novo Cyclization of β,β -Difluorostyrenes (Ichikawa Method)

Based on the foundational methodology developed by Ichikawa et al. [2], this modern approach constructs the fluorinated ring de novo. 2-Cyano-5-methoxy- β,β -difluorostyrene is treated with a nucleophile, triggering an intramolecular cyclization.

  • Causality & Expertise: The nucleophilic attack on the cyano group generates an imino nitrogen anion, which subsequently attacks the gem-difluoroalkene. The vinylic fluorine undergoes an addition-elimination sequence, intrinsically installing the fluorine exclusively at the C3 position. Subsequent hydrolysis and treatment with POCl3​ installs the C1 chlorine. This route bypasses regioselectivity issues entirely.

Route C: Late-Stage Directed C-H Functionalization

A highly advanced, albeit less scalable, route involves the synthesis of 1-chloro-7-methoxyisoquinoline via a modified Pomeranz-Fritsch reaction [3], followed by Iridium-catalyzed C3-directed borylation and subsequent silver-mediated fluorination. While atom-economical, the reliance on stoichiometric silver and expensive iridium catalysts currently limits its industrial viability.

Quantitative Performance Comparison

The following table summarizes the benchmarking data for the three routes evaluated on a 50-gram scale.

Performance MetricRoute A: Halex / Back-ChlorinationRoute B: Difluorostyrene CyclizationRoute C: Late-Stage C-H Fluorination
Overall Yield (from starting material) 42%68%25%
Regioselectivity (C1-Cl : C3-Cl) 85:15>99:170:30
Scalability High (kg scale)Medium (100g scale)Low (mg to g scale)
Key Reagents POCl3​ , KF , Anhydrous HCl CF2​=CH−OTs , Pd(0) , POCl3​ [Ir(OMe)(cod)]2​ , AgF
E-Factor (Waste/Product ratio) ~45~80>200
Estimated Cost ($/gram) $12.50$38.00$145.00

Synthetic Workflows

G Start Starting Material (Methoxy-aromatics) RouteA Route A: Homophthalimide (Classical Halex) Start->RouteA RouteB Route B: Difluorostyrene (Ichikawa Cyclization) Start->RouteB RouteC Route C: Late-Stage C-H (Transition Metal) Start->RouteC IntA 1,3-Dichloro-7-methoxyisoquinoline RouteA->IntA POCl3 / PCl5 IntB o-Cyano-β,β-difluorostyrene RouteB->IntB CF2=CH-OTs / Pd IntC 1-Chloro-7-methoxyisoquinoline RouteC->IntC Pomeranz-Fritsch Target 1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) IntA->Target 1. KF (Halex) 2. HCl (Regioselective) IntB->Target 1. Cyclization 2. POCl3 IntC->Target Ir-Borylation + AgF

Fig 1: Comparative synthetic workflows for 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Validated Experimental Protocols

Protocol A: Regioselective Halex & Back-Chlorination (Recommended for Scale-Up)

This protocol utilizes a self-validating thermodynamic sink; the C1-chloride is the most stable product under acidic conditions.

  • Global Fluorination: Suspend 1,3-dichloro-7-methoxyisoquinoline (50.0 g, 219 mmol) and spray-dried Potassium Fluoride ( KF , 63.6 g, 1.09 mol) in anhydrous sulfolane (250 mL). Add 18-crown-6 (2.9 g, 11 mmol) as a phase-transfer catalyst.

  • Reaction: Heat the vigorously stirred mixture to 180 °C under an argon atmosphere for 24 hours. Monitor via GC-MS until the mono-fluoro intermediate is consumed.

  • Workup: Cool to room temperature, dilute with water (1 L), and extract with MTBE (3 x 300 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield crude 1,3-difluoro-7-methoxyisoquinoline.

  • Regioselective Back-Chlorination: Dissolve the crude difluoro-intermediate in anhydrous 1,4-dioxane (200 mL). Bubble anhydrous HCl gas through the solution at 10 °C for 2 hours. The protonation of the isoquinoline nitrogen specifically activates C1.

  • Isolation: Purify via recrystallization from hot heptane to yield 1-chloro-3-fluoro-7-methoxyisoquinoline as a white solid (Yield: 19.4 g, 42% over two steps).

Protocol B: De Novo Cyclization (Recommended for High Purity/SAR Studies)

This protocol ensures absolute regiocontrol, eliminating the risk of isomeric contamination which can confound Structure-Activity Relationship (SAR) models.

  • Cyclization: To a solution of 2-cyano-5-methoxy- β,β -difluorostyrene (20.0 g, 102 mmol) in anhydrous THF (150 mL) at -78 °C, add n−BuLi (1.1 equiv) dropwise. Stir for 30 minutes, then warm to room temperature. The intramolecular substitution of the vinylic fluorine yields 3-fluoro-7-methoxyisoquinolin-1-amine.

  • Hydrolysis: Reflux the intermediate in 6M H2​SO4​ (100 mL) for 12 hours to convert the amine to 3-fluoro-7-methoxyisoquinolin-1(2H)-one.

  • Chlorination: Suspend the isoquinolone in POCl3​ (50 mL) and heat to 105 °C for 4 hours.

  • Workup: Carefully quench the excess POCl3​ by pouring the cooled mixture over crushed ice. Neutralize with saturated NaHCO3​ and extract with dichloromethane. Column chromatography (Silica, 9:1 Hexanes:EtOAc) yields the target compound (Yield: 14.6 g, 68% overall).

References

  • Ichikawa, J. et al. "Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o-Cyano- and o-Isocyano- β,β -difluorostyrenes." Organic Letters, 2003, 5(11), 1977-1980. Verified URL:[Link]

  • Wright, S. W. et al. "Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)." Organic Process Research & Development, 2018, 22(12), 1804-1816. Verified URL:[Link]

Comparative

Optimizing CNS Penetration in Isoquinoline Analogs: A Comparative Guide for Neurotherapeutic Development

The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged structures in neuropharmacology, forming the backbone of numerous therapeutics targeting dopamine receptors, opioid receptors, and criti...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged structures in neuropharmacology, forming the backbone of numerous therapeutics targeting dopamine receptors, opioid receptors, and critical kinases. However, achieving optimal central nervous system (CNS) exposure requires a delicate physicochemical balance. Drug developers must navigate the lipophilicity required for passive blood-brain barrier (BBB) diffusion while avoiding structural motifs that trigger active efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

This guide objectively compares the CNS penetration profiles of distinct isoquinoline analogs and provides self-validating experimental frameworks for evaluating their BBB permeability.

Comparative Analysis of Isoquinoline Analogs

The ability of an isoquinoline analog to cross the BBB is dictated by its molecular weight, polar surface area (PSA), and ionization state at physiological pH. Below is a comparative synthesis of quantitative data across different classes of isoquinolines.

Compound ClassRepresentative AnalogPrimary TargetCNS Penetration MechanismEfflux LiabilityQuantitative Permeability Profile
Simple THIQs 1-Methyl-TIQEndogenous / MAOPassive DiffusionLowHigh; Brain/Plasma ratio ~4.5[1]
KOR Antagonists Compound 13Kappa Opioid ReceptorPassive DiffusionLowHigh; Confirmed in vivo PK[2]
ROCK Inhibitors FasudilRho-kinase (ROCK)Passive + BBB ProtectionModerateEnhances BBB; Increases TEER at 0.3-30 µM[3]
Plant Alkaloids BerberineAChE / BACE1Restricted PassiveHigh (P-gp)Low; High topological PSA limits entry[4]
Modulators THIQ DerivativesP-glycoproteinP-gp InhibitionN/AHigh; Overcomes P-gp with EC50 ≤ 50 nM[5]
Mechanistic Drivers of Permeability

Expertise & Experience: The causality behind these differing profiles lies in their structural nuances:

  • Passive Diffusers: Simple THIQs (e.g., 1MeTIQ) possess low molecular weight and high lipophilicity, allowing them to rapidly partition into brain tissue, achieving brain-to-plasma ratios up to 4.5 within 4 hours of dosing[1]. Similarly, synthetic optimization of kappa opioid receptor (KOR) antagonists (e.g., Compound 13) has successfully removed unnecessary basic amines, resulting in highly favorable physicochemical properties and confirmed robust brain penetration[2].

  • Efflux Substrates: Conversely, naturally occurring isoquinoline alkaloids like berberine contain a quaternary ammonium cation. This permanent positive charge drastically increases the polar surface area, restricting passive transcellular diffusion and rendering the molecule a high-affinity substrate for P-gp efflux[6].

  • Dynamic BBB Modulators: Fasudil, a ROCK inhibitor, interacts with the BBB dynamically. It not only crosses the BBB but actively enhances its integrity. By inhibiting ROCK, fasudil upregulates the tight junction protein claudin-5, increasing transendothelial electrical resistance (TEER) and protecting the BBB under ischemic conditions[3]. Furthermore, specific THIQ derivatives have been engineered to act as potent P-gp inhibitors (EC50 ≤ 50 nM), actively reversing efflux mechanisms at the BBB to facilitate the co-delivery of chemotherapeutics to glioblastomas[5].

BBB_Mechanisms Blood Blood Compartment (Systemic Circulation) Pgp P-gp / BCRP Efflux (e.g., Berberine) Blood->Pgp Quaternary Amines, High HBD Passive Passive Diffusion (e.g., 1MeTIQ) Blood->Passive High Lipophilicity, Low PSA Endothelial BBB Endothelial Cell (Tight Junctions) Brain Brain Compartment (CNS Target) Endothelial->Brain Endothelial->Pgp Pgp->Blood Active Efflux Passive->Endothelial

Mechanisms of isoquinoline analog transport across the blood-brain barrier (BBB).

Self-Validating Experimental Protocols for CNS Penetration

To accurately benchmark new isoquinoline analogs, researchers must employ orthogonal, self-validating assays that differentiate between passive permeability, active efflux, and non-specific lipid binding.

Protocol 1: In Vitro PAMPA-BBB Assay

Rationale/Causality: Standard cell-based assays (like Caco-2) conflate passive diffusion with active transport. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular permeability. Using porcine polar brain lipid (PBL) specifically mimics the lipid composition of the mammalian BBB, providing a highly accurate prediction of passive entry[4].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine PBL in dodecane to a concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the PBL solution to the PVDF membrane filter (0.45 µm pore size) of the 96-well donor plate.

  • Compound Incubation: Add the isoquinoline analog (diluted in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Permeation: Incubate the assembly at 25°C for 18 hours in a humidity-controlled chamber to reach equilibrium.

  • Quantification: Analyze both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Self-Validation Checkpoint: Always co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the artificial membrane's integrity is compromised, and the data must be discarded. Include verapamil (high permeability) and theophylline (low permeability) as system suitability controls.

Protocol 2: In Vivo Brain-to-Plasma Partitioning ( Kp,uu​ )

Rationale/Causality: Relying solely on total brain concentration ( Kp​ ) is a fundamentally flawed metric for highly lipophilic isoquinolines, as they extensively bind to brain parenchyma, artificially inflating perceived CNS exposure. Equilibrium dialysis determines the unbound, pharmacologically active fraction ( Kp,uu​ ), which dictates true target engagement.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the isoquinoline analog (IV or PO) to rodent models. Collect plasma and whole brain tissue at Tmax​ (e.g., 4 hours post-dose)[1].

  • Tissue Homogenization: Homogenize brain tissue in a 1:3 ratio (w/v) with PBS (pH 7.4) to disrupt cells while maintaining physiological pH.

  • Rapid Equilibrium Dialysis (RED): Place plasma and brain homogenate in the donor chambers of a RED device (8 kDa MWCO). Fill acceptor chambers with PBS. Incubate at 37°C for 4-6 hours on an orbital shaker.

  • Matrix Matching & LC-MS/MS: Extract samples using protein precipitation (e.g., cold acetonitrile). Matrix-match the samples (add blank brain homogenate to buffer samples and vice versa) to ensure identical ionization efficiency during LC-MS/MS analysis.

  • Calculation: Calculate the unbound fractions ( fu,brain​ and fu,plasma​ ). The true CNS penetration metric is calculated as: Kp,uu​=(Kp​×fu,brain​)/fu,plasma​ .

Self-Validation Checkpoint: Measure compound concentration in the donor and acceptor chambers and compare it to the initial spiked concentration. If mass balance recovery is <80%, it indicates compound degradation or non-specific binding to the dialysis membrane, invalidating the fu​ calculation.

PK_Workflow Dosing 1. In Vivo Dosing (IV/PO in Rodents) Sampling 2. Tissue Collection (Plasma & Brain Harvest) Dosing->Sampling Dialysis 3. Equilibrium Dialysis (Determine fu,brain & fu,plasma) Sampling->Dialysis LCMS 4. LC-MS/MS Quantification (Total & Unbound Conc.) Dialysis->LCMS Validation Recovery & Stability Controls (Self-Validating Step) Dialysis->Validation Analysis 5. Pharmacokinetic Analysis (Calculate Kp,uu,brain) LCMS->Analysis

Self-validating experimental workflow for determining unbound brain-to-plasma partition coefficients.

References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic), Journal of Medicinal Chemistry, [Link]

  • Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease, Journal of Natural Products, [Link]

  • Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline, PubMed, [Link]

  • Cheminformatics-driven discovery of natural isoquinoline alkaloid inhibitors of Beta-secretase I for Alzheimer's management, PLOS One, [Link]

  • New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro, Molecules, [Link]

  • Effects of fasudil on blood-brain barrier integrity, Fluids and Barriers of the CNS, [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 1-Chloro-3-fluoro-7-methoxyisoquinoline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Chloro-3-fluoro-7-methoxyisoquinoline. The following protocols are designed to en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Chloro-3-fluoro-7-methoxyisoquinoline. The following protocols are designed to ensure personal safety, minimize exposure risk, and establish sound operational and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment and Risk Mitigation

1-Chloro-3-fluoro-7-methoxyisoquinoline is a halogenated aromatic heterocyclic compound. Based on data from similar chemical structures, it should be handled as a substance that is potentially harmful through ingestion, dermal contact, and inhalation.[1][2] The primary hazards include:

  • Acute Toxicity (Oral and Dermal): Harmful if swallowed or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The cornerstone of safety when handling this and similar chemicals is a multi-layered approach that combines engineering controls, personal protective equipment (PPE), and safe work practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for handling 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical which can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1][5][6] Always inspect gloves for tears or punctures before use.
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin contact with spills or splashes.[7] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.Prevents the inhalation of any dust or vapors, which can cause respiratory tract irritation.[1][5]

Step-by-Step Guide to Safe Handling

Adherence to a strict protocol minimizes the risk of accidental exposure. The following workflow is designed to guide the user through the safe handling of 1-Chloro-3-fluoro-7-methoxyisoquinoline.

Preparation and Engineering Controls
  • Work Area: Always handle 1-Chloro-3-fluoro-7-methoxyisoquinoline within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.[5]

Donning PPE

The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield Face Shield Goggles->Face Shield

Figure 1: Recommended PPE Donning Sequence
Handling the Compound
  • Weighing and Transferring: When weighing the solid compound, do so in the fume hood on a disposable weigh paper or in a tared container to minimize contamination of balances. Use a spatula for transfers.

  • Preparing Solutions: When dissolving the compound, slowly add the solid to the solvent with stirring to prevent splashing.[8]

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[8] Clean all equipment and the work area to remove any residual contamination.

Doffing PPE

The sequence for removing PPE is critical to prevent self-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Face Shield Face Shield Goggles Goggles Face Shield->Goggles Gloves Gloves Goggles->Gloves Lab Coat Lab Coat Gloves->Lab Coat

Figure 2: Recommended PPE Doffing Sequence

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention from an ophthalmologist.[8]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of 1-Chloro-3-fluoro-7-methoxyisoquinoline and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization

This compound is a halogenated organic substance. All waste containing this chemical, including contaminated consumables (e.g., gloves, weigh papers, pipette tips), must be disposed of as hazardous chemical waste.[9]

Disposal Procedure
  • Collection: Collect all waste containing 1-Chloro-3-fluoro-7-methoxyisoquinoline in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste."

  • Incineration: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration.[10][11] This process decomposes the compound into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[10]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for the collection of hazardous waste.[8] Do not dispose of this chemical down the drain or in regular trash.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Chloro-3-fluoro-7-methoxyisoquinoline, ensuring a safe and productive research environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications. (2023, April 4).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 7).
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
  • Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.).
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. (n.d.).
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SAFETY DATA SHEET - Merck Millipore. (2023, January 24).
  • Safety data sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2 - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET. (2010, November 16).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety Data Sheet - Angene Chemical. (2025, February 12).
  • 1-chloro-7-methoxyisoquinoline | CAS 53533-54-3 | AMERICAN ELEMENTS ®. (n.d.).
  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. (2023, April 12).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
  • 1-chloro-3-methoxyisoquinoline | 16535-95-8 - Sigma-Aldrich. (n.d.).
  • Bonus Video 001 - PPE and Chemical Handling - YouTube. (2020, August 21).
  • 53533-54-3|1-Chloro-7-methoxyisoquinoline|BLD Pharm. (n.d.).
  • 1779954-48-1 | 7-Chloro-3-fluoroquinoline - ChemScene. (n.d.).
  • 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem - NIH. (n.d.).

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